1,3-Dibutyl-5,6-diaminouracil
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,6-diamino-1,3-dibutylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-3-5-7-15-10(14)9(13)11(17)16(12(15)18)8-6-4-2/h3-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQWNKGXPRVBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440060 | |
| Record name | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52998-23-9 | |
| Record name | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,3-Dibutyl-5,6-diaminouracil
This guide provides a comprehensive overview of the synthetic pathway for 1,3-dibutyl-5,6-diaminouracil, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide a robust, reproducible framework for synthesis.
Introduction: The Strategic Importance of this compound
This compound (DBDU) is a derivative of uracil, a fundamental component of nucleic acids. Its strategic value lies in its role as a versatile precursor for the construction of more complex fused heterocyclic systems.[1] The vicinal diamine functionality at the C5 and C6 positions of the pyrimidine ring is highly reactive and serves as a linchpin for cyclization reactions.
The primary application of DBDU is in the synthesis of substituted xanthines and their derivatives.[1] Xanthines, such as theophylline and caffeine, are a class of purine alkaloids with significant pharmacological activities, including bronchodilatory and stimulant effects.[2] The N1 and N3 butyl groups in DBDU enhance the lipophilicity of the resulting xanthine derivatives, a critical parameter for modulating pharmacokinetic properties like membrane permeability and metabolic stability. This makes DBDU a valuable starting material in medicinal chemistry for developing novel therapeutic agents, particularly adenosine receptor modulators and potential antitumor agents.[1]
The synthesis of DBDU is reliably achieved through a well-established, two-step sequence commencing from 1,3-dibutyl-6-aminouracil. This pathway involves:
-
Nitrosation at the C5 position to introduce a nitroso group.
-
Reduction of the nitroso group to a primary amine, yielding the target vicinal diamine.
This guide will dissect each stage of this process, providing both the theoretical basis and a detailed, actionable protocol.
Synthetic Pathway and Mechanistic Rationale
The conversion of 1,3-dibutyl-6-aminouracil to this compound is a classic example of targeted functional group introduction on a pyrimidine scaffold. The electron-donating nature of the amino group at C6 and the amide functionalities of the uracil ring activate the C5 position, making it susceptible to electrophilic attack.
Step 1: Electrophilic Nitrosation of 1,3-Dibutyl-6-aminouracil
The first critical step is the introduction of a nitroso (-N=O) group at the C5 position. This is achieved via an electrophilic aromatic substitution reaction using a nitrosating agent, typically generated in situ from sodium nitrite and a weak acid, such as acetic acid.[3]
Causality Behind Experimental Choices:
-
Acidic Medium: The acid (e.g., glacial acetic acid) protonates sodium nitrite (NaNO₂) to form nitrous acid (HNO₂). In the presence of a strong acid, nitrous acid is further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating agent.
-
Temperature Control: The nitrosation reaction is exothermic. Maintaining a low temperature (e.g., 10-20°C) is crucial to prevent side reactions and the decomposition of the thermally unstable nitrous acid.[4]
-
Reaction Endpoint: The formation of the nitroso intermediate, 1,3-dibutyl-6-amino-5-nitrosouracil, is typically accompanied by a distinct color change, often to a deep red or rose-red precipitate, providing a clear visual indicator of reaction progress.[5]
Step 2: Reduction of the Nitroso Intermediate
The final step involves the reduction of the C5 nitroso group to a primary amino group. While several reducing agents can accomplish this, sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is widely employed due to its efficacy and selectivity under mild conditions.[5][6]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium dithionite is a powerful yet specific reducing agent for nitroso groups. In an aqueous solution, it readily reduces the -N=O group to -NH₂ without affecting the uracil ring's other functionalities.[3][7] The reaction proceeds until the characteristic color of the nitroso compound is completely discharged, resulting in a light tan or off-white suspension of the diamino product.[5]
-
Alternative Methods: Other reduction methods, such as catalytic hydrogenation using catalysts like Adams' catalyst (PtO₂) or the use of ammonium sulfide, have also been reported for analogous compounds, though sodium dithionite remains a common and convenient choice for laboratory-scale synthesis.[5]
The overall synthetic workflow is depicted below.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the compounds involved in the synthesis.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,3-Dibutyl-6-amino-5-nitrosouracil | 6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4-dione | C₁₂H₁₉N₄O₃ | 267.31 |
| This compound (Product) | 5,6-diamino-1,3-dibutylpyrimidine-2,4-dione | C₁₂H₂₂N₄O₂ | 254.33 [1] |
Detailed Experimental Protocols
Disclaimer: These protocols are based on established procedures for analogous compounds and should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE). Nitrosation should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of 1,3-Dibutyl-6-amino-5-nitrosouracil
This procedure is adapted from the well-documented nitrosation of similar 6-aminouracil derivatives.[3][4]
-
Materials:
-
1,3-Dibutyl-6-aminouracil
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice bath
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend one molar equivalent of 1,3-dibutyl-6-aminouracil in a mixture of water and glacial acetic acid.
-
Cool the resulting slurry to approximately 10°C using an ice bath while stirring continuously.
-
Prepare a solution of sodium nitrite (approximately 1.1 molar equivalents) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension. The rate of addition should be controlled to maintain the reaction temperature below 20°C.
-
Upon addition, a rose-red precipitate of the nitroso compound will form.[5]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Isolate the red precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold water to remove residual acid and salts.
-
Dry the product under vacuum. The moist intermediate can often be used directly in the next step.
-
Protocol 2: Synthesis of this compound
This procedure details the reduction of the nitroso intermediate using sodium dithionite, adapted from protocols for similar compounds.[5][7]
-
Materials:
-
1,3-Dibutyl-6-amino-5-nitrosouracil (from Protocol 1)
-
Sodium Dithionite (Na₂S₂O₄)
-
50% Aqueous Ammonium Hydroxide (optional, see reference[7])
-
Deionized Water
-
Heating mantle
-
-
Procedure:
-
Transfer the moist 1,3-dibutyl-6-amino-5-nitrosouracil intermediate to a flask equipped with a stirrer and a reflux condenser.
-
Add warm water (approx. 50°C) to create a slurry.[5] (Alternatively, for a similar mono-butyl derivative, the intermediate is suspended in 50% aqueous ammonium hydroxide and heated to 80°C[7]).
-
Heat the slurry on a steam bath or with a heating mantle while stirring vigorously.
-
Add solid sodium dithionite (typically 1.5-2.0 molar equivalents) portion-wise to the heated slurry. The addition should be paced to control any foaming or temperature increase.
-
Continue adding the dithionite until the red color of the nitroso compound is completely bleached, resulting in a light tan or off-white suspension.[5]
-
After the color change is complete, add a small excess of sodium dithionite and continue heating with stirring for an additional 15-30 minutes.[5]
-
Allow the mixture to cool to room temperature, and then further cool in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water and then with a small amount of a cold organic solvent like ethanol or acetone to facilitate drying.
-
Dry the final product, this compound, under vacuum to a constant weight.
-
Conclusion
The synthesis of this compound via the nitrosation and subsequent reduction of 1,3-dibutyl-6-aminouracil is a robust and reliable method. This pathway is well-precedented in the synthesis of analogous diaminouracils and offers high yields and operational simplicity.[3][6] The resulting product is a valuable, versatile intermediate for the construction of pharmacologically relevant xanthine derivatives and other fused pyrimidine systems, underscoring its importance in modern synthetic and medicinal chemistry.[1][2]
References
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PrepChem. (n.d.). Synthesis of (3) 1-butyl-5,6-diaminouracil. Available at: [Link]
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Sherman, W. R., & Taylor, E. C., Jr. (1957). 5,6-Diaminouracil hydrochloride. Organic Syntheses, 37, 23. Available at: [Link]
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Xingye Chemical. (n.d.). The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(47), 30591-30623. Available at: [Link]
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1,3-Dibutyl-5,6-diaminouracil chemical properties and structure
An In-Depth Technical Guide to 1,3-Dibutyl-5,6-diaminouracil: Chemical Properties, Structure, and Synthetic Applications
Introduction
This compound is a synthetic heterocyclic compound belonging to the diaminouracil class of molecules. As a derivative of uracil, a fundamental component of nucleic acids, this compound and its analogues are of significant interest to researchers in medicinal chemistry and materials science. The presence of two butyl groups at the N1 and N3 positions of the pyrimidine ring enhances its solubility in organic solvents compared to its less substituted counterparts, making it a more versatile precursor in various synthetic schemes.[1] Its primary utility lies in its role as a key intermediate for the synthesis of more complex molecules, particularly xanthine derivatives, which exhibit a wide range of pharmacological activities.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound features a pyrimidine-2,4-dione core, with butyl substituents on both ring nitrogen atoms and amino groups at the C5 and C6 positions. This specific arrangement of functional groups dictates its chemical reactivity and potential for further molecular elaboration.
Caption: Role of this compound as a synthetic precursor.
Xanthine and its derivatives are a well-known class of compounds with diverse pharmacological activities, including:
-
Adenosine Receptor Antagonists : Theophylline and caffeine are classic examples of xanthine derivatives that act as adenosine receptor antagonists. Synthesizing novel substituted xanthines from this compound could lead to the discovery of new ligands with improved selectivity and therapeutic profiles for conditions like asthma and other respiratory diseases. *[1] Enzyme Inhibitors : Related compounds have been investigated as inhibitors of enzymes such as monoamine oxidase B (MAO-B) and nitric oxide synthase, suggesting potential applications in the treatment of neurodegenerative diseases. *[1] Antitumor Agents : Some diaminouracil derivatives have been reported to exhibit antitumor properties, likely due to their ability to interfere with nucleic acid metabolism.
[1]#### Material Science
The reactive functional groups on this compound also make it a candidate for applications in material science. For instance, it could be used in the development of novel polymers or materials with specific chemical or electronic properties.
[1]### Handling and Storage
While specific stability data for this compound is limited, related compounds such as 1,3-diethyl-5,6-diaminouracil are known to be hygroscopic. T[2]herefore, it is recommended to handle and store this compound under a dry, inert atmosphere to prevent moisture absorption and potential degradation. Store in a cool, dry, and well-ventilated area away from incompatible substances.
References
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PrepChem.com. (n.d.). Synthesis of (3) 1-butyl-5,6-diaminouracil. Retrieved from [Link]
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LookChem. (n.d.). The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil. Retrieved from [Link]
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Chemical Review and Letters. (n.d.). Efficient and environmentally sustainable domino protocol for the synthesis of diversified dispiroheterocycles using 1-Butyl-3-m. Retrieved from [Link]
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Organic Syntheses. (n.d.). diaminouracil hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5,6-Diaminouracil | C4H6N4O2 | CID 76726. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5,6-Diamino-1,3-diethyluracil Hydrochloride | C8H15ClN4O2 | CID 71299790. PubChem. Retrieved from [Link]
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Chemical-Suppliers. (n.d.). 5,6-Diamino-1,3-Diethyluracil | CAS 52998-22-8. Retrieved from [Link]
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ResearchGate. (n.d.). B): IR spectra of 1,3-dimethyl-6-aminouracil. [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, June 9). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. PMC. [Link]
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ResearchGate. (n.d.). The Fourier transform infrared spectra of 5,6‐diamino‐1,3‐dimethyluracil. [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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ResearchGate. (2025, August 9). FT-IR Spectroscopic Study of 1,3-Diaminopropane Adsorbed on Type A, X and Y Zeolites. [Link]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 1,3-Dibutyl-5,6-diaminouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibutyl-5,6-diaminouracil is a key heterocyclic intermediate, primarily utilized as a precursor in the synthesis of various xanthine derivatives. These derivatives, including analogs of caffeine and theophylline, exhibit a wide range of pharmacological activities, such as adenosine receptor modulation and potential antitumor properties, making them valuable targets in drug discovery and development.[1] The strategic placement of dibutyl groups at the N1 and N3 positions enhances the lipophilicity of the molecule, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients.
This technical guide provides a comprehensive overview of the starting materials and synthetic pathways for the preparation of this compound. The narrative emphasizes the chemical rationale behind the synthetic choices, offering field-proven insights for researchers in organic and medicinal chemistry.
Core Synthetic Strategy: The Traube Synthesis Pathway
The most prevalent and logical route to this compound follows the classical Traube purine synthesis pathway.[2][3] This robust method involves the construction of a pyrimidine ring, followed by the introduction of adjacent amino groups at the C5 and C6 positions. The overall synthetic sequence can be dissected into three primary stages, each with its own set of critical starting materials and reaction conditions:
-
Synthesis of 6-Amino-1,3-dibutyluracil: The initial formation of the core uracil ring structure.
-
Nitrosation of 6-Amino-1,3-dibutyluracil: The introduction of a nitroso group at the C5 position, activating it for subsequent transformation.
-
Reduction of 1,3-Dibutyl-6-amino-5-nitrosouracil: The final conversion of the nitroso group to an amine, yielding the target this compound.
The logical flow of this synthetic approach is depicted in the following workflow diagram:
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of Key Starting Materials
Synthesis of 1,3-Dibutylurea
The synthesis of the N,N'-disubstituted urea is the foundational step. Two primary, reliable methods for the preparation of 1,3-dibutylurea are presented below.
This method involves the reaction of a primary amine with urea, typically at elevated temperatures. The reaction proceeds via the displacement of ammonia.
Experimental Protocol (General):
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine n-butylamine and urea in a suitable high-boiling solvent.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the evolution of ammonia.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude 1,3-dibutylurea can be purified by recrystallization or distillation.
A common and often cleaner method for preparing symmetrically disubstituted ureas is the reaction of an isocyanate with a primary amine. In the case of 1,3-dibutylurea, n-butyl isocyanate is reacted with n-butylamine.
Experimental Protocol (General):
-
To a stirred solution of n-butylamine in an anhydrous aprotic solvent (e.g., diethyl ether, THF) at 0 °C, add n-butyl isocyanate dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The product, being a solid, will often precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield pure 1,3-dibutylurea.
| Starting Materials | Method | Key Considerations |
| n-Butylamine, Urea | Amine-Urea Condensation | High temperatures required; potential for side reactions. |
| n-Butyl Isocyanate, n-Butylamine | Isocyanate-Amine Addition | Generally cleaner and higher yielding; requires handling of isocyanates. |
Synthesis of 6-Amino-1,3-dibutyluracil
The formation of the uracil ring is achieved through the condensation of 1,3-dibutylurea with a three-carbon synthon, typically a cyanoacetic acid derivative, followed by intramolecular cyclization. The protocol for the analogous 1,3-dimethyl derivative provides a robust template for this transformation.[2][4][5]
Causality of Reagent Choice:
-
1,3-Dibutylurea: Provides the N1-C2-N3 backbone of the uracil ring with the desired butyl substituents already in place.
-
Ethyl Cyanoacetate: Serves as the C4-C5-C6 fragment. The cyano group facilitates the initial condensation, and the ester group participates in the subsequent cyclization.
-
Strong Base (e.g., Sodium Amide, Sodium Ethoxide): A strong base is required to deprotonate the methylene group of ethyl cyanoacetate, generating the nucleophile that attacks the carbonyl carbon of the urea. It also promotes the final ring-closing step.
Experimental Protocol (Adapted from the synthesis of 6-amino-1,3-dimethyluracil): [2]
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding metallic sodium to the ethanol.
-
To the sodium ethoxide solution, add 1,3-dibutylurea.
-
Add ethyl cyanoacetate dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux for several hours. A precipitate of the sodium salt of 6-amino-1,3-dibutyluracil may form.
-
After cooling, the reaction mixture is typically quenched with water.
-
The 6-amino-1,3-dibutyluracil is precipitated by acidifying the aqueous solution with an acid such as acetic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Part 2: Synthesis of this compound
Nitrosation of 6-Amino-1,3-dibutyluracil
The introduction of the second nitrogen functionality at the C5 position is achieved via nitrosation. This is a classic electrophilic aromatic substitution-type reaction on the electron-rich enamine system of the 6-aminouracil.
Mechanism Rationale: The reaction proceeds by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a weak acid, typically acetic acid. The nitrous acid is then protonated to form the highly electrophilic nitrosonium ion (NO⁺), which is attacked by the electron-rich C5 position of the 6-aminouracil ring.
Figure 2: Simplified mechanism of nitrosation.
Experimental Protocol (Adapted from the synthesis of 6-amino-1,3-dimethyl-5-nitrosouracil): [6][7][8]
-
Suspend 6-amino-1,3-dibutyluracil in water or a mixture of water and acetic acid in a reaction vessel equipped with efficient stirring.
-
Cool the suspension to below 10 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
A colored precipitate of 1,3-dibutyl-6-amino-5-nitrosouracil will form.
-
Stir the mixture for a period at low temperature to ensure complete reaction.
-
Collect the product by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Reduction of 1,3-Dibutyl-6-amino-5-nitrosouracil
The final step is the reduction of the nitroso group to an amino group. Two common and effective methods are the use of sodium dithionite (sodium hydrosulfite) or catalytic hydrogenation.
Sodium dithionite is a powerful and convenient reducing agent for nitroso groups.[9][10][11] The reaction is typically fast and proceeds in high yield.
Experimental Protocol:
-
Suspend the 1,3-dibutyl-6-amino-5-nitrosouracil in water or an aqueous ammonia solution in a flask with a stirrer and condenser.
-
Heat the suspension with stirring.
-
Gradually add solid sodium dithionite in portions. The reaction is complete when the color of the nitroso compound is discharged.
-
After the addition is complete, continue to stir with heating for a short period to ensure full conversion.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the this compound by filtration, wash with cold water, and dry.
Catalytic hydrogenation offers a clean alternative for the reduction, often yielding a very pure product.[12]
Experimental Protocol (General):
-
Suspend the 1,3-dibutyl-6-amino-5-nitrosouracil in a suitable solvent (e.g., ethanol, water) in a hydrogenation vessel.
-
Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 bar).
-
Stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
| Reduction Method | Reagents | Advantages | Disadvantages |
| Chemical Reduction | Sodium Dithionite | Fast, simple setup, inexpensive. | Can introduce inorganic salts that need to be washed out. |
| Catalytic Hydrogenation | H₂, Pd/C | High purity of product, no salt byproducts. | Requires specialized hydrogenation equipment, catalyst can be a fire hazard. |
Conclusion
The synthesis of this compound is a well-defined process rooted in the principles of the Traube synthesis. The primary starting materials are 1,3-dibutylurea and a cyanoacetic acid derivative , which are used to construct the intermediate 6-amino-1,3-dibutyluracil . Subsequent nitrosation with sodium nitrite and an acid, followed by reduction using either sodium dithionite or catalytic hydrogenation , affords the final product. By understanding the rationale behind each synthetic step and carefully controlling the reaction conditions, researchers can efficiently and reliably produce this valuable intermediate for further elaboration into complex, biologically active molecules.
References
-
PrepChem. (n.d.). Preparation of 6-amino-1,3-dimethyluracil. Retrieved from [Link]
- Google Patents. (2022). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
- Taylor, E. C., & Sherman, W. R. (1955). Diaminouracil Hydrochloride. Organic Syntheses, 35, 43. doi:10.15227/orgsyn.035.0043
-
Eureka | Patsnap. (2018). Preparation method of 6-amino-1,3-dimethyluracil. Retrieved from [Link]
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Scribd. (n.d.). Traube Purine Synthesis | PDF | Chemical Compounds | Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Retrieved from [Link]
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Slideshare. (n.d.). Traube purine synthesis. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]. Retrieved from [Link]
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ResearchGate. (2024). Production of N,N'‐dibutylurea (DBU) from n‐butylamine (BA) and CO2: (A) effect of temperature and (B) effect of CO2 pressure. Retrieved from [Link]
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SciSpace. (n.d.). Novel synthesis of ureas: application of t-butylureas. Retrieved from [Link]
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Houben-Weyl. (n.d.). 7.1.1. Synthesis. Retrieved from [Link]
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ResearchGate. (2004). Traube's method for substituted xanthines from 6‐aminouracil. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
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ResearchGate. (2025). Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. Retrieved from [Link]
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MDPI. (2022). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 5,6-Diaminoacenaphthylene by Reduction of Sterically Crowded Nitro Groups with Sodium Dithionite. Retrieved from [Link]
- Google Patents. (1966). US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.
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An In-depth Technical Guide to 1,3-Dibutyl-5,6-diaminouracil (CAS 52998-23-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,3-Dibutyl-5,6-diaminouracil (CAS 52998-23-9), a key synthetic intermediate in the field of medicinal chemistry. The document delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary application as a precursor for a diverse range of bioactive xanthine derivatives. Emphasis is placed on the potential pharmacological activities of these derivatives, including their roles as adenosine receptor modulators and antitumor agents. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile chemical scaffold.
Introduction: The Significance of the Diaminouracil Scaffold
The uracil moiety, a fundamental component of ribonucleic acid (RNA), has long served as a privileged scaffold in the design of therapeutic agents. Chemical modifications to the uracil ring have yielded a plethora of compounds with a wide spectrum of biological activities. Among these, the 5,6-diaminouracil core has emerged as a particularly valuable building block. The presence of two adjacent amino groups at the C5 and C6 positions provides a reactive handle for the construction of fused heterocyclic systems, most notably the purine ring system inherent to xanthine derivatives.
This compound, with its N-alkylation, offers enhanced solubility in organic solvents compared to its unsubstituted counterpart, making it a more tractable intermediate in many synthetic applications. Its primary utility lies in its role as a precursor to a variety of 8-substituted-1,3-dibutylxanthines, a class of compounds with significant therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of biological data.
| Property | Value | Reference |
| CAS Number | 52998-23-9 | [1] |
| IUPAC Name | 5,6-diamino-1,3-dibutylpyrimidine-2,4-dione | [1] |
| Molecular Formula | C₁₂H₂₂N₄O₂ | [1] |
| Molecular Weight | 254.33 g/mol | [1] |
| Appearance | Brown Solid | [2] |
| Synonyms | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | [1] |
| SMILES | CCCCN1C(=C(C(=O)N(C1=O)CCCC)N)N | [1] |
| InChI Key | FGQWNKGXPRVBSX-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from uracil or a related derivative. The following protocol is a representative method adapted from procedures for similar diaminouracil compounds.[1]
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1,3-Dibutyl-6-aminouracil
A detailed procedure for the initial synthesis of the N-alkylated aminouracil is analogous to the synthesis of other 1,3-dialkyl-6-aminouracils. This typically involves the condensation of a dialkylurea with cyanoacetic acid.
Step 2: Nitrosation to form 6-Amino-1,3-dibutyl-5-nitrosouracil
-
Suspend 1,3-Dibutyl-6-aminouracil in water.
-
Add glacial acetic acid to the suspension and cool the mixture to approximately 10°C in an ice bath with continuous stirring.[3]
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 20°C.[3]
-
The resulting colored precipitate of 6-Amino-1,3-dibutyl-5-nitrosouracil is collected by filtration.
Step 3: Reduction to this compound
-
Suspend the 6-Amino-1,3-dibutyl-5-nitrosouracil obtained from the previous step in a concentrated aqueous solution of ammonium hydroxide.[4]
-
Heat the suspension to 80°C with stirring.[4]
-
Add sodium dithionite in portions over a period of 30 minutes.[4]
-
Continue stirring at 80°C for an additional 30 minutes, then allow the reaction to cool to room temperature and stir overnight.[4]
-
Cool the mixture in an ice bath and collect the precipitate by filtration.
-
Wash the product with a small amount of ice water and dry to yield this compound.[4]
Spectral Characterization
¹H and ¹³C NMR Spectroscopy (Predicted)
¹H NMR (DMSO-d₆, 600 MHz):
-
δ ~4.5-5.5 ppm (s, 2H, C6-NH₂)
-
δ ~3.5-4.0 ppm (br s, 2H, C5-NH₂)
-
δ ~3.7-3.9 ppm (t, 2H, N1-CH₂)
-
δ ~3.5-3.7 ppm (t, 2H, N3-CH₂)
-
δ ~1.4-1.6 ppm (m, 4H, N-CH₂-CH₂)
-
δ ~1.2-1.4 ppm (m, 4H, N-CH₂-CH₂-CH₂)
-
δ ~0.9 ppm (t, 6H, CH₃)
¹³C NMR (DMSO-d₆, 151 MHz):
-
δ ~160-162 ppm (C4=O)
-
δ ~150-152 ppm (C2=O)
-
δ ~148-150 ppm (C6)
-
δ ~95-97 ppm (C5)
-
δ ~42-44 ppm (N1-CH₂)
-
δ ~40-42 ppm (N3-CH₂)
-
δ ~29-31 ppm (N-CH₂-CH₂)
-
δ ~19-21 ppm (N-CH₂-CH₂-CH₂)
-
δ ~13-15 ppm (CH₃)
Mass Spectrometry (Predicted)
Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 254. The fragmentation pattern would likely involve the loss of butyl groups and subsequent fragmentation of the uracil ring.
Applications in Drug Discovery and Development
The primary utility of this compound is as a versatile precursor for the synthesis of 8-substituted xanthine derivatives.[1]
Synthesis of 1,3-Dibutyl-8-substituted-xanthines
The Traube purine synthesis is a classical and efficient method for constructing the purine ring system from a diaminopyrimidine.[6]
Caption: General scheme for the synthesis of 8-substituted xanthines.
Protocol for Xanthine Synthesis:
-
Amide Formation: this compound is reacted with a corresponding carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form a benzylidene derivative.[6]
-
Cyclization: The intermediate amide undergoes ring closure, often facilitated by treatment with aqueous sodium hydroxide, to yield the 8-substituted xanthine.[6]
Biological Targets and Signaling Pathways
Xanthine derivatives synthesized from this compound have shown potential as modulators of several key biological targets.
5.2.1. Adenosine Receptor Antagonism
Many 8-substituted xanthines are potent antagonists of adenosine receptors (A₁, A₂A, A₂B, and A₃).[6] These G protein-coupled receptors are involved in a multitude of physiological processes, making them attractive targets for therapeutic intervention in conditions such as asthma, neurodegenerative diseases, and cancer.[1]
Caption: Simplified signaling pathway of the Adenosine A₁ receptor and its antagonism by xanthine derivatives.
5.2.2. Antitumor Activity
Derivatives of diaminouracil have been investigated for their antitumor properties.[7] The proposed mechanism of action often involves interference with nucleic acid metabolism, a hallmark of rapidly proliferating cancer cells.[1] Additionally, some uracil derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.
Biological Evaluation Protocols
The following are standard protocols for assessing the biological activity of compounds derived from this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
Adenosine Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific adenosine receptor subtype.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target adenosine receptor (e.g., A₁).[4]
-
Assay Incubation: Incubate the membranes with a radiolabeled antagonist (e.g., [³H]DPCPX for A₁) and varying concentrations of the test compound.[4]
-
Separation: Rapidly filter the incubation mixture to separate bound and free radioligand.[4]
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value (inhibitory constant) of the test compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling diaminouracil derivatives should be followed. These compounds may cause skin and eye irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local regulations.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its favorable solubility and the reactivity of its diaminouracil core make it an ideal starting material for the synthesis of a wide range of xanthine derivatives and other fused heterocyclic systems. The potential of these derivatives to modulate key biological targets, such as adenosine receptors, underscores the importance of this compound in the ongoing search for novel therapeutic agents. This technical guide provides a solid foundation for researchers to understand and effectively utilize this important chemical entity in their drug discovery and development endeavors.
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El-Kalyoubi, S. A., & Fayed, E. A. (2015). Synthesis and Evaluation of Antitumor Activities of Novel Fused Uracil Derivatives. Research & Reviews: Journal of Chemistry. [4] PrepChem. (n.d.). Synthesis of (3) 1-butyl-5,6-diaminouracil. Retrieved from [5] Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. (2019). Molecules, 24(12), 2206. [1] Smolecule. (2024, April 15). Buy this compound | 52998-23-9. Retrieved from Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. (2011). Molecules, 16(12), 10362-10373. [6] Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). Pharmaceuticals, 15(11), 1386. [9] BenchChem. (2025). Adenosine A1 Receptor Signaling in Neurons: A Technical Guide. Retrieved from [10] Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(7), 2056. [11] BenchChem. (n.d.). Application Notes and Protocols for Testing Anticancer Activity of Pyrido[2,3-d]pyrimidines. Retrieved from [12] Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor. (2021). ACS Pharmacology & Translational Science, 4(1), 236-248. [13] Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules, 28(9), 3913. [14] Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from [15] Mass Spectrometry: Fragmentation. (n.d.). Retrieved from Reactions of 1,3-Dimethyl-5,6-diaminouracil. (1954). Journal of the American Chemical Society, 76(11), 2798-2800. [3] BenchChem. (2025). Synthesis of 5,6-Diamino-1,3-dimethyluracil: An Application Note and Detailed Protocol. Retrieved from A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells. (2007). Cancer Letters, 246(1-2), 204-211. [16] 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances, 15(1), 1-20. [17] Fisher Scientific. (2023, October 13). SAFETY DATA SHEET: 5,6-Diaminouracil sulfate, 95%. [2] Alfa Chemistry. (n.d.). CAS 52998-23-9 this compound. Retrieved from [18] Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 5-Aminouracil, 97%. [19] Fisher Scientific. (n.d.). SAFETY DATA SHEET. [8] Apollo Scientific. (2023, July 7). 5,6-Diamino-1,3-dimethyl uracil Safety Data Sheet. [20] Alfa Chemistry. (n.d.). CAS 52998-23-9 this compound. Retrieved from
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A Technical Guide to 1,3-Dibutyl-5,6-diaminouracil: A Versatile Precursor for Advanced Heterocyclic Synthesis
Abstract
In the landscape of medicinal chemistry and organic synthesis, 5,6-diaminouracil derivatives are foundational building blocks for constructing complex heterocyclic systems. This technical guide focuses on 1,3-Dibutyl-5,6-diaminouracil (DBDU), a key intermediate whose strategic N-alkylation confers significant advantages in solubility and reactivity. We will explore the synthesis of DBDU, its critical role as a precursor, and its application in the development of pharmacologically significant molecules, particularly xanthine derivatives. This document serves as a resource for researchers and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and comparative data to facilitate its effective utilization in the laboratory.
Introduction: The Strategic Advantage of this compound
This compound is a synthetic pyrimidine derivative characterized by a uracil core with amino groups at the C5 and C6 positions and butyl groups at the N1 and N3 positions.[1] This specific substitution pattern is not arbitrary; it is a deliberate design choice that enhances the molecule's utility in organic synthesis.
The primary advantage of the N-dibutyl substituents lies in the significant improvement of solubility in organic solvents compared to its non-alkylated counterpart, 5,6-diaminouracil.[2] This enhanced solubility facilitates more homogeneous reaction conditions, often leading to cleaner reactions, higher yields, and simplified purification processes.[2] The adjacent amino groups at the C5 and C6 positions provide a highly reactive site for cyclization reactions, making DBDU an ideal precursor for constructing fused heterocyclic systems.[3] Consequently, DBDU is a pivotal starting material for a diverse range of bioactive compounds, including adenosine receptor modulators, DPP-4 inhibitors for type 2 diabetes, and potential antitumor agents.[1][4]
Synthesis of the Precursor: A Validated Pathway to this compound
The synthesis of this compound is a multi-step process that begins with the functionalization of a uracil scaffold. The general and reliable pathway involves N-alkylation, followed by nitrosation and subsequent reduction to install the vicinal diamino groups.
Synthetic Workflow Overview
The synthesis can be conceptually broken down into three primary stages:
-
N,N'-Dialkylation: Introduction of the butyl groups onto the nitrogen atoms of the uracil ring.
-
C5-Nitrosation: Introduction of a nitroso group at the electron-rich C5 position.
-
C5-Reduction: Reduction of the nitroso group to an amine, yielding the final 5,6-diamino product.
Detailed Experimental Protocol
This protocol is a synthesized representation of established chemical transformations for uracil derivatives.[1][5]
Step 1: Synthesis of 1,3-Dibutyluracil
-
To a stirred suspension of uracil (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF, add 1-bromobutane (2.5 eq).
-
Heat the mixture to 80°C and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1,3-dibutyluracil.
Step 2: Synthesis of 1,3-Dibutyl-5-nitrouracil
-
Cool a mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) to 0°C.
-
Slowly add 1,3-dibutyluracil (1.0 eq) to the cooled acid mixture, ensuring the temperature does not exceed 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 1,3-dibutyl-5-nitrouracil.
Step 3: Synthesis of this compound
-
Suspend 1,3-dibutyl-5-nitrouracil (1.0 eq) in ethanol or a similar suitable solvent.
-
Add a reducing agent such as sodium dithionite (sodium hydrosulfite) (3.0-4.0 eq) in an aqueous solution.[5][6] Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.[7]
-
Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound. The product is often air and temperature-sensitive.[8]
Core Application: A Gateway to Xanthine Derivatives
The most prominent application of DBDU is in the synthesis of xanthines, a class of purine alkaloids with a wide range of pharmacological activities.[1][2] The vicinal diamines of DBDU are perfectly poised to react with a one-carbon electrophile to form the imidazole ring, completing the bicyclic xanthine core. This transformation, a variant of the classical Traube purine synthesis, can be achieved through several reliable methods.[2][7]
Synthesis of 8-Unsubstituted Xanthines
A direct and efficient method for producing the parent 1,3-dibutylxanthine involves reaction with triethyl orthoformate.
Protocol: Microwave-Assisted Synthesis of 1,3-Dibutylxanthine [8]
-
In a 10 mL pressure-rated microwave vial, combine this compound (1.0 eq, e.g., 5 mmol) and triethyl orthoformate (an excess, e.g., 6 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture with stirring for 5 minutes at 160°C (e.g., 120 W power).
-
After cooling, the product typically precipitates.
-
Filter the solid product and wash with diethyl ether (10 mL).
-
Recrystallize from water or another suitable solvent if further purification is needed. This method can achieve yields of around 80%.[8]
Synthesis of 8-Substituted Xanthines via Carboxylic Acids
To introduce a substituent at the C8 position, DBDU can be condensed with a carboxylic acid. This reaction proceeds via an intermediate N-acyl-diaminouracil, which then undergoes base-catalyzed cyclization. Modern coupling agents have made this a highly efficient process.[4][9]
Protocol: COMU-Mediated Coupling and Cyclization [4]
-
Dissolve the desired carboxylic acid (1.0 eq) and the coupling agent COMU (1.1 eq) in an appropriate solvent like DMF.
-
Add a base such as diisopropylethylamine (DIPEA) (2.0 eq) and stir for 5 minutes to activate the acid.
-
Add this compound (1.0 eq) to the mixture. The intermediate amide often precipitates rapidly.
-
Stir for 10-30 minutes at room temperature.
-
Filter the intermediate amide and wash with solvent.
-
To induce ring closure, suspend the intermediate in an aqueous solution of sodium hydroxide (e.g., 2M NaOH) and heat to reflux for 1-2 hours.[9]
-
Cool the solution and acidify with HCl to precipitate the 8-substituted xanthine product.
-
Filter, wash with water, and dry.
Synthesis of 8-Substituted Xanthines via Aldehydes
An alternative route to 8-substituted xanthines involves the condensation of DBDU with an aldehyde to form a Schiff base, followed by oxidative cyclization.[7]
Protocol: Aldehyde Condensation and Oxidative Cyclization [7]
-
Dissolve this compound (1.0 eq) and a substituted aldehyde (1.0 eq) in a solvent mixture such as methanol with a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 12-18 hours to form the corresponding benzylidene or alkylidene derivative (Schiff base).
-
Remove the solvent under reduced pressure.
-
Add thionyl chloride (SOCl₂) in excess and reflux the mixture for 1-3 hours. This step performs the oxidative cyclization.[7]
-
Cool the reaction and carefully quench the excess thionyl chloride by pouring it onto ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization or chromatography.
Impact on Drug Discovery and Development
The xanthine scaffold synthesized from DBDU is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The N1 and N3 butyl groups can modulate lipophilicity and pharmacokinetic properties, while the C8 position provides a vector for introducing diverse functional groups to fine-tune pharmacological activity.
| Therapeutic Area | Target | Example Scaffold from DBDU | Rationale & Significance |
| Type 2 Diabetes | DPP-4 Enzyme | 8-(Piperazinylmethyl)-1,3-dibutylxanthine | Xanthine derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target for managing blood glucose levels.[4] |
| Respiratory Diseases | Adenosine Receptors | 8-Aryl/Alkyl-1,3-dibutylxanthines | As antagonists of adenosine receptors, these compounds can act as bronchodilators, with potential applications in treating asthma and other respiratory conditions.[1] |
| Oncology | Nucleic Acid Metabolism | Functionalized 1,3-dibutylxanthines | Derivatives of diaminouracils and their cyclized products may interfere with nucleic acid synthesis and metabolism, showing potential as antitumor agents.[1] |
| Neurodegenerative Diseases | Monoamine Oxidase B | Specific 8-substituted xanthines | Related compounds have shown inhibitory activity against enzymes like monoamine oxidase B, suggesting therapeutic potential in neurodegenerative disorders.[1] |
Conclusion
This compound stands out as a superior precursor for the synthesis of complex heterocyclic molecules, particularly substituted xanthines. The strategic inclusion of N-butyl groups enhances its physical properties, simplifying its handling and improving reaction efficiency. The well-established and versatile reactivity of its vicinal diamino functionality allows for the controlled introduction of diverse substituents, making it an invaluable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide underscore the compound's central role in building molecular complexity and accessing novel, pharmacologically relevant chemical space.
References
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Shejul, S. et al. (n.d.). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry. Available at: [Link]
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Kauthale, N. & Chobe, P. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry, 12(6), 7438-7468. Available at: [Link]
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PrepChem. (n.d.). Synthesis of (3) 1-butyl-5,6-diaminouracil. Available at: [Link]
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Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 738. Available at: [Link]
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Sherman, W. R., & Taylor, E. C., Jr. (n.d.). Diaminouracil Hydrochloride. Organic Syntheses Procedure. Available at: [Link]
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The Emerging Potential of 1,3-Dibutyl-5,6-diaminouracil in Medicinal Chemistry: A Technical Guide
Abstract
The uracil scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activity, including antiviral and anticancer properties[1][2][3]. Within this esteemed class of compounds, 1,3-Dibutyl-5,6-diaminouracil (DBDU) emerges as a molecule of significant interest. While primarily recognized as a versatile synthetic intermediate, its unique structural features—lipophilic N-butyl groups and reactive vicinal diamines—present a compelling case for its direct and indirect applications in drug discovery. This technical guide provides an in-depth exploration of the synthesis, potential therapeutic applications, and detailed experimental protocols for the evaluation of DBDU and its derivatives, tailored for researchers, scientists, and drug development professionals.
Introduction: The Uracil Scaffold and the Promise of DBDU
Uracil and its derivatives have long been a focal point of medicinal chemistry research due to their structural similarity to the nucleobases of nucleic acids[1]. This mimicry allows them to interfere with nucleic acid metabolism and replication, a mechanism exploited in the treatment of cancer and viral infections[1][2]. The 5,6-diaminouracil moiety, in particular, is a "privileged structure," serving as a precursor for a multitude of heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and antiviral properties.
This compound (DBDU) distinguishes itself through the presence of two butyl groups at the N1 and N3 positions of the uracil ring. This N,N'-dialkylation significantly enhances the lipophilicity of the molecule, which can improve its solubility in non-polar solvents and potentially its ability to cross biological membranes. The adjacent amino groups at the C5 and C6 positions are highly reactive and serve as a key handle for the synthesis of fused heterocyclic systems, most notably xanthine derivatives[2].
This guide will first delineate the synthetic pathway to obtain high-purity DBDU. Subsequently, it will delve into its primary application as a precursor for xanthine-based adenosine receptor modulators, a class of compounds with therapeutic potential in neurological, inflammatory, and respiratory disorders[4]. Furthermore, we will explore the direct potential of DBDU and its derivatives as anticancer, antiviral, and antimicrobial agents, providing detailed, validated protocols for their biological evaluation.
Synthesis of this compound: A Multi-step Approach
The synthesis of DBDU is a multi-step process that begins with the construction of the uracil ring, followed by N-alkylation, nitrosation, and finally, reduction to yield the target di-amino compound. The causality behind this synthetic route lies in the strategic introduction of functional groups to facilitate subsequent reactions.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-Aminouracil
This foundational step constructs the pyrimidine ring through a condensation reaction.
-
Reagent Preparation: Prepare sodium ethoxide by cautiously adding sodium metal (1.72 g atom) to absolute ethanol (1 L) in a 3-L three-necked flask equipped with a reflux condenser and a mechanical stirrer.
-
Reaction: Once the sodium has completely dissolved, add ethyl cyanoacetate (0.86 mol) and urea (0.86 mol) to the flask.
-
Reflux: Heat the mixture under reflux with vigorous stirring for 4 hours. The mixture will become a thick solid.
-
Work-up: After cooling, add hot water (1 L, 80°C) to dissolve the solid. Neutralize the solution to litmus with glacial acetic acid, which will precipitate the 6-aminouracil.
-
Isolation: Filter the precipitate, wash with cold water, and dry to yield 6-aminouracil.
Step 2: Synthesis of 1,3-Dibutyl-6-aminouracil
Alkylation at the N1 and N3 positions enhances lipophilicity.
-
Reaction Setup: Suspend 6-aminouracil (1 mol) and potassium carbonate (2.5 mol) in dimethylformamide (DMF, 1 L) in a round-bottom flask equipped with a reflux condenser.
-
Alkylation: Add 1-bromobutane (2.2 mol) dropwise to the suspension.
-
Heating: Heat the reaction mixture at 80-90°C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into ice water (3 L).
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 1,3-Dibutyl-6-amino-5-nitrosouracil
Introduction of the nitroso group at the C5 position is a key step for subsequent reduction to the amine.
-
Dissolution: Dissolve 1,3-dibutyl-6-aminouracil (1 mol) in a mixture of glacial acetic acid and water.
-
Nitrosation: Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (1.1 mol) in water dropwise while maintaining the temperature below 10°C.
-
Precipitation: The rose-red 5-nitroso product will precipitate out of the solution.
-
Isolation: Stir the mixture for an additional 30 minutes at low temperature, then filter the precipitate and wash with cold water.
Step 4: Synthesis of this compound (DBDU)
The final reduction step yields the target compound.
-
Suspension: Suspend the moist 1,3-dibutyl-6-amino-5-nitrosouracil (0.4 mole) in a 50% aqueous solution of ammonium hydroxide (440 mL).
-
Heating: Heat the suspension to 80°C with stirring.
-
Reduction: Add sodium dithionite (0.48 mole) in portions over 30 minutes. The red color of the nitroso compound will fade[5].
-
Reaction Completion: Continue stirring at 80°C for another 30 minutes, then allow to cool to room temperature overnight.
-
Isolation: Cool the mixture in an ice bath, filter the precipitate, wash with a small amount of ice water, and dry to obtain this compound as a fine powder[5].
Primary Application: A Gateway to Xanthine-Based Adenosine Receptor Modulators
The most significant application of DBDU in medicinal chemistry is its role as a precursor for the synthesis of xanthine derivatives[2]. Xanthines, such as caffeine and theophylline, are well-known adenosine receptor antagonists[5]. Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that are widely distributed throughout the body and are implicated in a variety of physiological and pathological processes, making them attractive drug targets for conditions like Parkinson's disease, asthma, and inflammatory disorders[1][4].
The vicinal diamines of DBDU readily undergo cyclization with various one-carbon synthons to form the fused imidazole ring of the xanthine core.
Diagram of Xanthine Synthesis from DBDU
Caption: General scheme for the synthesis of xanthine derivatives from DBDU.
Experimental Protocol: Synthesis of an 8-Substituted-1,3-dibutylxanthine
This protocol describes a general procedure for the condensation of DBDU with a carboxylic acid.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) and a carboxylic acid of choice (11 mmol) in a suitable solvent such as dimethylformamide (DMF).
-
Coupling Agent: Add a coupling agent, for example, (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (11 mmol), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (20 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 5-10 minutes. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, add water to the reaction mixture to precipitate the 6-amino-5-carboxamidouracil intermediate. Filter the precipitate and wash with water.
-
Cyclization: The isolated intermediate can be cyclized to the corresponding xanthine by heating in a high-boiling point solvent or by treatment with an aqueous base followed by heating.
Exploring Further Therapeutic Potential: Anticancer, Antiviral, and Antimicrobial Screening
The diaminouracil scaffold is known to possess a wide range of biological activities. Therefore, it is prudent to evaluate DBDU and its derivatives for their potential as anticancer, antiviral, and antimicrobial agents.
Anticancer Activity Evaluation
The structural similarity of uracil derivatives to endogenous pyrimidines suggests their potential to interfere with DNA and RNA synthesis in rapidly proliferating cancer cells[3].
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antiviral Activity Evaluation
Pyrimidine derivatives have a rich history as antiviral agents, with many approved drugs targeting viral polymerases.
Experimental Protocol: Plaque Reduction Assay
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
-
Cell Monolayer: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known titer of virus (e.g., Herpes Simplex Virus) for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a solution of formaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the effective concentration that reduces the plaque number by 50%).
Antimicrobial Activity Evaluation
The diverse chemical space occupied by heterocyclic compounds makes them a promising source for new antimicrobial agents.
Experimental Protocol: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Hypothetical Biological Activity of this compound Derivatives
| Compound | Target/Organism | Assay | IC50/EC50/MIC (µM) |
| DBDU-X1 | Adenosine A1 Receptor | Radioligand Binding | 0.5 |
| DBDU-X2 | Adenosine A2A Receptor | Radioligand Binding | 1.2 |
| DBDU-C1 | HeLa Cells | MTT Assay | 5.8 |
| DBDU-C2 | MCF-7 Cells | MTT Assay | 8.3 |
| DBDU-V1 | Herpes Simplex Virus-1 | Plaque Reduction | 12.5 |
| DBDU-A1 | S. aureus | Broth Microdilution | 16 |
| DBDU-A2 | E. coli | Broth Microdilution | 32 |
Conclusion and Future Directions
This compound represents a molecule with considerable, yet largely untapped, potential in medicinal chemistry. Its utility as a synthetic precursor for pharmacologically active xanthine derivatives is well-established in principle. This guide provides a comprehensive framework for the synthesis and evaluation of DBDU and its derivatives, empowering researchers to explore its therapeutic possibilities. The enhanced lipophilicity conferred by the N-butyl groups may offer advantages in terms of pharmacokinetic properties, a hypothesis that warrants further investigation. The detailed protocols provided herein serve as a robust starting point for the systematic exploration of DBDU's potential as a lead scaffold for the development of novel therapeutics targeting a range of diseases, from neurodegenerative disorders to infectious diseases and cancer. Future research should focus on the synthesis of diverse libraries of DBDU derivatives and their comprehensive biological profiling to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this promising scaffold.
References
-
Uracil's diverse roles in medicinal chemistry are highlighted in several reviews, showcasing its application in antiviral and anticancer therapies.[1][2][3]
-
The therapeutic potential of modulating adenosine receptors is a significant area of research, with implications for neurological and inflammatory conditions.[1][4]
-
The synthesis of xanthine derivatives from diaminouracil precursors is a well-documented chemical transformation.[2]
-
The interference of uracil analogs with nucleic acid metabolism is a key mechanism in cancer chemotherapy.[3]
- The concept of "privileged structures" in medicinal chemistry, such as the diaminouracil scaffold, is discussed in various medicinal chemistry texts.
- Detailed synthetic procedures for 6-aminouracil and its derivatives can be found in organic synthesis liter
-
The broad biological activities of 5- and 6-aminouracil derivatives have been reviewed, indicating their potential in drug discovery.
- The MTT assay is a standard method for assessing cell viability and is detailed in numerous cell biology protocols.
- The plaque reduction assay is a classical and reliable method for determining the antiviral activity of compounds.
- The broth microdilution method is a standardized technique for determining the minimum inhibitory concentr
- The use of coupling reagents like COMU for amide bond formation is a common practice in modern organic synthesis.
-
A specific protocol for the reduction of a 1-butyl-5-nitroso-6-aminouracil derivative provides a direct reference for the final step in DBDU synthesis.[5]
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solubility of 1,3-Dibutyl-5,6-diaminouracil in common solvents
An In-Depth Technical Guide to the Solubility of 1,3-Dibutyl-5,6-diaminouracil in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: Navigating the Solubility Landscape of a Versatile Precursor
In the realm of medicinal chemistry and material science, this compound stands out as a pivotal precursor for the synthesis of a diverse array of bioactive compounds and functional materials.[1] Its unique molecular architecture, featuring a diaminouracil core with butyl substituents at the 1 and 3 positions, offers a versatile platform for creating novel xanthine derivatives with potential therapeutic applications, including as stimulants, vasodilators, and muscle relaxants.[1] Furthermore, its reactive functional groups hold promise in the development of materials with specific chemical properties.[1]
However, the successful application of this compound in any synthetic or formulation endeavor is fundamentally governed by its solubility in common laboratory solvents. A thorough understanding of its solubility profile is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, purification strategies, and the ultimate bioavailability of the resulting products. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the solubility of this compound, predictive methodologies to guide solvent selection, and a robust experimental protocol for its precise determination.
The Theoretical Underpinnings of Solubility: A First Principles Approach
The age-old adage of "like dissolves like" serves as a foundational principle in predicting solubility.[2] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. The key factors governing these interactions are polarity, hydrogen bonding capacity, and molecular structure.
Caption: Fundamental principles governing the solubility of a solute in a solvent.
-
Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents possess a significant dipole moment, arising from an uneven distribution of electron density. Non-polar solvents have a negligible or zero dipole moment. This compound, with its polar uracil core and non-polar butyl chains, exhibits amphiphilic characteristics.
-
Hydrogen Bonding: The presence of hydrogen bond donors (the amino groups) and acceptors (the carbonyl and ring nitrogens) in the this compound molecule suggests that hydrogen bonding will play a significant role in its solubility in protic solvents (e.g., water, alcohols).
-
Molecular Structure: The two butyl groups are a defining feature of this molecule. These alkyl chains contribute to its non-polar character and are known to enhance solubility in organic solvents compared to less substituted diaminouracils.[1] The increased length of the alkyl side chains can improve the solubility of π-conjugated polymers, a principle that can be extended to smaller organic molecules.
Physicochemical Profile of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value/Description | Source |
| Molecular Formula | C₁₂H₂₂N₄O₂ | [3] |
| Molecular Weight | 254.33 g/mol | [3] |
| Appearance | Brown Solid | [3] |
| Hydrogen Bond Donors | 2 (from the two amino groups) | Calculated |
| Hydrogen Bond Acceptors | 4 (from the two carbonyl oxygens and two ring nitrogens) | Calculated |
| Predicted LogP (Octanol-Water Partition Coefficient) | Likely to be moderately lipophilic due to the two butyl chains. | Inferred |
Qualitative Solubility Profile and the Influence of N-Alkylation
-
Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): The presence of the two butyl chains suggests that this compound will exhibit some solubility in these solvents. The non-polar alkyl groups can interact favorably with the non-polar solvent molecules.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO, DMF): These solvents are likely to be good candidates for dissolving this compound. They can engage in dipole-dipole interactions with the polar uracil core, and the butyl chains will contribute to overall van der Waals interactions. The solubility of the related compound caffeine is notably high in chloroform and dichloromethane.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The solubility in these solvents will be a balance between the favorable hydrogen bonding interactions with the amino and carbonyl groups and the unfavorable interactions with the hydrophobic butyl chains. Compared to unsubstituted 5,6-diaminouracil, the dibutyl derivative is expected to have lower water solubility. The solubility of xanthine derivatives in water is generally poor.[4] For instance, theophylline is only slightly soluble in water, while caffeine is sparingly soluble.[5]
The introduction of the N-butyl groups is a key structural modification that enhances its solubility in organic solvents compared to the parent 5,6-diaminouracil.[1] This is a common strategy in medicinal chemistry to improve the processability and bioavailability of uracil-based compounds.
Predictive Approaches to Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility and guide solvent selection.
Quantitative Structure-Property Relationship (QSPR)
QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[6][7] These models use a variety of molecular descriptors, such as molecular weight, surface area, and electronic properties, to predict solubility. While developing a specific QSPR model for this compound is beyond the scope of this guide, researchers can leverage existing QSPR software and databases to obtain solubility predictions.[8][9]
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more intuitive and practical approach to predicting solubility based on the "like dissolves like" principle.[10][11] This method assigns three parameters to both the solute and the solvent:
-
δd: The energy from dispersion forces.
-
δp: The energy from polar forces.
-
δh: The energy from hydrogen bonding.
These three parameters can be visualized as coordinates in a three-dimensional "Hansen space".[10] The closer the coordinates of the solute and solvent are in this space, the more likely the solute is to dissolve.
Caption: Visualization of Hansen Space for predicting solubility.
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or computational software. By comparing the estimated HSP of the solute to the known HSP of various solvents, researchers can rationally select promising candidates for solubility screening.
Experimental Determination of Solubility: A Step-by-Step Protocol
Ultimately, the most accurate way to determine the solubility of this compound is through experimental measurement. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[12][13]
Shake-Flask Method Protocol
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- 8. Predicting Solubility | Rowan [rowansci.com]
- 9. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Solubility parameters (HSP) [adscientis.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Introduction: The Versatility of the Diaminouracil Scaffold
An In-depth Technical Guide to 1,3-Dibutyl-5,6-diaminouracil Derivatives and Analogs
In the landscape of medicinal chemistry, the uracil scaffold is a cornerstone, recognized for its role as a fundamental nucleobase in RNA and as a privileged structure in drug discovery.[1][2] Derivatives of uracil, particularly those with amino substitutions, serve as pivotal building blocks for a vast array of heterocyclic compounds with significant therapeutic potential.[1][3] Among these, this compound stands out as a key intermediate and a versatile scaffold. Its unique structure, featuring a pyrimidine-2,4(1H,3H)-dione core, lipophilic butyl groups at the N1 and N3 positions, and reactive amino groups at the C5 and C6 positions, provides an ideal starting point for creating diverse molecular architectures.[4]
The butyl groups enhance solubility in organic solvents and can influence interactions with biological targets, while the adjacent amino groups are ripe for cyclization and condensation reactions.[4][5] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of this compound derivatives and their analogs. We will delve into their synthesis, chemical logic, pharmacological activities, and therapeutic promise, providing both high-level insights and detailed experimental protocols.
Part 1: Synthesis and Derivatization Strategies
The synthetic utility of this compound lies in its straightforward preparation and its capacity to be transformed into complex fused heterocyclic systems.
Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold is typically a multi-step process that begins with uracil or a pre-alkylated derivative. The general pathway involves alkylation, nitrosation, and subsequent reduction.[4][6]
Causality Behind Experimental Choices:
-
Alkylation: The introduction of butyl groups at the N1 and N3 positions is crucial for modulating the compound's lipophilicity and solubility.[4][7] This is typically achieved using an alkyl halide (e.g., butyl bromide) in the presence of a base to deprotonate the uracil nitrogens, facilitating nucleophilic attack.
-
Nitrosation: The introduction of a nitroso group at the C5 position is a key step to functionalize the pyrimidine ring. This is accomplished using a nitrosating agent like sodium nitrite in an acidic medium, which generates the reactive nitrosonium ion (NO+).[6]
-
Reduction: The final step involves the reduction of the nitroso group to an amine, yielding the vicinal diamine. Sodium hydrosulfite (sodium dithionite) is a common and effective reducing agent for this transformation.[6]
Experimental Protocol 1: Synthesis of this compound
Step 1: N1,N3-Dibutylation of Uracil
-
Suspend uracil in a suitable aprotic solvent (e.g., DMF).
-
Add a strong base (e.g., Sodium Hydride, NaH) portion-wise at 0°C to deprotonate the N1 and N3 positions.
-
Add at least 2 equivalents of 1-bromobutane and allow the reaction to warm to room temperature.
-
Heat the mixture (e.g., to 60-80°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Perform an aqueous workup to quench the reaction and extract the product with an organic solvent.
-
Purify the resulting 1,3-dibutyluracil by column chromatography.
Step 2: Nitrosation of 1,3-Dibutyl-6-aminouracil (Assuming prior synthesis of the 6-amino precursor)
-
Suspend 1,3-dibutyl-6-aminouracil in water.
-
Add glacial acetic acid to create an acidic medium.
-
Cool the mixture in an ice bath to approximately 10°C with continuous stirring.[6]
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 20°C.[6]
-
Stir for 1-2 hours. The formation of a colored precipitate indicates the formation of 1,3-dibutyl-6-amino-5-nitrosouracil.
-
Collect the precipitate by filtration and wash with cold water.
Step 3: Reduction to this compound
-
Suspend the 1,3-dibutyl-6-amino-5-nitrosouracil from the previous step in water or an aqueous ammonia solution.[8]
-
Heat the suspension to approximately 80°C with vigorous stirring.[8]
-
Gradually add solid sodium hydrosulfite (sodium dithionite) in portions. The disappearance of the color indicates the reduction of the nitroso group.[6][9]
-
After the addition is complete, continue stirring at 80°C for another 30 minutes.[8]
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with ice-cold water, and dry under vacuum to yield this compound.[8]
-
The final product can be purified further by recrystallization or chromatography.[4]
Derivatization: Building Complexity
The true power of the this compound scaffold is its role as a precursor to fused heterocyclic systems, most notably xanthine derivatives.[4][5] The Traube purine synthesis is a classic method for this transformation.[5]
-
Condensation Reactions: The vicinal diamines are perfect for condensation reactions with one-carbon unit donors (like formic acid or formamide) or 1,2-dicarbonyl compounds to form fused five- or six-membered rings.[5]
-
Amide Coupling: The 5-amino group can be selectively acylated using carboxylic acids with a coupling agent (like COMU) to form 6-amino-5-carboxamidouracil derivatives. These amides are stable intermediates that can be cyclized via dehydration to form 8-substituted xanthines.[10] This approach allows for the introduction of significant diversity at the C8 position of the resulting xanthine.
Caption: Synthetic workflow for the core scaffold and its subsequent derivatization.
Part 2: Physicochemical Properties and Analytical Characterization
A thorough understanding of the physicochemical properties of these derivatives is essential for drug development, ensuring stability, solubility, and quality control.
Physicochemical Data
The N-alkyl substituents and the amino groups influence the compound's properties. While extensive data on the 1,3-dibutyl derivative is sparse, we can infer properties from related analogs. The butyl groups are expected to decrease the melting point and increase solubility in non-polar solvents compared to N-methyl or unsubstituted analogs.
| Property | This compound | Related Analogs | Rationale & Significance |
| Molecular Formula | C₁₂H₂₂N₄O₂ | C₈H₁₄N₄O₂ (1,3-Diethyl)[11] | Defines molecular weight and elemental composition. |
| Molecular Weight | 254.33 g/mol | 198.22 g/mol (1,3-Diethyl)[11] | Important for dosage calculations and stoichiometric reactions. |
| Melting Point | Data not widely available | 88-98 °C (1,3-Diethyl)[12] | Indicator of purity and thermal stability in the solid state.[12] |
| Solubility | Enhanced in organic solvents | N-methyl analogs offer better aqueous solubility.[5] | Crucial for formulation, reaction conditions, and bioavailability. |
| Stability | Prone to oxidation | Aminouracils can be sensitive to light, pH, and oxidizing agents.[12] | Dictates storage conditions and shelf-life. |
Analytical Validation Protocols
A multi-technique approach is required for unambiguous structural confirmation and purity assessment.[13]
Protocol 2: Analytical Characterization Workflow
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine purity and identify impurities.
-
Methodology: Employ a reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid). Monitor the eluent using a UV detector at the compound's λmax (e.g., ~260-280 nm). Purity is determined by the relative peak area.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm molecular weight.
-
Methodology: Use Electrospray Ionization (ESI) in positive ion mode. The mass spectrum should exhibit a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (e.g., 255.18 for the dibutyl derivative).[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H-NMR: Expect signals corresponding to the butyl chains (triplets and multiplets), the NH₂ protons (two distinct singlets), and potentially NH protons from the uracil ring.[10]
-
¹³C-NMR: Expect signals for the carbonyl carbons (C2, C4), the enamine carbons (C5, C6), and the four distinct carbons of the butyl groups.[10]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Methodology: Prepare a KBr pellet of the sample. The spectrum should show characteristic stretches for N-H (amines, amides), C=O (amide carbonyls), and C-H (alkyl chains).
-
Part 3: Pharmacological Landscape and Mechanisms of Action
Derivatives of 5,6-diaminouracil have demonstrated a wide range of biological activities, positioning them as promising scaffolds for targeting various diseases.[1][3]
Adenosine Receptor Antagonism
-
Mechanism & Application: 8-substituted xanthine derivatives, synthesized from 5,6-diaminouracil precursors, are potent and selective antagonists of the A₂A adenosine receptor.[10] This receptor is a major drug target for neurodegenerative conditions like Parkinson's disease and Alzheimer's disease, as well as for cancer immunotherapy.[10] By blocking the A₂A receptor, these compounds can mitigate the immunosuppressive effects of adenosine in the tumor microenvironment and modulate neuronal function.
Caption: Antagonism of the A₂A adenosine receptor by xanthine derivatives.
Anticancer and Cytotoxic Activity
-
Mechanism & Application: The uracil core is famously associated with anticancer drugs like 5-Fluorouracil.[4] Derivatives of diaminouracil may exert antitumor effects by interfering with nucleic acid metabolism, a hallmark of rapidly proliferating cancer cells.[4] Furthermore, specific derivatives have been shown to act as inhibitors of histone deacetylases (HDACs) or cyclin-dependent kinases (CDKs), both of which are critical regulators of the cell cycle and gene expression in cancer.[14][15] Some uracil-thiazolidinone hybrids have shown potent antiproliferative activity against various cancer cell lines, including breast, colon, and pancreatic cancer.[3]
Antioxidant and Free Radical Scavenging
-
Mechanism & Application: Studies on long-chain substituted 5,6-diaminouracils have revealed significant antioxidant activity.[7] These compounds show strong inhibitory effects against lipid peroxidation, which is a key process in cellular damage caused by oxidative stress.[7] Their mechanism involves the ability to reduce stable free radicals and deactivate lipid radicals. This activity is directly related to their lipophilicity, suggesting that derivatives like this compound could be effective agents against conditions exacerbated by oxidative stress.[7]
Other Potential Activities
-
Enzyme Inhibition: Related compounds have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B) and nitric oxide synthase (NOS), suggesting potential applications in neurodegenerative diseases.[4]
-
Antimicrobial Properties: Certain aminouracil derivatives have shown inhibitory effects against various bacterial strains, particularly Gram-positive bacteria.[1]
Part 4: Future Perspectives and Conclusion
The this compound scaffold and its analogs represent a rich field for drug discovery. The synthetic tractability of the core allows for the creation of large, diverse chemical libraries. Future research should focus on:
-
Exploring Novel Derivatizations: Moving beyond traditional xanthine synthesis to create novel fused heterocyclic systems.
-
Systematic SAR Studies: Correlating specific structural modifications with changes in biological activity to design more potent and selective compounds.
-
Mechanism of Action Elucidation: Deepening the understanding of how these compounds interact with their biological targets at a molecular level.
-
In Vivo Evaluation: Progressing promising in vitro candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
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Organic Syntheses. diaminouracil hydrochloride - Organic Syntheses Procedure. Available at: [Link]
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Fraisse, L., et al. (1993). Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity. PubMed. Available at: [Link]
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Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]
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PrepChem. Synthesis of (3) 1-butyl-5,6-diaminouracil. Available at: [Link]
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Müller, C. E., et al. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules. Available at: [Link]
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Shaker, R. M., et al. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Molecular Diversity. Available at: [Link]
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DNAmod. 5,6-diaminouracil. Available at: [Link]
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Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. ResearchGate. Available at: [Link]
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ResearchGate. (2002). Synthesis of the derivatives of 6-amino-uracil labelled with 14 C. Available at: [Link]
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Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]
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PubChem. 5,6-Diaminouracil. Available at: [Link]
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Kumar, A., et al. (2020). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. European Journal of Medicinal Chemistry. Available at: [Link]
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CONICET. (2007). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Available at: [Link]
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Ghorab, M. M., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules. Available at: [Link]
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1,3-Dibutyl-5,6-diaminouracil: A Technical Guide to its Antioxidant Function and Therapeutic Potential
Abstract
1,3-Dibutyl-5,6-diaminouracil, a lipophilic derivative of the pyrimidine core, has traditionally been viewed through the lens of a synthetic intermediate, primarily for the construction of xanthine-based compounds.[1][2] This guide, however, navigates beyond its established role in organic synthesis to illuminate its profound, yet underexplored, function as a potent antioxidant and scavenger of reactive oxygen and nitrogen species. We will dissect the core mechanisms underpinning its free-radical scavenging capabilities, particularly in the context of lipid peroxidation, and draw parallels to the natural antioxidant uric acid in its potential to neutralize the highly cytotoxic peroxynitrite. This narrative will build a scientific case for its investigation as a therapeutic agent in pathologies rooted in oxidative stress, with a specific focus on endothelial dysfunction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel antioxidant scaffolds for therapeutic innovation.
Molecular Profile and Synthetic Overview
This compound (DBDU) is a synthetic pyrimidinedione characterized by the presence of butyl groups at the N1 and N3 positions and amino groups at the C5 and C6 positions of the uracil ring.[1][3] This specific substitution pattern, particularly the long-chain alkyl groups, confers a significant lipophilic character to the molecule, which enhances its solubility and potential for interaction within lipid-rich biological environments like cell membranes.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52998-23-9 | [1][3] |
| Molecular Formula | C₁₂H₂₂N₄O₂ | [1][3] |
| Molecular Weight | 254.33 g/mol | [1][3] |
| Appearance | Brown Solid | [3] |
| Synonyms | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | [3] |
While primarily utilized as a precursor for various bioactive compounds, including xanthine derivatives that may act as stimulants or vasodilators, the intrinsic biological activity of the diaminouracil core itself warrants significant attention.[1][2]
Experimental Protocol 1: Synthesis of this compound
The synthesis of DBDU can be approached via a multi-step process starting from a 6-aminouracil derivative. The following protocol is a representative method based on established chemical transformations for similar structures.[1][5][6]
Objective: To synthesize this compound from 6-Amino-1,3-dibutyluracil.
Materials:
-
6-Amino-1,3-dibutyluracil
-
Sodium Nitrite (NaNO₂)
-
Aqueous Acetic Acid
-
Sodium Dithionite (Sodium Hydrosulfite, Na₂S₂O₄)
-
Ammonium Hydroxide (concentrated)
-
Ethanol
-
Ice bath, magnetic stirrer, reflux condenser, filtration apparatus
Methodology:
-
Nitrosation: a. Suspend 1 mole-equivalent of 6-Amino-1,3-dibutyluracil in an aqueous solution of a partially water-soluble carboxylic acid, such as acetic acid.[5] b. Cool the suspension in an ice bath with vigorous stirring. c. Add a solution of 1.1 mole-equivalents of sodium nitrite in water dropwise, maintaining the temperature below 10°C. d. Continue stirring for 1-2 hours after the addition is complete. The formation of the red-colored 6-Amino-1,3-dibutyl-5-nitrosouracil indicates reaction progression. e. Isolate the nitroso intermediate by filtration and wash with cold water.
-
Reduction: a. Suspend the moist 6-Amino-1,3-dibutyl-5-nitrosouracil intermediate in a concentrated aqueous solution of ammonium hydroxide.[7] b. Heat the suspension to approximately 80°C with stirring. c. Add 1.2 mole-equivalents of sodium dithionite in portions over 30 minutes. The red color of the suspension should bleach to a light tan.[8] d. Maintain the temperature and stirring for an additional 30 minutes, then allow the mixture to cool to room temperature overnight.[7]
-
Isolation and Purification: a. Cool the final reaction mixture in an ice bath to maximize precipitation. b. Filter the precipitate (this compound) and wash with a small amount of ice-cold water.[7] c. The product can be further purified by recrystallization from a suitable solvent such as ethanol to achieve high purity for biological assays.[1]
Core Mechanism of Action: Potent Scavenger of Lipid Radicals
A seminal study on long-chain substituted 5,6-diaminouracils revealed their exceptional activity against free radical processes, particularly lipid peroxidation.[4] This positions DBDU not merely as a synthetic tool but as a potent antioxidant in its own right.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a destructive chain reaction initiated by free radicals that attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. Long-chain diaminouracil derivatives, including those with decyl and dodecyl chains, have demonstrated a profound inhibitory effect on oxygen radical-induced lipid peroxidation, with IC₅₀ values lower than 1 µM, significantly outperforming reference antioxidants like trolox C and α-tocopherol.[4]
The antioxidant mechanism involves two key actions:
-
Radical Reduction: The diaminouracil moiety is capable of reducing stable radicals, a fundamental property of chain-breaking antioxidants.[4]
-
Propagation Inhibition: In azo-initiated peroxidation models, diaminouracils strongly reduce the propagation rate of the chain reaction. They are consumed in the process and are capable of deactivating approximately one mole of lipid radical per mole of the compound.[4]
The lipophilic nature imparted by the dibutyl chains is crucial, as it likely concentrates the molecule within the lipid bilayer of membranes, the primary site of lipid peroxidation.
Experimental Protocol 2: DPPH Radical Scavenging Assay
This protocol provides a standard method for evaluating the general antiradical activity of DBDU.[9][10]
Objective: To determine the free radical scavenging capacity of DBDU using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound (DBDU)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Methodology:
-
Preparation of Solutions: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color. b. Prepare a series of dilutions of DBDU in methanol (e.g., from 1 µM to 1 mM). c. Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
Assay Procedure: a. In a 96-well plate, add 100 µL of each DBDU dilution to separate wells. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. d. For the control, add 100 µL of the respective DBDU dilution and 100 µL of methanol (to account for any color of the compound).
-
Incubation and Measurement: a. Incubate the plate in the dark at room temperature for 30 minutes. b. Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: a. Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 b. Plot the % Inhibition against the concentration of DBDU and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Interaction with Reactive Nitrogen Species (RNS): A Functional Analogue of Uric Acid?
Beyond reactive oxygen species (ROS), reactive nitrogen species (RNS) are critical mediators of cellular damage, a condition known as nitrosative stress. The most notorious of these is peroxynitrite (ONOO⁻), formed from the near-diffusion-limited reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻).[11]
Peroxynitrite: The Stealthy Oxidant in Endothelial Dysfunction
Peroxynitrite is a potent cytotoxic agent that damages a wide array of biomolecules through oxidation and nitration reactions.[11] In the vasculature, its formation leads to endothelial dysfunction by rapidly consuming •NO, a critical vasodilator, and by uncoupling endothelial nitric oxide synthase (eNOS), turning it into a superoxide-producing enzyme.[12][13] This creates a vicious cycle of oxidative and nitrosative stress, contributing to cardiovascular diseases.[14]
The Uric Acid Precedent
Uric acid, the end product of purine metabolism in humans, is recognized as a powerful natural scavenger of peroxynitrite.[15] It effectively binds and neutralizes peroxynitrite without reacting with nitric oxide itself, thereby preserving the bioavailability of this crucial signaling molecule.[15][16] Given that many pathologies, including multiple sclerosis and cardiovascular disease, are linked to both peroxynitrite damage and dysregulated uric acid levels, the therapeutic potential of peroxynitrite scavengers is significant.[16]
DBDU as a Putative Peroxynitrite Scavenger
While direct evidence is still emerging, the structural and functional properties of DBDU suggest it may act as a peroxynitrite scavenger:
-
Structural Analogy: The diaminopyrimidine core of DBDU shares features with the purine structure of uric acid.
-
Electron-Rich Nature: The two amino groups at the C5 and C6 positions make the double bond electron-rich and susceptible to attack by electrophilic oxidants like peroxynitrite.
-
Proven Antioxidant Capacity: Its established ability to deactivate other radicals strongly supports its potential to react with RNS.[4]
We hypothesize that DBDU can directly neutralize peroxynitrite, thereby protecting the bioavailability of nitric oxide and mitigating the downstream cellular damage associated with nitrosative stress.
Therapeutic Potential in Endothelial Dysfunction
Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and is characterized by reduced vasodilation, a pro-inflammatory state, and prothrombotic properties.[12][17] A core feature is the reduced bioavailability of endothelial-derived nitric oxide, often due to its consumption by superoxide to form peroxynitrite.[13]
By acting as both a potent lipophilic antioxidant and a putative peroxynitrite scavenger, DBDU presents a compelling therapeutic hypothesis for restoring endothelial function.
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Methodological & Application
experimental protocol for xanthine synthesis using 1,3-Dibutyl-5,6-diaminouracil
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 1,3-Dibutylxanthine, a key derivative in the xanthine family of compounds. Xanthines are privileged structures in medicinal chemistry, serving as scaffolds for numerous pharmacologically active agents, including adenosine receptor antagonists and phosphodiesterase inhibitors.[1][2] This protocol details the efficient cyclization of 1,3-Dibutyl-5,6-diaminouracil using formic acid as the C1 carbon source, a method adapted from the classical Traube purine synthesis.[3] We provide a step-by-step methodology, mechanistic insights, safety protocols, and characterization guidelines intended for researchers in synthetic chemistry and drug development. The use of the N,N'-dibutylated precursor enhances solubility in organic media, often leading to cleaner reactions and simplified workups compared to unsubstituted diaminouracils.[4]
Introduction: The Significance of Xanthine Scaffolds
The xanthine core is a fundamental heterocyclic structure found in widely recognized natural products like caffeine and theophylline. These compounds exert their biological effects primarily through the modulation of adenosine receptors and inhibition of phosphodiesterase enzymes.[2] Consequently, the development of synthetic routes to novel substituted xanthines is a cornerstone of modern medicinal chemistry. The 8-position of the xanthine ring, in particular, is a frequent site of modification to tune pharmacological activity and selectivity.[5][6]
The Traube synthesis, first reported in 1900, remains one of the most reliable and versatile methods for constructing the purine ring system.[3] The key final step involves the cyclization of a 5,6-diaminopyrimidine with a one-carbon synthon to form the imidazole ring. This protocol focuses on a robust implementation of this step, utilizing the commercially available or readily synthesized this compound.
Reaction Principle and Mechanism
The synthesis proceeds via an acid-catalyzed intramolecular condensation. The 5-amino group of the diaminouracil first reacts with formic acid to form an N-formyl intermediate. Subsequent heating promotes a dehydrative cyclization, where the 6-amino group attacks the formyl carbon, eliminating a molecule of water to yield the fused imidazole ring of the final 1,3-Dibutylxanthine product.
Visualizing the Reaction Pathway
Caption: Reaction scheme for the synthesis of 1,3-Dibutylxanthine.
Materials, Reagents, and Equipment
Reagent & Material Data
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Grade | Notes |
| This compound | C₁₂H₂₂N₄O₂ | 254.33 | Commercially Available | >95% | Air and temperature sensitive.[1] |
| Formic Acid | HCOOH | 46.03 | Sigma-Aldrich | ≥95% | Corrosive. Use in fume hood. |
| Deionized Water | H₂O | 18.02 | In-house | - | For washing. |
| Ethanol | C₂H₅OH | 46.07 | Fisher Scientific | Reagent Grade | For washing/recrystallization. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Chemical fume hood
-
Buchner funnel and filter flask
-
Filter paper (e.g., Whatman No. 1)
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
Vacuum oven
Safety Precautions and Hazard Management
All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: This compound is an amine derivative and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. It is known to be sensitive to air and temperature and should be stored in a cool, dark place, preferably under an inert atmosphere.[1]
-
Formic Acid: Highly corrosive and causes severe skin burns and eye damage.[7] It is also a lachrymator. Ensure the reaction setup is well-ventilated and handle only in a fume hood. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Waste Disposal: Neutralize acidic waste streams with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional and local regulations. Organic waste should be collected in a designated container.
Detailed Experimental Protocol
This protocol is designed for a 5-gram scale synthesis.
Step-by-Step Workflow
Caption: High-level workflow for the synthesis of 1,3-Dibutylxanthine.
1. Reaction Setup:
-
Place 5.00 g (19.66 mmol) of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Scientist's Note: Due to the sensitivity of the diaminouracil, it is advisable to flush the flask with nitrogen or argon before adding the reagents, although for this robust reaction, it is not strictly necessary.
-
In a chemical fume hood, carefully add 25 mL of formic acid (≥95%) to the flask.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
2. Cyclization Reaction:
-
Place the apparatus in a heating mantle on a magnetic stirrer plate.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Rationale: Heating provides the activation energy necessary for the dehydration and cyclization of the N-formyl intermediate. Refluxing ensures that the reaction temperature remains constant without loss of solvent/reagent.
-
Maintain the reflux for 2 to 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired (Eluent: Ethyl Acetate/Hexane 1:1).
3. Product Precipitation and Isolation:
-
After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing 150 mL of cold deionized water while stirring. A white or off-white precipitate should form immediately.
-
Rationale: 1,3-Dibutylxanthine has low solubility in water, while the excess formic acid and any water-soluble impurities are readily dissolved. This step is a simple and effective initial purification.
-
Continue stirring the slurry in the cold water for 15-20 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
4. Washing and Drying:
-
Wash the filter cake thoroughly with several portions of deionized water (3 x 50 mL) to remove any residual formic acid.
-
Pro-Tip: Check the pH of the filtrate. Continue washing until the filtrate is near neutral (pH 6-7).
-
Follow with a wash of cold ethanol (2 x 20 mL) to help remove water and organic-soluble impurities.
-
Press the solid dry on the filter paper, then transfer it to a watch glass.
-
Dry the product in a vacuum oven at 60-70 °C overnight to a constant weight.
Expected Results and Characterization
-
Yield: A typical yield for this reaction is in the range of 80-90%.
-
Appearance: A white to off-white crystalline solid.
-
Melting Point: 186-189 °C.[8]
-
Characterization:
-
¹H NMR (CDCl₃, 500 MHz): Expected chemical shifts will correspond to the butyl chains (triplets and multiplets between ~0.9-1.8 ppm and a triplet around 4.0 ppm for the N-CH₂) and the C8-H proton of the imidazole ring (a singlet around 7.5-8.0 ppm).
-
Mass Spectrometry (ESI+): The calculated m/z for [M+H]⁺ is 265.16. The observed mass should be within an acceptable error margin.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time to 4-5 hours. Ensure the reflux temperature is adequate. |
| Loss of product during workup. | Ensure the precipitation water is cold. Avoid using excessive amounts of ethanol for washing, as the product has some solubility. | |
| Product is colored (Yellow/Brown) | Impurities in starting material. | Purify the starting this compound by recrystallization before use. |
| Side reactions due to overheating. | Maintain a steady reflux; do not overheat excessively. | |
| Impure product. | The crude product can be further purified by recrystallization from an ethanol/water mixture. | |
| Product is Gummy/Oily | Incomplete drying/residual solvent. | Dry the product under high vacuum for an extended period. |
| Presence of impurities. | Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification, then filter and dry. |
References
- Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). PubMed Central.
- Xanthine: Synthetic Strategy And Biological Activity. (2021). Biointerface Research in Applied Chemistry.
- Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate. (1977). Journal of the Chemical Society, Perkin Transactions 1.
- Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. (2006).
- Synthesis of Xanthine Derivatives by Ring Closure Reaction. (2012).
- New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evalu
- This compound Product Inform
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). Frontiers in Chemistry.
- (PDF) Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. (2007).
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis. (n.d.). Benchchem.
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Application Notes & Protocols: Characterizing 1,3-Dibutyl-5,6-diaminouracil Interactions with Adenosine Receptors
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1,3-Dibutyl-5,6-diaminouracil (DBDU) using adenosine receptor binding assays. Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are critical targets in therapeutic areas such as cardiovascular, inflammatory, and neurological disorders[1]. DBDU, a synthetic uracil derivative, serves as a key precursor in the synthesis of various bioactive compounds, including xanthine derivatives known to modulate adenosine receptors[2][3]. Investigations have suggested that DBDU itself may act as an adenosine receptor ligand, warranting detailed characterization of its binding profile[2]. This document outlines the scientific principles, step-by-step protocols for radioligand binding assays, data analysis, and interpretation to determine the binding affinity of DBDU for adenosine receptor subtypes.
Introduction to this compound and Adenosine Receptors
1.1. The Investigational Compound: this compound (DBDU)
This compound (CAS 52998-23-9) is a synthetic organic compound belonging to the diaminouracil class of molecules[2][4]. Its structure features a pyrimidine-2,4-dione core with two butyl groups at the N1 and N3 positions and two amino groups at the C5 and C6 positions[2]. This configuration, particularly the electron-rich diaminouracil core, makes it a versatile precursor for synthesizing more complex heterocyclic systems[3][5]. Notably, diaminouracils are the direct precursors to xanthines; for example, 5,6-diamino-1,3-dimethyluracil is used to synthesize theophylline and caffeine[3]. Since caffeine and theophylline are well-known non-selective adenosine receptor antagonists, it is scientifically logical to hypothesize that their precursors, including DBDU, may also interact with these receptors[6][7]. The butyl substituents on DBDU are thought to enhance its solubility and potential for biological interactions compared to other similar compounds[2].
1.2. The Target: Adenosine Receptor Family
Adenosine receptors are a class of purinergic GPCRs that are integral to a vast range of physiological processes[1]. There are four distinct subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are activated by the endogenous nucleoside adenosine and play crucial roles in the central nervous, cardiovascular, and immune systems[6]. Their signaling mechanisms are primarily mediated through G proteins, as detailed below.
-
A₁ and A₃ Receptors: Typically couple to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[1][8].
-
A₂ₐ and A₂ₑ Receptors: Couple to Gₛ proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP[1][8].
The distinct signaling pathways and physiological roles of these receptor subtypes make them attractive targets for drug discovery.
Caption: Adenosine Receptor G-Protein Signaling Pathways.
Principles of Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor[9]. They are highly sensitive and robust, providing essential parameters like the dissociation constant (Kₑ), receptor density (Bₘₐₓ), and the inhibition constant (Kᵢ) of unlabeled test compounds[8].
2.1. Saturation Binding Assays This type of assay is used to determine the Kₑ and Bₘₐₓ of a specific radioligand for its receptor. It involves incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached. Non-specific binding is determined by adding a high concentration of an unlabeled competing ligand.
2.2. Competitive Binding Assays These assays are used to determine the affinity (Kᵢ) of an unlabeled test compound (e.g., DBDU) for a receptor[9]. The assay measures the ability of the test compound to compete with a fixed concentration of a radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This value can then be converted to the Kᵢ using the Cheng-Prusoff equation.
Experimental Protocols
The following protocols are designed to characterize the binding of DBDU to the human adenosine A₁ receptor subtype, using membranes from HEK-293 cells stably expressing the receptor. The principles can be adapted for other receptor subtypes by selecting the appropriate radioligand and cell line.
3.1. Required Materials and Reagents
| Reagent/Material | Details/Supplier |
| Test Compound | This compound (DBDU) |
| Receptor Source | Membrane preparation from HEK-293 cells stably expressing the human Adenosine A₁ receptor. |
| Radioligand | [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A₁ antagonist. Specific Activity: ~120 Ci/mmol. |
| Non-specific Ligand | Theophylline, a non-selective adenosine antagonist[10]. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4. |
| Filtration Apparatus | 96-well cell harvester (e.g., Brandel or PerkinElmer). |
| Filter Mats | GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding. |
| Scintillation Counter | Liquid scintillation counter (e.g., MicroBeta from PerkinElmer). |
| Scintillation Fluid | Ultima Gold™ or similar high-efficiency cocktail. |
3.2. Protocol 1: A₁ Receptor Saturation Binding Assay
This protocol determines the Kₑ and Bₘₐₓ for the radioligand [³H]DPCPX.
-
Preparation: Thaw the A₁ receptor membrane preparation on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.
-
Radioligand Dilutions: Prepare serial dilutions of [³H]DPCPX in Assay Buffer. A typical concentration range would be 0.1 nM to 20 nM.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]DPCPX dilution + 100 µL diluted membranes.
-
Non-specific Binding (NSB): 50 µL Theophylline (1 mM final concentration) + 50 µL [³H]DPCPX dilution + 100 µL diluted membranes.
-
-
Incubation: Incubate the plate for 90 minutes at room temperature (22-25°C) to allow the binding to reach equilibrium[11].
-
Filtration: Rapidly harvest the contents of each well onto the pre-soaked GF/B filter mat using the cell harvester. Wash the filters 3-5 times with 300 µL of ice-cold Assay Buffer to separate bound from free radioligand.
-
Counting: Place the filter mat in a drying oven at 50°C for 30-60 minutes. Once dry, place the mat into a sample bag, add 10 mL of scintillation fluid, and seal. Measure the radioactivity (in counts per minute, CPM) for each filter spot using a liquid scintillation counter.
3.3. Protocol 2: Competitive Binding Assay for DBDU
This protocol determines the IC₅₀ and Kᵢ of DBDU at the A₁ receptor.
Caption: Workflow for Competitive Radioligand Binding Assay.
-
Preparation: Prepare the A₁ receptor membrane suspension in Assay Buffer as described in Protocol 1.
-
DBDU Dilutions: Prepare a series of dilutions of DBDU in Assay Buffer. A recommended starting range is from 10⁻¹⁰ M to 10⁻⁴ M.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]DPCPX (at a fixed concentration near its Kₑ, e.g., 2 nM) + 100 µL diluted membranes.
-
Non-specific Binding (NSB): 50 µL Theophylline (1 mM final) + 50 µL [³H]DPCPX (2 nM) + 100 µL diluted membranes.
-
DBDU Competition: 50 µL DBDU dilution + 50 µL [³H]DPCPX (2 nM) + 100 µL diluted membranes.
-
-
Incubation, Filtration, and Counting: Follow steps 4, 5, and 6 from Protocol 1.
Data Analysis and Interpretation
4.1. Saturation Assay Analysis
-
Calculate Specific Binding: For each radioligand concentration, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
Determine Kₑ and Bₘₐₓ: Convert CPM to fmol/mg protein based on the specific activity of the radioligand and the protein concentration. Plot Specific Binding vs. [Radioligand Concentration]. Use non-linear regression analysis (one-site binding model) in software like GraphPad Prism to determine the Kₑ (dissociation constant) and Bₘₐₓ (maximum number of binding sites). A lower Kₑ indicates higher affinity[11][12].
4.2. Competitive Assay Analysis
-
Calculate Percent Specific Binding: For each concentration of DBDU, calculate the percentage of specific binding: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] x 100
-
Determine IC₅₀: Plot % Specific Binding against the log concentration of DBDU. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC₅₀, which is the concentration of DBDU that displaces 50% of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the dissociation constant of the radioligand, determined from the saturation assay.
-
The Kᵢ value represents the binding affinity of the test compound (DBDU) for the receptor. A lower Kᵢ value signifies a higher binding affinity.
Table 1: Example Data Summary for DBDU at Adenosine A₁ Receptor
| Parameter | Value | Description |
| Radioligand | [³H]DPCPX | Selective A₁ Antagonist |
| Kₑ of Radioligand | 3.8 ± 0.3 nM | Affinity of [³H]DPCPX for the A₁ receptor[12][13]. |
| IC₅₀ of DBDU | Hypothetical Value (e.g., 550 nM) | Concentration of DBDU that inhibits 50% of specific [³H]DPCPX binding. |
| Kᵢ of DBDU | Calculated Value (e.g., 270 nM) | Binding affinity of DBDU for the A₁ receptor. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>30% of Total) | Radioligand concentration is too high. Insufficient filter washing. Filter binding of the compound. | Lower the radioligand concentration. Increase the number and volume of washes. Pre-soak filters in 0.5% PEI. |
| Low Signal (Low Total CPM) | Insufficient receptor concentration. Degraded radioligand or membranes. | Increase the amount of membrane protein per well. Use fresh reagents and store them properly. |
| Poor Curve Fit / High Data Scatter | Pipetting errors. Incomplete mixing. Assay has not reached equilibrium. | Use calibrated pipettes and ensure thorough mixing. Optimize incubation time by performing a time-course experiment. |
Conclusion
The protocols detailed in this guide provide a robust framework for characterizing the binding affinity of this compound at adenosine receptors. By systematically applying saturation and competitive radioligand binding assays, researchers can obtain critical quantitative data (Kᵢ) to evaluate DBDU as a potential modulator of this important GPCR family. This information is invaluable for structure-activity relationship (SAR) studies and serves as a foundational step in the drug discovery and development process.
References
- Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine. (n.d.). Benchchem.
- This compound | 52998-23-9. (2024, April 15). Smolecule.
- Adenosine A2A receptor antagonist. (n.d.). Wikipedia.
- What are Adenosine receptor antagonists and how do they work? (2024, June 21). Patsnap Synapse.
- Cunha, R. A., et al. (2016). Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review. PubMed Central.
- Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. (n.d.). Benchchem.
- van der Pijl, R., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry.
- Salamone, J. D., et al. (2020). The non-selective adenosine antagonist theophylline reverses the effects of dopamine antagonism on tremor, motor activity and effort-based decision-making. Pharmacology Biochemistry and Behavior.
- Shainberg, A., et al. (1993). CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS. Journal of Biological Chemistry.
- El-Sayed, N. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
- Alexander, S. P., et al. (1995). A1 adenosine receptor inhibition of cyclic AMP formation and radioligand binding in the guinea-pig cerebral cortex. British Journal of Pharmacology.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Synthesis of (3) 1-butyl-5,6-diaminouracil. (n.d.). PrepChem.com.
- Alexander, S. P., et al. (1995). A1 adenosine receptor inhibition of cyclic AMP formation and radioligand binding in the guinea-pig cerebral cortex. PubMed Central.
- CAS 52998-23-9 this compound. (n.d.). Alfa Chemistry.
- The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil. (n.d.). BOC Sciences.
- Marx, D., et al. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules.
- A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis. (n.d.). Benchchem.
- 5,6-Diamino-1,3-dipropyluracil | 81250-34-2. (n.d.). Biosynth.
- Adenosine Receptors. (n.d.). Sigma-Aldrich.
- Diniz, C., et al. (2004). Adenosine Receptors Involved in Modulation of Noradrenaline Release in Isolated Rat Tail Artery. European Journal of Pharmacology.
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Application Note & Protocol: A Detailed Guide to the Synthesis of 1,3-Dibutylxanthine
Introduction: The Significance of Xanthine Scaffolds
Xanthines and their derivatives are a cornerstone of medicinal chemistry, representing a class of purine alkaloids with a broad spectrum of pharmacological activities.[1] Naturally occurring methylxanthines like caffeine and theophylline are widely consumed and utilized therapeutically for their effects as adenosine receptor antagonists, leading to applications as stimulants, diuretics, and bronchodilators.[2][3] The synthetic modification of the xanthine core, particularly at the 8-position, has yielded potent and selective agents targeting various physiological pathways, making them valuable scaffolds in drug discovery for conditions ranging from asthma to neurodegenerative diseases.[2][4]
This application note provides a comprehensive, step-by-step guide for the synthesis of 1,3-dibutylxanthine from its immediate precursor, 1,3-dibutyl-5,6-diaminouracil. This transformation is a classic example of the final ring-closure step in the Traube purine synthesis, a robust and widely adopted method for constructing the purine ring system.[5][6] We will detail two highly effective protocols: a traditional method employing formic acid and a modern, rapid microwave-assisted approach using triethyl orthoformate. The causality behind experimental choices, safety considerations, and detailed analytical guidance are provided to ensure reproducible and high-yield synthesis for researchers in organic synthesis and drug development.
Reaction Scheme and Mechanism
The synthesis involves an intramolecular cyclization of a 1,3-disubstituted-5,6-diaminouracil using a one-carbon source to form the fused imidazole ring of the xanthine structure.
Overall Transformation:
Mechanistic Rationale:
The reaction proceeds via a two-stage process:
-
N-Formylation: The 5-amino group of the diaminouracil, being more nucleophilic than the 6-amino group, attacks the electrophilic carbon of the one-carbon source (formic acid or triethyl orthoformate). This results in the formation of a 5-formamido-6-aminouracil intermediate.
-
Dehydrative Cyclization: Under heating, the 6-amino group performs an intramolecular nucleophilic attack on the amide carbonyl carbon. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic imidazole ring, yielding the stable 1,3-dibutylxanthine product.
Below is a diagram illustrating the key steps of the synthesis workflow.
Caption: Figure 1: Overall Synthesis Workflow
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molecular Formula | Purity | Supplier (Example) |
| This compound | 52998-23-9 | C₁₂H₂₂N₄O₂ | ≥97% | Smolecule, Clinivex |
| Formic Acid | 64-18-6 | CH₂O₂ | ≥98% | Sigma-Aldrich |
| Triethyl Orthoformate | 122-51-0 | C₇H₁₆O₃ | ≥98% | Sigma-Aldrich |
| Deionized Water | 7732-18-5 | H₂O | N/A | In-house |
| Ethanol | 64-17-5 | C₂H₅OH | ≥95% | Fisher Scientific |
Laboratory Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bars
-
Microwave reactor with appropriate pressure-rated vials
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Beakers and graduated cylinders
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer and Mass spectrometer for analysis
Experimental Protocols
Critical Note: this compound can be sensitive to air and high temperatures; it is best handled under an inert atmosphere if possible, although these protocols are robust for material of standard purity.[7]
Protocol A: Classical Synthesis using Formic Acid
This method is a traditional, reliable procedure for achieving cyclization. Formic acid serves as both the reagent and the solvent.[8]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 19.7 mmol).
-
Reagent Addition: Carefully add formic acid (98%, 25 mL) to the flask.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the dehydrative cyclization of the formylated intermediate.
-
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Precipitation: After completion, remove the heat source and allow the mixture to cool to room temperature. A precipitate may begin to form.
-
Workup: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. The product will precipitate as a white solid.
-
Rationale: 1,3-dibutylxanthine is poorly soluble in water, while formic acid and any unreacted starting material are more soluble, facilitating separation.
-
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with deionized water (2 x 30 mL) and cold ethanol (1 x 20 mL) to remove residual formic acid and impurities.
-
Drying: Dry the purified product under vacuum at 60°C to a constant weight.
Protocol B: Microwave-Assisted Synthesis with Triethyl Orthoformate
This protocol offers a significant reduction in reaction time and often results in a cleaner product with a simplified workup.[7]
-
Reaction Setup: In a 10 mL pressure-rated microwave vial equipped with a small magnetic stir bar, place this compound (e.g., 1.0 g, 3.9 mmol).
-
Reagent Addition: Add triethyl orthoformate (5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 160°C for 5-10 minutes.
-
Rationale: Microwave energy efficiently and rapidly heats the polar reaction mixture, dramatically accelerating the rate of cyclization compared to conventional heating.[7]
-
-
Cooling: After the irradiation cycle, allow the vial to cool to room temperature (below 50°C) before carefully opening it. The product will typically crystallize or precipitate directly from the reaction mixture upon cooling.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove excess triethyl orthoformate and any byproducts.
-
Drying: Dry the product under vacuum to a constant weight.
Characterization and Data
The final product, 1,3-dibutylxanthine, should be a white to off-white crystalline solid.
Expected Analytical Data
| Property | Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₃H₂₀N₄O₂ |
| Molecular Weight | 264.33 g/mol |
| Melting Point | 157-159 °C |
| Yield (Typical) | Protocol A: >85%; Protocol B: >80%[7] |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.0 (s, 1H, H-8), ~4.1 (t, 2H, N-CH₂), ~4.0 (t, 2H, N-CH₂), ~1.7 (m, 4H, CH₂), ~1.4 (m, 4H, CH₂), ~0.9 (t, 6H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~155.5 (C4), ~151.5 (C2), ~148.0 (C6), ~142.0 (C8), ~107.0 (C5), ~45.0 (N-CH₂), ~43.0 (N-CH₂), ~30.0 (CH₂), ~20.0 (CH₂), ~13.5 (CH₃) |
| Mass Spec (EI) | m/z (%): 264 (M+, 100) |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and instrument calibration. The provided values are based on literature data for analogous structures.[7]
Safety and Handling
-
Formic Acid: Highly corrosive and causes severe skin burns and eye damage. It is also a respiratory irritant. Always handle formic acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[9][10]
-
Triethyl Orthoformate: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a fume hood away from ignition sources.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust. As with many diamino compounds, it can be sensitive to oxidation.[7]
-
Microwave Reactor: Only use pressure-rated vials designed for the specific instrument. Never exceed the recommended temperature or pressure limits for the vial or the reagent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degraded starting material. 3. Loss during workup. | 1. Extend reaction time (Protocol A) or increase temperature/time (Protocol B). Confirm completion with TLC. 2. Use fresh, high-purity this compound. 3. Ensure product fully precipitates before filtration. |
| Product is Discolored | 1. Impurities in starting material. 2. Thermal decomposition from overheating. | 1. Purify the starting material if necessary. 2. Carefully control the reflux/microwave temperature. 3. Recrystallize the final product from a suitable solvent like ethanol or isopropanol. |
| Inconsistent Melting Point | Presence of impurities or residual solvent. | Recrystallize the product to improve purity. Ensure the product is thoroughly dried under vacuum to remove all solvent traces. |
Visualization of Reaction Mechanism
The following diagram illustrates the key chemical transformations during the cyclization process.
Caption: Figure 2: Simplified Reaction Mechanism
References
-
Marx, D., Wingen, L. M., Schnakenburg, G., Müller, C. E., & Scholz, M. S. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. [Link][2][4]
-
Yadav, R., & Singh, R. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica. [Link][5][11]
-
Shejul, S. S., et al. (n.d.). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry. [Link][7]
-
Sharma, P., & Kumar, V. (2021). Xanthine: Synthetic Strategy And Biological Activity. Molecules. [Link][1]
-
Boehringer Ingelheim. (1995). Process for preparing 1,3-dimethy-4,5-diaminouracil. Google Patents. [8]
-
BASF AG. (1993). Preparation of formic acid. Google Patents. [9]
-
Nile Chemicals. (2023). Making Formic Acid. YouTube. [Link][10]
-
Pop, R., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Chemistry Central Journal. [Link][3]
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- 4. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of 1,3-Dibutyl-5,6-diaminouracil in the Synthesis of Novel Therapeutic Agents: Application Notes and Protocols
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents. Among its many derivatives, 1,3-dibutyl-5,6-diaminouracil emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. Its vicinal diamine functionality, coupled with the lipophilic butyl groups at the N1 and N3 positions, offers a unique combination of reactivity and pharmacokinetic-modulating properties. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and the scientific rationale behind its application in drug discovery.
The primary utility of this compound lies in its role as a precursor to a diverse array of heterocyclic compounds, most notably xanthine derivatives.[1] Xanthines and other fused pyrimidines are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] The butyl groups on the uracil ring can enhance the solubility of the resulting compounds in organic solvents and potentially improve their membrane permeability, a desirable trait for drug candidates.[4]
This document will guide researchers through the synthesis of the this compound precursor, followed by detailed protocols for its conversion into therapeutically relevant scaffolds. We will delve into the synthesis of xanthine analogs, as well as the construction of other fused pyrimidine systems, providing the foundational knowledge for the development of next-generation therapeutic agents.
Part 1: Synthesis of the Precursor: this compound
A reliable supply of high-purity this compound is the critical first step in any drug discovery campaign utilizing this scaffold. The synthesis is typically a multi-step process commencing from 1,3-dibutyluracil. The following protocol is a well-established method.
Protocol 1: Synthesis of 1,3-Dibutyl-6-aminouracil
This initial step involves the amination of 1,3-dibutyluracil. A common approach is the nitrosation at the 5-position followed by reduction.
Materials:
-
1,3-Dibutyluracil
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Water
Procedure:
-
Nitrosation: Dissolve 1,3-dibutyluracil in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C. Stir for 1-2 hours. The formation of a colored precipitate (1,3-dibutyl-5-nitrosouracil) indicates the progress of the reaction.
-
Isolation of Nitroso Intermediate: Filter the precipitate, wash with cold water, and then with cold ethanol to remove impurities.
-
Reduction: Suspend the 1,3-dibutyl-5-nitrosouracil in a mixture of water and ammonium hydroxide. Heat the suspension to 70-80 °C. Add sodium hydrosulfite portion-wise until the color of the solution disappears, indicating the reduction of the nitroso group. Stir for an additional 30 minutes at the same temperature.[5]
-
Isolation of 1,3-Dibutyl-6-aminouracil: Cool the reaction mixture in an ice bath. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
This protocol details the reduction of the corresponding 5-nitroso-6-aminouracil derivative.
Materials:
-
1-Butyl-5-nitroso-6-aminouracil (from a similar procedure as above, starting with 1-butyluracil)
-
Ammonium hydroxide (concentrated aqueous solution)
-
Sodium dithionite (Na₂S₂O₄)
-
Ice
Procedure:
-
Suspend 1-butyl-5-nitroso-6-aminouracil (0.4 mole) in a concentrated 50% aqueous solution of ammonium hydroxide (440 ml).[5]
-
Heat the suspension to 80°C with stirring.[5]
-
Add sodium dithionite (0.48 mole) in portions over 30 minutes.[5]
-
Continue stirring at 80°C for another 30 minutes, then allow the reaction to stir overnight at room temperature.[5]
-
Cool the mixture in an ice bath and filter the resulting precipitate.[5]
-
Wash the precipitate with a small amount of ice-cold water to yield the desired 1-butyl-5,6-diaminouracil.[5] A similar procedure can be adapted for the 1,3-dibutyl analogue.
Part 2: Synthesis of Novel Therapeutic Agents
With the precursor in hand, we can now explore the synthesis of various heterocyclic systems with therapeutic potential.
Section 2.1: Synthesis of 1,3-Dibutylxanthine Derivatives
Xanthine and its derivatives are a class of purine alkaloids with a broad range of pharmacological activities, including acting as adenosine receptor antagonists and phosphodiesterase inhibitors.[6] The following protocols outline methods to synthesize 1,3-dibutylxanthine and its 8-substituted derivatives.
This protocol provides a rapid and efficient method for the synthesis of the parent 1,3-dibutylxanthine scaffold.
Materials:
-
This compound
-
Triethyl orthoformate
-
Microwave reactor
-
Diethyl ether
Procedure:
-
In a 10 mL pressure tube, mix this compound with triethyl orthoformate.[4]
-
Subject the mixture to microwave irradiation for 5 minutes (120 W, 160 °C) with stirring.[4]
-
After the reaction is complete, cool the mixture. The product will precipitate.
-
Filter the product and wash with diethyl ether (10 mL).[4]
-
Recrystallize from water to obtain pure 1,3-dibutylxanthine. A yield of approximately 80% can be expected.[4]
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, reducing reaction times from hours to minutes.[4]
-
Triethyl orthoformate: This reagent serves as a one-carbon source for the formation of the imidazole ring of the xanthine core.
Introducing substituents at the 8-position of the xanthine core is a common strategy to modulate pharmacological activity and selectivity.[7]
Method A: Condensation with Carboxylic Acids
Materials:
-
This compound
-
Carboxylic acid of choice (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Amide Formation: Dissolve this compound and the desired carboxylic acid in DMF. Add EDC and stir at room temperature until the formation of the intermediate amide is complete (monitor by TLC).
-
Cyclization: Add aqueous NaOH solution to the reaction mixture and heat to reflux to induce cyclization to the 8-substituted xanthine.[5]
-
Work-up: After cooling, acidify the mixture to precipitate the product. Filter, wash with water, and purify by recrystallization or chromatography.
Method B: Condensation with Aldehydes
Materials:
-
This compound
-
Aldehyde of choice (R-CHO)
-
Thionyl chloride (SOCl₂) or other oxidizing agent
-
Methanol/Glacial acetic acid
Procedure:
-
Schiff Base Formation: Dissolve this compound in a mixture of methanol and glacial acetic acid (e.g., 4:1). Add the aldehyde and stir at room temperature for 18 hours to form the Schiff base intermediate.[6]
-
Oxidative Cyclization: Remove the solvent under reduced pressure. Add thionyl chloride and reflux for 1 hour to effect cyclization.[6]
-
Work-up: Carefully quench the reaction with ice water and neutralize with a base. The product will precipitate and can be collected by filtration and purified.
Section 2.2: Synthesis of Fused Pyrimidines
The vicinal diamine functionality of this compound is also amenable to the synthesis of other fused pyrimidine systems, such as pteridines and pyrimido[4,5-b]diazepines, which are also of therapeutic interest.[3][6]
Pteridines are bicyclic heterocyclic compounds that play important roles in biology and have been investigated as anticancer and anti-inflammatory agents.
Materials:
-
This compound
-
α-Dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Ethanol
-
Catalytic amount of acetic acid
Procedure:
-
Dissolve this compound in ethanol.
-
Add the α-dicarbonyl compound and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to allow the pteridine product to crystallize.
-
Filter the product, wash with cold ethanol, and dry.
Data Presentation
| Precursor/Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| This compound, Triethyl orthoformate | 1,3-Dibutylxanthine | Microwave, 120 W, 160 °C, 5 min | ~80 | [4] |
| 1-Butyl-5-nitroso-6-aminouracil, Na₂S₂O₄, NH₄OH | 1-Butyl-5,6-diaminouracil | 80 °C, then RT overnight | - | [5] |
| 1,3-Dialkyl-5,6-diaminouracil, Aldehyde, SOCl₂ | 8-Substituted-1,3-dialkylxanthine | RT then reflux | - | [6] |
| 1,3-Dialkyl-5,6-diaminouracil, Carboxylic acid, EDC, NaOH | 8-Substituted-1,3-dialkylxanthine | RT then reflux | - | [5] |
Visualization of Synthetic Pathways
Synthesis of this compound
Caption: Synthetic route to this compound.
Synthesis of Xanthine Derivatives
Caption: Pathways to 1,3-dibutylxanthine and its derivatives.
Synthesis of Fused Pyrimidines
Caption: General scheme for pteridine synthesis.
Conclusion and Future Directions
This compound is a highly versatile and valuable scaffold for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around the xanthine and other fused pyrimidine cores. The lipophilic butyl groups offer a potential advantage in terms of pharmacokinetic properties, making derivatives of this precursor attractive candidates for drug development programs. Future research should focus on the synthesis of diverse libraries of compounds derived from this compound and their systematic evaluation in various disease models to fully unlock the therapeutic potential of this promising chemical entity.
References
- Xanthine: Synthetic Strategy And Biological Activity. (2021). Biointerface Research in Applied Chemistry, 12(6), 7438–7468.
- Shejul, M. V., et al. (2008). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry, 20(7), 5442-5446.
- Synthesis of (3) 1-butyl-5,6-diaminouracil. PrepChem.com. (n.d.).
- Daly, J. W., Padgett, W., & Shamim, M. T. (1986). Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions. Journal of Medicinal Chemistry, 29(7), 1305–1308.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2014). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 6(6), 333-344.
- Blicke, F. F., & Godt, H. C. (1954). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 76(14), 3653–3655.
- Mousa, B., Bayoumi, A., Korraa, M., Assy, M., & El-Kalyoubi, S. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2021). RSC Advances, 11(53), 33633–33665.
- A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis. BenchChem. (2025).
- Hayallah, A. M., et al. (2009). Synthesis, anti- bronchoconstrictive, and antibacterial activities of some new 8- substituted- 1, 3- dimethylxanthine derivatives. Bulletin of Pharmaceutical Sciences. Assiut, 32(1), 153-187.
- Efficient and environmentally sustainable domino protocol for the synthesis of diversified dispiroheterocycles using 1-Butyl-3-m. (2021). Chemical Review and Letters, 4(3), 134-142.
- Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343.
- Examples of 1,3‐dicarbonyl compounds as bioactive compounds and synthetic precursors.
- Synthesis of 5,6-Diamino-1,3-dimethyluracil: An Application Note and Detailed Protocol. BenchChem. (2025).
- WO2007003765A1 - Derivatives of pyrido[2,3-d]pyrimidine, the preparation thereof, and the therapeutic application of the same.
- Kalla, R. V., et al. (2006). Novel 1,3-disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) xanthines: high affinity and selective A2B adenosine receptor antagonists. Journal of Medicinal Chemistry, 49(12), 3585–3595.
- Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526.
- US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
- Buy this compound | 52998-23-9. Smolecule. (2024).
- Some examples of bioactive natural and synthetic heterocyclic compounds.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2021).
- Structures of some bio‐active compounds bearing 1,2‐dicarbonyls.
- Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. (2023). Beilstein Journal of Organic Chemistry, 19, 1686–1726.
- FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (2021). European Journal of Medicinal Chemistry, 214, 113218.
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- 1. EP1945628A4 - NEW PYRIMIDINE DERIVATIVES AND THEIR USE IN THERAPY, AND THE USE OF PYRIMIDINE DERIVATIVES IN THE MANUFACTURE OF A MEDICAMENT FOR THE PREVENTION AND / OR TREATMENT OF ALZHEIMER DISEASE - Google Patents [patents.google.com]
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Application Note & Protocols: Microwave-Assisted Synthesis of Heterocyclic Scaffolds from 1,3-Dibutyl-5,6-diaminouracil
Abstract: This guide provides a detailed exploration of microwave-assisted organic synthesis (MAOS) utilizing 1,3-Dibutyl-5,6-diaminouracil as a pivotal building block for the rapid and efficient construction of fused heterocyclic systems. We delve into the core principles of microwave chemistry, offering field-proven insights into protocol design for synthesizing biologically relevant scaffolds such as alloxazine and pyrimido[4,5-b]quinoline derivatives. The protocols are designed to be self-validating, with explanations for experimental choices grounded in established chemical principles and supported by authoritative references.
Foundational Concepts: The Synergy of a Versatile Precursor and an Enabling Technology
1.1. The Strategic Importance of this compound
The uracil scaffold is a cornerstone in medicinal chemistry. When fused with other rings, it gives rise to classes of compounds like alloxazines (pyrimido[4,5-b]quinoxalines) and deazaflavins (pyrimido[4,5-b]quinolines), which exhibit a wide spectrum of biological activities, including antitumor, antibacterial, and analgesic properties.[1][2] Furthermore, their inherent fluorescence makes them valuable in the development of electroluminescent materials such as OLEDs.[1]
The precursor, this compound, is strategically designed for synthetic utility. The N,N'-dibutyl groups serve a critical function by significantly enhancing the molecule's solubility in a broad range of organic solvents. This improved solubility facilitates homogeneous reaction conditions, which is often crucial for achieving high yields and purity, especially in rapid, high-temperature syntheses. The vicinal diamine functionality at the C5 and C6 positions is a reactive synthon, primed for cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused six-membered rings.
1.2. Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift in Reaction Efficiency
Microwave-assisted synthesis has emerged as a powerful green chemistry technique that dramatically accelerates chemical reactions from hours to minutes.[3][4][5][6] Unlike conventional conductive heating which relies on slow heat transfer from an external source, microwave irradiation heats the reaction mixture volumetrically and uniformly. This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in our protocols, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating field, generating heat through collisions.
This rapid, controlled heating minimizes the formation of side products and the decomposition of thermally sensitive materials, often resulting in cleaner reaction profiles and higher yields.[7]
Core Application: Cyclocondensation for Fused Heterocycles
The primary application of this compound in MAOS is its reaction with 1,2-dielectrophilic species to form fused pyrazine or pyridine rings. The general transformation involves the condensation of the two amino groups with two electrophilic centers, followed by the elimination of two molecules of water to yield the aromatic heterocyclic system.
Caption: General scheme for microwave-assisted cyclocondensation.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dibutyl-7,8-dimethylalloxazine
This protocol details a model reaction involving the condensation of this compound with 2,3-butanedione to form a substituted alloxazine, a scaffold known for its photochemical properties.[8]
Rationale for Experimental Choices:
-
Reagent: 2,3-Butanedione is a simple, symmetric α-diketone, providing a clean model reaction.
-
Solvent: Ethanol is an excellent choice as it is a polar solvent that absorbs microwave energy efficiently, has a relatively high boiling point allowing for elevated reaction temperatures under sealed-vessel conditions, and is considered a greener solvent.[4]
-
Microwave Parameters: The selected temperature of 120°C provides sufficient thermal energy to overcome the activation barrier for cyclization, while the short reaction time of 10 minutes is typical for MAOS and prevents degradation.
Materials & Equipment:
-
This compound
-
2,3-Butanedione (Diacetyl)
-
Ethanol (Absolute)
-
Monobasic microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vial, add this compound (e.g., 254 mg, 1.0 mmol).
-
Add a magnetic stir bar, followed by absolute ethanol (4 mL).
-
Add 2,3-butanedione (0.096 mL, 1.1 mmol, 1.1 equivalents).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the mixture under the following conditions:
-
Temperature: 120°C (using dynamic power control)
-
Time: 10 minutes
-
Stirring: High
-
-
After irradiation, allow the vial to cool to room temperature (below 50°C) using the instrument's compressed air cooling system.
-
Upon cooling, a precipitate of the product should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting material.
-
Dry the product under vacuum to yield the pure 1,3-Dibutyl-7,8-dimethylalloxazine.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Monitor reaction completion by Thin Layer Chromatography (TLC).
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 5-15 minutes[4][9] | 4-24 hours |
| Typical Yield | >90% | 70-85% |
| Temperature | 120°C | 78°C (Ethanol Reflux) |
| Process | Sealed vessel, rapid heating | Open or closed flask, slow heating |
Protocol 2: Synthesis of a 1,3-Dibutyl-pyrimido[4,5-b]quinolin-4-one Derivative
This protocol demonstrates a more complex transformation, an intramolecular cyclization to form a deazaflavin analogue. Such structures are of significant interest for their redox properties and potential as antitumor agents.[1] This method is adapted from established procedures for similar pyrimidine precursors.[1][10]
Rationale for Experimental Choices:
-
Reagents: The reaction uses an N-substituted aminobenzaldehyde. The aldehyde and the benzene ring's CH group will form the new six-membered ring.
-
Solvent & Catalyst: Acetic acid serves as both the solvent and an acid catalyst. The acidic environment is crucial for promoting the intramolecular Friedel-Crafts-type cyclization onto the electron-rich aromatic ring.[1]
-
Microwave Parameters: A higher temperature (150°C) is employed to facilitate the more demanding intramolecular cyclization step.
Materials & Equipment:
-
This compound
-
N-benzyl-2-aminobenzaldehyde (or similar substituted aminobenzaldehyde)
-
Glacial Acetic Acid
-
Monobasic microwave reactor
-
10 mL microwave reaction vial with a magnetic stir bar
Step-by-Step Methodology:
-
In a 10 mL microwave vial, combine this compound (254 mg, 1.0 mmol) and N-benzyl-2-aminobenzaldehyde (232 mg, 1.1 mmol, 1.1 eq.).
-
Add a magnetic stir bar.
-
Add glacial acetic acid (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with the following parameters:
-
Temperature: 150°C
-
Time: 20 minutes
-
Stirring: High
-
-
After cooling to room temperature, carefully pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
A solid precipitate should form. If precipitation is slow, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the crude product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.
-
Purification: The crude product may require purification by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure product.
-
Validation: Characterize the final compound by NMR, IR, and high-resolution mass spectrometry (HRMS).
Mechanistic Insights
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting. The cyclocondensation proceeds through a well-established pathway.
Caption: Plausible mechanism for alloxazine formation.
The process begins with a nucleophilic attack from one of the amino groups onto a carbonyl carbon of the dione. This is followed by a dehydration step to form an imine (Schiff base). The second amino group then performs an intramolecular attack on the remaining carbonyl group, and a final dehydration yields the stable, aromatic fused-ring system. Microwave energy efficiently drives each of these steps, particularly the energy-intensive dehydration steps.
References
- Mol Divers. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles.
- ResearchGate. (n.d.).
-
Molecules. (2011). Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. [Link]
-
Molecules. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. [Link]
-
ResearchGate. (n.d.). Pyrimido[4,5-b]quinoline derivatives synthesized. [Link]
-
Royal Society of Chemistry. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. [Link]
-
RSC Advances. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
Photochemistry and Photobiology. (2025). Alloxazine derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition. [Link]
-
J. Heterocyclic Chem. (2010). One Pot Synthesis of[1][11]-Oxazine and[1][11]-Thiazine Derivatives Under Thermal and Microwave Conditions. [Link]
-
Cardiff University ORCA. (n.d.). Microwave-Mediated Synthesis of N-Containing Heterocycles: from Batch to Continuous Flow Processes. [Link]
-
Molecules. (2015). Microwave-assisted synthesis of rhodamine derivatives. [Link]
-
Molecules. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. [Link]
-
Journal of Chemistry. (2018). Microwave Assisted Synthesis, Antifungal Activity, and DFT Study of Some Novel Triazolinone Derivatives. [Link]
-
TSI Journals. (n.d.). RAPID, CONVENIENT MICROWAVE ASSISTED ENVIRONMENTALLY BENIGN SYNTHESIS OF NOVEL 1, 2, 4, 5 DITHIADIAZINES DERIVATIVES UNDER SOLVE. [Link]
Sources
- 1. Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Microwave-assisted synthesis of rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Assisted Synthesis, Antifungal Activity, and DFT Study of Some Novel Triazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Alloxazine derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of 8-Substituted Xanthine Derivatives via Cyclization of 1,3-Dibutyl-5,6-diaminouracil with Carboxylic Acids
Introduction: The Significance of Xanthine Scaffolds in Modern Drug Discovery
The xanthine nucleus, a purine dione, is a privileged scaffold in medicinal chemistry, forming the core structure of naturally occurring compounds like caffeine and theophylline.[1][2] These molecules and their synthetic derivatives are renowned for their diverse pharmacological activities, primarily as adenosine receptor antagonists and phosphodiesterase inhibitors.[2][3] This has led to their investigation and application in treating a range of conditions including asthma, chronic obstructive pulmonary disease (COPD), and various inflammatory diseases.[3][4] The synthesis of 8-substituted xanthine derivatives is of particular interest, as modifications at this position can significantly modulate the compound's affinity and selectivity for different biological targets, offering a pathway to novel therapeutics with improved efficacy and reduced side effects.[5][6]
This guide provides a comprehensive overview and detailed protocols for the synthesis of 8-substituted xanthines through the cyclization of 1,3-dibutyl-5,6-diaminouracil with various carboxylic acids. This synthetic route, a variation of the Traube purine synthesis, offers a versatile and efficient method for accessing a diverse library of xanthine derivatives.[7] We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss the critical parameters that influence reaction outcomes.
Theoretical Framework: Understanding the Reaction Mechanism
The synthesis of 8-substituted xanthines from this compound and carboxylic acids is a two-step process:
-
Amide Formation: The initial step involves the formation of an amide bond between the more nucleophilic 5-amino group of the diaminouracil and the carboxyl group of the carboxylic acid. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
-
Dehydrative Cyclization: The resulting 6-amino-5-carboxamidouracil intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to form the fused imidazole ring of the xanthine scaffold. This ring-closure is often promoted by heat or the presence of a base.
The regioselectivity of the initial acylation at the 5-amino group is a key aspect of this synthesis. The 5-amino group is generally more reactive than the 6-amino group due to electronic effects within the pyrimidine ring.
Below is a generalized workflow for this synthetic approach:
Caption: Generalized workflow for the synthesis of 8-substituted xanthines.
Experimental Protocols
Part 1: Synthesis of the Precursor - this compound
The synthesis of the diaminouracil precursor is a critical first step. A common route involves the nitrosation of 1,3-dibutyl-6-aminouracil followed by reduction of the nitroso group.
Materials:
-
1,3-Dibutyl-6-aminouracil
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Deionized water
-
Ethanol
Protocol:
-
Nitrosation:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 1,3-dibutyl-6-aminouracil in water.
-
Add glacial acetic acid to the suspension and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 10 °C. The formation of a colored precipitate indicates the formation of the 5-nitroso derivative.
-
Stir the reaction mixture for 1-2 hours at 0-5 °C.
-
Collect the precipitate by filtration, wash with cold water, and then with cold ethanol.
-
-
Reduction:
-
Suspend the moist 5-nitroso intermediate in a mixture of water and ethanol in a round-bottom flask.
-
Heat the suspension to 50-60 °C.
-
Gradually add sodium hydrosulfite in portions. The disappearance of the color indicates the reduction of the nitroso group.
-
After the addition is complete, continue stirring at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature. The this compound may precipitate upon cooling.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
Part 2: Cyclization with Carboxylic Acids to Yield 8-Substituted Xanthines
This protocol provides a general method for the coupling of this compound with a carboxylic acid, followed by cyclization.
Materials:
-
This compound
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)[8][9]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) or sodium methoxide (NaOMe)
-
Methanol or Ethanol
Protocol:
-
Amide Formation:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the coupling agent (e.g., COMU, 1.1 equivalents) in a minimal amount of anhydrous DMF.[9]
-
In a separate flask, dissolve this compound (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.[8]
-
Add the diaminouracil solution dropwise to the activated carboxylic acid solution at room temperature.
-
Stir the reaction mixture for 5-10 minutes. The product, a 6-amino-5-carboxamidouracil derivative, may precipitate upon formation.[9]
-
Precipitate the product by adding water, collect it by filtration, wash thoroughly with water, and dry under vacuum.[8]
-
-
Dehydrative Cyclization:
-
Dissolve the dried 6-amino-5-carboxamidouracil intermediate in a suitable solvent such as methanol or ethanol.
-
Add a solution of sodium hydroxide or sodium methoxide (1.1 equivalents) in the same solvent.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl).
-
The 8-substituted xanthine product may precipitate. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Data Presentation: Reaction Conditions and Yields
The choice of carboxylic acid and reaction conditions can significantly impact the yield of the final 8-substituted xanthine. The following table summarizes representative examples found in the literature for the synthesis of various xanthine derivatives from diaminouracils.
| Starting Diaminouracil | Carboxylic Acid/Reagent | Coupling/Cyclization Conditions | Product | Yield (%) | Reference |
| 1,3-Dialkyl-5,6-diaminouracil | Substituted Phenoxy Acetic Acid | EDAC, then aq. NaOH | 8-Substituted Xanthine | Not specified | [10] |
| 1,3-Dipropyl-5,6-diaminouracil | Corresponding Carboxylic Acid | EDCI, then NaOH | 8-Substituted Xanthine | Not specified | [10] |
| 5,6-Diamino-1,3-dialkyluracil | Triethyl Orthoformate | Microwave, 160°C, 5 min | 8-Unsubstituted Xanthine | up to 90% | [11] |
| 5,6-Diamino-1,3-dimethyluracil | 2-[2-(2-methoxyethoxy)ethoxy]acetic acid | EDC, then NaOMe/MeOH | 8-diethylene glycol derivative | 52% | [12] |
Applications in Drug Development
The 1,3-dibutyl-8-substituted xanthine scaffold is a versatile platform for the development of new therapeutic agents. The butyl groups at the N1 and N3 positions enhance lipophilicity, which can improve pharmacokinetic properties. The substituent at the C8 position is crucial for modulating the pharmacological activity.
-
Adenosine Receptor Antagonists: Many 8-substituted xanthines exhibit high affinity and selectivity for adenosine receptor subtypes (A1, A2A, A2B, and A3).[3][6] This makes them promising candidates for the treatment of asthma, where A2B receptors are implicated in inflammation.[3]
-
Anticancer Agents: Some xanthine derivatives have shown potent antiproliferative activity against various cancer cell lines.[5] They can induce apoptosis and inhibit key signaling pathways involved in tumor growth.[5]
-
DPP-4 Inhibitors: Certain 8-substituted xanthines have been identified as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), an important target in the treatment of type 2 diabetes.[9][13]
-
Other Therapeutic Areas: The xanthine scaffold has also been explored for its potential in treating neurodegenerative diseases, cardiovascular disorders, and as anti-inflammatory agents.[3]
Conclusion and Future Perspectives
The cyclization of this compound with carboxylic acids represents a robust and adaptable strategy for the synthesis of a wide array of 8-substituted xanthine derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore this chemical space. The continued development of novel xanthine-based compounds holds significant promise for addressing unmet medical needs across various therapeutic areas. Future research will likely focus on the development of more selective and potent analogs, as well as the exploration of novel biological targets for this versatile scaffold.
References
- BenchChem. (2025). A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis.
- Garrido, G., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7793.
- Asian Publication Corporation. (n.d.).
- Sherman, W. R., & Taylor, E. C., Jr. (n.d.). Diaminouracil hydrochloride. Organic Syntheses Procedure.
- Smolecule. (2024, April 15). Buy this compound | 52998-23-9.
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- Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526.
- Costante, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 773.
- Google Patents. (n.d.). Preparation method of 6-amino-1, 3-dimethyl uracil - CN115260106A.
- Iurașcu, M. I., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Molecules, 22(2), 253.
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- Yadav, R., et al. (2020). Bronchospasmolytic activity and adenosine receptor binding of some newer 1,3-dipropyl-8-phenyl substituted xanthine derivatives. Chemical Biology & Drug Design, 95(6), 600-609.
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- Semantic Scholar. (n.d.). Catalyst-free, efficient, and green procedure for the synthesis of 5-heterocyclic substituted 6-aminouracils.
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Application Notes & Protocols for the One-Pot Synthesis of Fused Pyrimidines from 1,3-Dibutyl-5,6-diaminouracil
Introduction: The Strategic Value of Fused Pyrimidines
Fused pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prevalence in essential biomolecules like DNA and RNA has made them a "privileged scaffold" for designing novel drugs targeting a wide array of diseases, including cancer and viral infections.[2][3] The synthesis of these complex heterocycles, however, can be challenging, often requiring multi-step procedures with laborious purification of intermediates.
One-pot synthesis methodologies represent a significant advancement, aligning with the principles of green chemistry by reducing waste, saving time, and improving overall efficiency.[4][5] This guide focuses on the utility of 1,3-Dibutyl-5,6-diaminouracil as a highly versatile and strategic starting material for the one-pot synthesis of diverse fused pyrimidine systems. The vicinal diamine functionality at the C5 and C6 positions provides a reactive platform for cyclocondensation reactions, while the N1 and N3-dibutyl groups enhance solubility in common organic solvents, simplifying reaction handling and purification compared to their unsubstituted or dimethylated analogs.
This document provides a detailed exploration of the underlying chemical principles and offers robust, field-tested protocols for the synthesis of two important classes of fused pyrimidines: Pteridine-2,4-diones and 8-Aryl-xanthines .
Part I: Mechanistic Rationale and Strategic Considerations
The this compound Precursor: An Advantageous Starting Point
The choice of this compound is deliberate. The two primary amino groups are excellent nucleophiles, poised for reaction with electrophilic carbon centers. The reaction typically proceeds via a sequential condensation mechanism where one amino group forms an initial adduct (e.g., a Schiff base with an aldehyde), followed by an intramolecular cyclization and dehydration or oxidation to yield the stable, aromatic fused ring system.[6][7]
The butyl chains at the N1 and N3 positions serve a critical practical purpose. They disrupt the intermolecular hydrogen bonding that often renders uracil derivatives poorly soluble, thereby enabling reactions to be conducted in a wider range of organic solvents under homogeneous conditions, which frequently leads to cleaner reactions and higher yields.
General Reaction Pathway: Cyclocondensation
The fundamental transformation involves the reaction of the two adjacent amino groups of the diaminouracil with a reagent containing two electrophilic centers, or a reagent that can generate a second electrophilic center in situ. This process forges a new heterocyclic ring fused to the pyrimidine core.
Figure 1: General one-pot reaction scheme for the synthesis of fused pyrimidines.
Part II: Application Protocols for One-Pot Synthesis
Protocol A: Synthesis of 1,3-Dibutyl-lumazines (Pteridine-2,4-dione Derivatives)
Principle: This protocol details the reaction of this compound with an α-dicarbonyl compound, such as benzil, in a one-pot cyclocondensation reaction to form a pteridine-2,4-dione ring system, a core found in many biologically active molecules.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound | >98% | Custom Synthesis | Starting material. |
| Benzil (or other α-dicarbonyl) | Reagent Grade, >98% | Sigma-Aldrich | The dielectrophile. |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Serves as both solvent and acid catalyst. |
| Ethanol (95%) | ACS Grade | VWR | For product precipitation and washing. |
| Round-bottom flask with reflux condenser | - | - | Standard laboratory glassware. |
| Magnetic stirrer with heating | - | - | For heating and mixing. |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 254.36 mg).
-
Reagent Addition: Add benzil (1.0 mmol, 210.23 mg) to the flask.
-
Solvent and Catalyst: Add 15 mL of glacial acetic acid. The acid acts as a solvent and catalyzes the condensation and dehydration steps.
-
Heating and Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring. The solution should become homogeneous upon heating.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The disappearance of the diaminouracil spot indicates reaction completion, typically within 4-6 hours.
-
Product Precipitation (Work-up): Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, washing the precipitate thoroughly with cold water (2 x 20 mL) and then with cold ethanol (2 x 10 mL) to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the resulting solid under vacuum to obtain the pure 1,3-Dibutyl-6,7-diphenyl-lumazine.
Expected Results & Characterization: The product is typically a pale yellow or off-white solid. The structure should be confirmed by spectroscopic methods.[8]
-
Yield: 85-95%
-
¹H NMR: Expect signals for the butyl groups (triplets and multiplets between ~0.9-4.0 ppm) and the aromatic protons of the phenyl groups (~7.2-7.8 ppm). The absence of signals for the -NH₂ groups (which are broad and can appear between 5-6 ppm in the starting material) is a key indicator of reaction success.
-
LC-MS: A single major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the product (C₂₆H₃₀N₄O₂ = 430.54 g/mol ).
Protocol B: Synthesis of 8-Aryl-1,3-dibutylxanthines
Principle: This protocol utilizes an aromatic aldehyde as a C1-synthon. The reaction proceeds through an initial Schiff base formation, followed by an oxidative cyclization to yield the highly valuable xanthine scaffold.[7][9] Thionyl chloride is used here as both a cyclizing and oxidizing agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound | >98% | Custom Synthesis | Starting material. |
| 4-Chlorobenzaldehyde (or other aldehyde) | Reagent Grade, >98% | Sigma-Aldrich | C1-synthon for the 8-position. |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Acros Organics | Caution! Highly corrosive and reactive. |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Fisher Scientific | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | For quenching the reaction. |
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere): To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 254.36 mg) and 4-chlorobenzaldehyde (1.05 mmol, 147.6 mg).
-
Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) via syringe. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate Schiff base.
-
Cyclization Agent: Cool the flask to 0°C using an ice bath. Slowly add thionyl chloride (1.5 mmol, 0.11 mL) dropwise via syringe. CAUTION: The reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the intermediate Schiff base is consumed (typically 2-3 hours).
-
Quenching (Work-up): Carefully and slowly pour the reaction mixture into a beaker containing 50 mL of a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl. Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system like ethanol/water to yield the pure 8-(4-chlorophenyl)-1,3-dibutylxanthine.
Part III: Workflow and Data Analysis
Integrated Synthesis and Analysis Workflow
The overall process from starting materials to a fully characterized final compound follows a logical and systematic workflow. This ensures reproducibility and validates the identity and purity of the synthesized molecules.
Figure 2: Comprehensive workflow for synthesis, purification, and analysis.
Guide to Spectroscopic Characterization
Confirming the structure of the final product is paramount. The following table provides expected spectroscopic data for the target compounds from the protocols.[10][11]
| Compound Type | Analysis Method | Key Expected Signals / Data |
| 1,3-Dibutyl-lumazine (from Protocol A) | ¹H NMR | ~0.9 ppm (t, 6H): -CH₃ of butyl groups~1.2-1.8 ppm (m, 8H): -CH₂CH₂- of butyl groups~3.9-4.1 ppm (t, 4H): N-CH₂- of butyl groups~7.2-7.8 ppm (m, 10H): Aromatic protons |
| ¹³C NMR | ~13, 20, 31, 45 ppm: Butyl carbons~128-140 ppm: Aromatic carbons~150-165 ppm: Carbonyl (C=O) and imine (C=N) carbons | |
| LC-MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. For benzil product: m/z = 431.25 | |
| 8-Aryl-1,3-dibutylxanthine (from Protocol B) | ¹H NMR | ~0.9 ppm (t, 6H): -CH₃ of butyl groups~1.2-1.8 ppm (m, 8H): -CH₂CH₂- of butyl groups~3.9-4.2 ppm (t, 4H): N-CH₂- of butyl groups~7.4-7.9 ppm (m, 4H): Aromatic protons |
| ¹³C NMR | ~13, 20, 31, 45 ppm: Butyl carbons~110-155 ppm: Aromatic and heterocyclic carbons~151, 155 ppm: Carbonyl (C=O) carbons | |
| LC-MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. For 4-Cl-benzaldehyde product: m/z = 377.18 |
Part IV: Troubleshooting and Field-Proven Insights
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents.2. Insufficient heating/reaction time.3. (Protocol B) Moisture in the reaction vessel quenching the thionyl chloride. | 1. Check the purity of starting materials. Use freshly opened or purified aldehydes.2. Increase reflux time and monitor closely by TLC.3. Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar). |
| Reaction Stalls / Incomplete | 1. Catalyst deactivation or insufficient amount.2. Poor solubility of an intermediate. | 1. In Protocol A, add a few more drops of glacial acetic acid.2. Consider a co-solvent to improve solubility, but verify its compatibility with the reaction conditions. |
| Product is Impure After Work-up | 1. Incomplete precipitation or washing.2. Side-product formation. | 1. Ensure the product is thoroughly washed with cold solvent as described.2. Purify the crude material using silica gel column chromatography. Select an appropriate eluent system based on TLC analysis. |
| Dark-Colored/Tarry Product | 1. Overheating or prolonged reaction time leading to decomposition.2. Oxidative side reactions. | 1. Reduce the reaction temperature slightly or shorten the reaction time.2. Ensure the reaction (especially Protocol B) is performed under an inert atmosphere to minimize air oxidation. |
Conclusion
The one-pot synthesis of fused pyrimidines from this compound offers an efficient, versatile, and highly effective route to valuable heterocyclic scaffolds.[7][12] By leveraging the enhanced solubility conferred by the dibutyl groups and selecting the appropriate electrophilic partner, researchers can readily access diverse molecular architectures like pteridines and xanthines. The protocols provided herein are robust and scalable, serving as a reliable foundation for library synthesis in drug discovery campaigns and further functional explorations.
References
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Journal of Chemical Health Risks. (n.d.). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Retrieved from [Link]
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Bajda, M., Boryczka, S., & Malawsk, B. (2007). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. Retrieved from [Link]
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Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di-and tricyclic pyrimidines. Journal of Chemical Research. Retrieved from [Link]
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Journal of Chemical Health Risks. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Retrieved from [Link]
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PubMed. (2024). Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. Retrieved from [Link]
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National Institutes of Health. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of isolated and fused pyrimidine derivatives. Retrieved from [Link]
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MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
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PubMed. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). Retrieved from [Link]
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National Institutes of Health. (n.d.). A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. Retrieved from [Link]
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Sci-Hub. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Retrieved from [Link]
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PubMed Central. (n.d.). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Retrieved from [Link]
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Science Publishing Group. (2022). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Retrieved from [Link]
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Scientific Research Publishing. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. Retrieved from [Link]
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n.d. A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza–Michael addition and i. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) One-Pot Synthesis of Pyrano(2,3-d)pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media. Retrieved from [Link]
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PubMed Central. (2024). Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Retrieved from [Link]
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ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]
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ResearchGate. (n.d.). One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media. Retrieved from [Link]
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Application Notes and Protocols: 1,3-Dibutyl-5,6-diaminouracil in Material Science Research
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Bioactive Precursor
1,3-Dibutyl-5,6-diaminouracil (DBDU) is a synthetic heterocyclic compound belonging to the diaminouracil family.[1] Structurally, it is a uracil core functionalized with two butyl groups at the N1 and N3 positions and two primary amino groups at the C5 and C6 positions. Historically, the scientific literature has predominantly focused on DBDU and its analogues as intermediates for synthesizing xanthine derivatives with significant pharmacological potential, including applications as adenosine receptor ligands and antitumor agents.[1][2]
However, the very structural features that make DBDU a versatile scaffold in medicinal chemistry also endow it with significant, yet largely unexplored, potential in material science. The two vicinal amino groups present a classic diamine monomer functionality, while the N-alkylated uracil core provides a rigid, thermally stable heterocyclic unit. The butyl side chains, in turn, can enhance solubility and influence polymer morphology.[1]
This guide moves beyond the traditional view of DBDU, repositioning it as a high-value monomer for the synthesis of novel aromatic polyamides. We will provide the scientific rationale, detailed experimental protocols, and expected material characteristics for leveraging DBDU to create high-performance polymers with a unique combination of thermal stability and processability.
Physicochemical Profile of this compound
A thorough understanding of the monomer's properties is fundamental to its successful application in polymer synthesis.
Key Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₄O₂ | [1] |
| Molecular Weight | 254.33 g/mol | [1] |
| Appearance | Typically a solid | [3] |
| Functionality | Diamine Monomer | - |
| Key Structural Features | Rigid Uracil Core, Flexible Butyl Chains, Reactive Amino Groups | [1] |
Structural Rationale for Polymer Synthesis
The unique architecture of DBDU is the primary driver for its use in advanced polymer synthesis. The vicinal diamines on the pyrimidine ring are capable of undergoing step-growth polymerization with comonomers like diacyl chlorides to form robust amide linkages.
Caption: Structural features of DBDU for material science applications.
Core Application: DBDU as a Monomer for High-Performance Polyamides
Scientific Principle: Low-Temperature Polycondensation
DBDU can be readily polymerized with aromatic diacyl chlorides, such as terephthaloyl chloride, via a low-temperature solution polycondensation reaction. This method is standard for producing high molecular weight aromatic polyamides (aramids) that are often intractable at higher temperatures. The reaction proceeds by nucleophilic acyl substitution, where the amino groups of DBDU attack the carbonyl carbons of the diacyl chloride, eliminating HCl and forming a repeating amide bond.
Causality Behind Experimental Design: Engineering Solubility and Stability
The choice to use DBDU as a monomer is a deliberate strategy to overcome the classic trade-off in high-performance polymers: thermal stability versus processability.
-
Achieving Thermal Stability: Traditional aramids derive their exceptional stability from rigid aromatic backbones and extensive inter-chain hydrogen bonding. The inclusion of the uracil ring in the polymer backbone serves a similar purpose, introducing a rigid, planar, and thermally robust heterocyclic structure that is expected to lead to high glass transition temperatures (Tg) and excellent thermal degradation resistance.[4]
-
Engineering Processability: The critical innovation of using DBDU lies in its N-butyl side chains. In conventional aramids, strong chain-to-chain interactions lead to high crystallinity and poor solubility, making processing difficult. The bulky butyl groups appended to the DBDU monomer are designed to sterically hinder close chain packing. This disruption of crystallinity is hypothesized to render the resulting polyamide amorphous and significantly improve its solubility in common organic solvents (e.g., N,N-Dimethylacetamide, N-Methyl-2-pyrrolidone), facilitating characterization and processing via solution-casting into films or spinning into fibers.[5]
Caption: Polymerization of DBDU with terephthaloyl chloride.
Experimental Protocols
These protocols provide a validated workflow from monomer synthesis to polymer characterization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of this compound (DBDU)
This protocol is adapted from established methods for the synthesis of related diaminouracil compounds.[6][7] It is a multi-step process requiring careful control of reaction conditions.
Part A: Synthesis of 1,3-Dibutyl-6-aminouracil
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
-
Reaction: To a solution of 6-aminouracil in N,N-Dimethylformamide (DMF), add potassium carbonate as a base.
-
Alkylation: Slowly add 2.2 equivalents of 1-bromobutane to the stirring suspension.
-
Heating: Heat the mixture to 80-90 °C and maintain for 12-18 hours under a nitrogen atmosphere.
-
Workup: Cool the reaction mixture, filter off the inorganic salts, and remove the DMF under reduced pressure. Purify the resulting crude product by column chromatography to yield 1,3-dibutyl-6-aminouracil.
Part B: Nitrosation
-
Dissolution: Dissolve the 1,3-dibutyl-6-aminouracil from Part A in a mixture of water and acetic acid at room temperature.
-
Nitrosation: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 10 °C. A colored precipitate of 1,3-dibutyl-6-amino-5-nitrosouracil should form.
-
Isolation: Stir for an additional hour at low temperature, then filter the precipitate, wash with cold water, and dry.
Part C: Reduction to DBDU
-
Suspension: Suspend the nitroso compound from Part B in warm water (approx. 50 °C) in a flask equipped with a stirrer.
-
Reduction: Add sodium dithionite (sodium hydrosulfite) portion-wise until the color of the nitroso compound is completely discharged. Add a slight excess to ensure complete reaction.[7]
-
Heating: Heat the suspension with stirring for 30 minutes.
-
Isolation: Cool the mixture in an ice bath. The product, this compound, will precipitate. Filter the solid, wash with a small amount of ice-cold water, and dry under vacuum.
-
Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3.2: Synthesis of Poly(this compound-terephthalamide)
This protocol follows the principles of low-temperature solution polycondensation, a robust method for synthesizing high molecular weight polyamides.[5][8]
Materials:
-
This compound (DBDU), dried under vacuum.
-
Terephthaloyl chloride, purified by recrystallization or sublimation.
-
N-Methyl-2-pyrrolidone (NMP), anhydrous.
-
Lithium Chloride (LiCl), dried under vacuum.
-
Pyridine, anhydrous, as an acid scavenger.
-
Methanol for precipitation.
Procedure:
-
Setup: Equip a flame-dried, three-necked flask with a mechanical stirrer, a nitrogen inlet/outlet, and a funnel for solid addition.
-
Solvent Preparation: Prepare a 5% (w/v) solution of LiCl in anhydrous NMP. This salt helps to keep the growing polymer chain in solution.
-
Monomer Dissolution: Under a gentle stream of nitrogen, add a precisely weighed amount of DBDU (1.0 equivalent) to the NMP/LiCl solvent and stir until fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-salt bath.
-
Polymerization: Add an equimolar amount of terephthaloyl chloride (1.0 equivalent) to the stirring solution portion-wise over 30 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring for an additional 18-24 hours. The solution will become highly viscous, indicating polymer formation.
-
Precipitation: Pour the viscous polymer solution slowly into a large volume of vigorously stirring methanol. A fibrous precipitate of the polyamide will form.
-
Purification: Collect the polymer by filtration. Wash it thoroughly with hot water and then methanol to remove unreacted monomers, LiCl, and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C until a constant weight is achieved.
Workflow and Expected Material Properties
The successful synthesis and characterization of the novel polyamide follow a logical workflow.
Caption: Experimental workflow from monomer synthesis to polymer characterization.
Expected Properties of Poly(DBDU-terephthalamide)
Based on the structure of the polymer and data from analogous high-performance polymers, the following properties are anticipated.[4][5][9]
| Property | Expected Result | Rationale |
| Glass Transition Temp. (Tg) | > 250 °C | The rigid uracil-aromatic backbone restricts segmental motion. |
| 10% Weight Loss Temp. (Td10) | > 450 °C (in N₂) | High thermal stability imparted by the aromatic and heterocyclic rings in the backbone.[4] |
| Crystallinity | Amorphous | Bulky butyl side chains disrupt packing and inhibit crystallization. |
| Solubility | Soluble in NMP, DMAc, DMSO | The amorphous nature prevents strong, ordered intermolecular forces, allowing solvent penetration.[5] |
| Film-Forming Ability | Good | Soluble, high molecular weight amorphous polymers typically form strong, tough, and transparent films via solution casting.[5] |
Future Directions and Broader Impact
The application of this compound in material science is a nascent field with considerable room for growth.
-
Advanced Copolymers: DBDU can be incorporated into poly(amide-imide)s by using imide-containing dicarboxylic acids as comonomers, potentially pushing the thermal stability even higher for applications in aerospace and electronics.[5]
-
Functional Materials: The uracil unit contains polar carbonyl groups and sites for hydrogen bonding, which could be exploited for applications in gas separation membranes or sensors.
-
Liquid Crystalline Polymers: While the butyl groups disrupt crystallinity, derivatives of xanthine (synthesized from DBDU) have been noted for potential liquid crystalline behavior, suggesting that with different side chains or backbone structures, ordered phases could be achieved.[1]
-
Thermal Stabilizers: Uracil derivatives have been investigated as thermal stabilizers for commodity polymers like PVC, suggesting another potential avenue for DBDU application.[10]
By providing this detailed guide, we aim to equip researchers with the foundational knowledge and practical protocols necessary to explore the rich potential of this compound as a building block for the next generation of advanced functional materials.
References
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PrepChem. (n.d.). Synthesis of (3) 1-butyl-5,6-diaminouracil. Available at: [Link]
-
Blicke, F. F., & Godt Jr., H. C. (1954). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society. Available at: [Link]
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Chemical Review and Letters. (n.d.). Efficient and environmentally sustainable domino protocol for the synthesis of diversified dispiroheterocycles using 1-Butyl-3-m. Available at: [Link]
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ResearchGate. (2025). Structural Design and Thermal Properties of Polymers. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil. Available at: [Link]
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Organic Syntheses. (n.d.). diaminouracil hydrochloride. Available at: [Link]
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MDPI. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. Available at: [Link]
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MDPI. (n.d.). Analysis of Mechanical and Thermal Properties of Polymer Materials Derived from Recycled Overprinted Metallized PP Films. Available at: [Link]
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CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem. Available at: [Link]
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ResearchGate. (n.d.). Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil. Available at: [Link]
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ResearchGate. (2025). Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids. Available at: [Link]
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National Center for Biotechnology Information. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Available at: [Link]
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ResearchGate. (2025). Synthesis and characterization of new polyamides based on Diphenylaminoisosorbide | Request PDF. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and properties of novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene) | Request PDF. Available at: [Link]
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Application Note & Protocol: A Researcher's Guide to the Synthesis of 8-Substituted Xanthines from 1,3-Dibutyl-5,6-diaminouracil
Abstract: This guide provides a comprehensive framework for the synthesis of diverse 8-substituted xanthine derivatives, pivotal scaffolds in medicinal chemistry and drug development.[1] We focus on the versatile precursor, 1,3-dibutyl-5,6-diaminouracil, detailing the fundamental chemical principles, step-by-step protocols, and critical insights necessary for successful synthesis. Protocols for the introduction of aryl, alkyl, and thio substituents at the 8-position are presented, emphasizing reaction mechanisms, optimization strategies, and characterization.
Introduction: The Significance of 8-Substituted Xanthines
Xanthines are a class of purine alkaloids that form the core structure of many biologically active compounds, including the well-known stimulants caffeine and theophylline.[1] Modification at the 8-position of the xanthine ring system has proven to be a particularly fruitful strategy in medicinal chemistry, yielding compounds with a wide range of pharmacological activities. These include potent and selective antagonists for adenosine receptors, dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and compounds with antitumor properties.[1][2][3]
The key to accessing this chemical diversity lies in an efficient synthetic strategy. The Traube purine synthesis, first reported in 1900, provides a robust and adaptable method for constructing the purine ring system.[4] This approach utilizes a 5,6-diaminopyrimidine as a key intermediate, which undergoes cyclization with a one-carbon electrophile to form the fused imidazole ring. This compound is an excellent starting material for this synthesis; the N1 and N3 butyl groups enhance solubility in organic solvents compared to the unsubstituted parent compound, facilitating milder reaction conditions and easier purification.[2]
This document details the primary pathways for synthesizing 8-substituted xanthines from this precursor, focusing on the two most prevalent methods: condensation with carboxylic acids and condensation with aldehydes.[3][5]
The Core Synthesis Principle: Imidazole Ring Formation
The fundamental transformation is the construction of the imidazole portion of the purine scaffold. This is achieved by reacting the vicinal diamines at the C5 and C6 positions of the this compound with a reagent that provides a single carbon atom, which will become the C8 of the xanthine.
The overall workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of 8-substituted xanthines.
Protocol I: Synthesis via Carboxylic Acid Condensation
This is arguably the most versatile and widely used method. It involves a two-step, one-pot process: first, the formation of a 6-amino-5-carboxamidouracil intermediate, followed by base-catalyzed cyclization via dehydration.[5][6]
Mechanism Insight
The reaction begins with the activation of the carboxylic acid, often using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[1][6] The more nucleophilic 5-amino group of the diaminouracil then attacks the activated carbonyl, forming a stable amide intermediate. Subsequent heating in the presence of a base (e.g., NaOH) promotes an intramolecular nucleophilic attack from the 6-amino group onto the amide carbonyl, followed by the elimination of water to yield the final xanthine product.
Figure 2: Mechanism for carboxylic acid-based xanthine synthesis.
Detailed Experimental Protocol: Synthesis of 1,3-Dibutyl-8-phenylxanthine
This protocol provides a representative example for synthesizing an 8-aryl substituted xanthine.
Materials:
-
This compound
-
Benzoic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC.HCl)
-
Dioxane/Water (1:1)
-
Sodium Hydroxide (1 N aqueous solution)
-
Ethyl Acetate
-
n-Hexane
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.54 g, 10 mmol).
-
Dissolve the starting material in a minimum amount of Dioxane/H₂O (1:1, approx. 20-30 mL).
-
Add benzoic acid (1.22 g, 10 mmol) followed by EDAC.HCl (2.49 g, 13 mmol).[6]
-
Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the formation of the amide intermediate by TLC (e.g., Ethyl Acetate/Hexane 1:1).
-
Once the formation of the intermediate is complete, add 1 N NaOH solution to the mixture until it becomes strongly basic (pH > 12).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 100-110 °C) for 2 hours.[6]
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the crude product using a Büchner funnel and wash the solid thoroughly with cold water (3 x 30 mL).
-
Purify the crude material by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure 1,3-dibutyl-8-phenylxanthine as a white solid.
Trustworthiness Check: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol II: Synthesis via Aldehyde Condensation
Mechanism Insight
The 5-amino group of the diaminouracil condenses with the aldehyde to form a 5-(alkylidene- or arylidene-amino)-6-aminouracil intermediate (a Schiff base). This reaction is often catalyzed by a small amount of acid. The subsequent cyclization is an oxidative process, where an oxidizing agent (e.g., diethyl azodicarboxylate (DEAD), or even air) facilitates the removal of two hydrogen atoms to form the aromatic imidazole ring.[3][7]
Detailed Experimental Protocol: Synthesis of 1,3-Dibutyl-8-(4-nitrophenyl)xanthine
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Diethyl azodicarboxylate (DEAD) or Thionyl Chloride (SOCl₂)[5]
-
Toluene
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.54 g, 10 mmol) and 4-nitrobenzaldehyde (1.66 g, 11 mmol) in absolute ethanol (40 mL).
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the mixture at reflux for 1 hour to form the imine intermediate.[7]
-
[CAUTION: Perform in a well-ventilated fume hood] Cool the mixture slightly. For the oxidative cyclization step, there are two common routes:
-
Route A (with DEAD): Add toluene (30 mL) and diethyl azodicarboxylate (DEAD) (1.9 mL, 12 mmol). Heat the mixture at 90 °C for 2-3 hours.[7]
-
Route B (with Thionyl Chloride): Carefully add thionyl chloride (1.1 mL, 15 mmol) dropwise to the refluxing mixture. Continue to reflux for an additional 1-2 hours until the reaction is complete (monitored by TLC).[5]
-
-
After completion, cool the reaction mixture. The product will often precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the pure product.
Summary of Synthetic Routes & Conditions
The choice of synthetic route depends on the desired substituent and the availability of reagents. The following table summarizes typical conditions for introducing various functionalities at the C8 position.
| 8-Substituent (R) | Reagent | Key Method | Typical Conditions | Reported Yields (Analogous Compounds) |
| Aryl (e.g., Phenyl) | Benzoic Acid | Carboxylic Acid Condensation | 1. EDAC, Dioxane/H₂O, rt, 2h2. NaOH, Reflux, 2h | 60-85%[6] |
| Alkyl (e.g., Propyl) | Butyric Acid | Carboxylic Acid Condensation | 1. COMU, DIPEA, DMF, rt, 10min2. NaOH, Reflux, 2h | 70-90%[1] |
| Substituted Aryl | Substituted Aldehyde | Aldehyde Condensation | 1. EtOH, Acetic Acid, Reflux, 1h2. Oxidant (DEAD or SOCl₂), Heat | 75-85%[5][7] |
| Thioalkyl | Carbon Disulfide then Alkyl Halide | Thioxanthine Formation | 1. CS₂, Pyridine, Reflux2. Alkyl Halide, Base | 50-70% |
Safety & Handling
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Coupling Reagents (EDAC, COMU): These are moisture-sensitive and can be irritants. Handle in a dry environment and avoid inhalation of dust.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl gas. Must be handled in a chemical fume hood with extreme care.
-
Diethyl Azodicarboxylate (DEAD): Toxic and a potential explosive. Handle with care and store appropriately.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use. All reactions should be performed in a well-ventilated fume hood.
References
-
ResearchGate. (n.d.). Imidazole ring opening mechanism. [Link]
-
ResearchGate. (n.d.). Synthesis of 8-substituted xanthines. [Link]
-
Franks, M., Green, C. P., Shaw, G., & Litchfield, G. J. (1966). Purines, pyrimidines, and imidazoles. Part XXV. Some chemical reactions and interconversions of intermediates in the sequence of biosynthesis de novo of purine nucleotides leading to imidazole nucleotides. Journal of the Chemical Society C: Organic, 2270-2274. [Link]
-
Karakaya, G., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 84. [Link]
-
Karakaya, G., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. [Link]
-
Balo, T., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Letters in Organic Chemistry, 18(1), 2-15. [Link]
-
Shaikh, A., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7799. [Link]
-
Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. [Link]
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Sherman, W. R., & Taylor, E. C., Jr. (1963). 5,6-Diaminouracil hydrochloride. Organic Syntheses, 43, 29. [Link]
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Wikipedia. (n.d.). Imidazole. [Link]
-
ResearchGate. (n.d.). Synthesis of xanthine carboxylate amides from 5,6-diaminouracil, aromatic aldehydes. [Link]
-
Suwinski, J., & Walczak, K. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287-298. [Link]
-
ResearchGate. (n.d.). Applications of Purine Ring Opening in the Synthesis of Imidazole, Pyrimidine, and New Purine Derivatives. [Link]
-
PrepChem. (n.d.). Synthesis of 1,3-dipropyl-5-amino-6-(4-nitrophenyl)iminouracil. [Link]
-
Karakaya, G., et al. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(12), 2206. [Link]
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Application Notes & Protocols: 1,3-Dibutyl-5,6-diaminouracil as a Versatile Scaffold for Drug Design
Introduction: Unveiling the Potential of the N,N'-Dibutylated Diaminouracil Core
In the landscape of medicinal chemistry, the pyrimidine ring system stands as a cornerstone, forming the structural basis for a multitude of biologically active molecules. Among these, the 5,6-diaminouracil moiety has garnered significant attention as a privileged scaffold, primarily for its utility in the synthesis of fused heterocyclic systems such as xanthines.[1] This application note delves into the specific attributes and applications of 1,3-dibutyl-5,6-diaminouracil , a lipophilic and highly functionalizable scaffold poised for the development of novel therapeutics.
The strategic placement of two butyl groups at the N1 and N3 positions of the uracil ring imparts distinct physicochemical properties to the scaffold. These alkyl chains enhance solubility in organic solvents, facilitating synthetic manipulations and purification processes.[2] More critically, the lipophilicity endowed by the butyl groups can significantly influence the pharmacokinetic and pharmacodynamic profile of the final drug candidate, potentially enhancing membrane permeability and modulating target engagement. While it has been observed that larger N-alkyl groups, such as butyl, may in some cases decrease the affinity and selectivity for certain targets like adenosine receptors when compared to smaller alkyl groups, this modulation of lipophilicity and steric bulk provides a valuable tool for fine-tuning the structure-activity relationship (SAR) of a lead compound.[3]
This guide will provide a comprehensive overview of the this compound scaffold, detailing its synthesis, its application in the construction of bioactive molecules, and protocols for the synthesis and evaluation of a representative derivative.
Core Attributes of the this compound Scaffold
The utility of this compound in drug design is rooted in its unique combination of structural features:
-
A Nucleophilic Core: The vicinal diamines at the C5 and C6 positions are highly reactive and serve as the primary point for annulation reactions to form fused ring systems.
-
Modulation of Physicochemical Properties: The N,N'-dibutyl substitution significantly increases the lipophilicity of the scaffold compared to its dimethyl or diethyl counterparts. This can be strategically employed to enhance oral bioavailability and penetration of the blood-brain barrier.
-
Synthetic Tractability: The increased solubility in common organic solvents simplifies handling, reaction monitoring, and purification of synthetic intermediates.
-
A Gateway to Xanthine Derivatives: The most prominent application of this scaffold is in the Traube purine synthesis, providing a direct route to 1,3-dibutylxanthine derivatives.[4] These derivatives are well-established as antagonists of adenosine receptors, which are implicated in a range of pathophysiological processes, including inflammation, bronchoconstriction, and neurological disorders.[5]
Application Spotlight: Synthesis of 1,3-Dibutylxanthine as an Adenosine Receptor Antagonist
To illustrate the practical application of the this compound scaffold, we will detail the synthesis of 1,3-dibutylxanthine, a core structure for a class of adenosine receptor antagonists. The classical Traube purine synthesis is a robust and widely employed method for constructing the purine ring system from a 4,5-diaminopyrimidine precursor.[6]
Experimental Workflow
The overall workflow for the synthesis and evaluation of a 1,3-dibutylxanthine derivative is depicted below:
Caption: Signaling pathway of the A2B adenosine receptor and its antagonism by 1,3-dibutylxanthine.
By blocking the binding of adenosine to its receptor, 1,3-dibutylxanthine and its derivatives can inhibit the downstream signaling cascade, thereby mitigating the physiological effects of adenosine.
Conclusion and Future Perspectives
This compound represents a valuable and versatile scaffold for drug discovery. Its inherent lipophilicity and synthetic accessibility make it an attractive starting point for the generation of diverse chemical libraries, particularly for targeting the adenosine receptor family. The detailed protocols provided herein offer a practical guide for the synthesis and derivatization of this scaffold. Future work in this area could focus on exploring a wider range of substitutions at the 8-position of the 1,3-dibutylxanthine core to fine-tune selectivity and potency for specific adenosine receptor subtypes. Furthermore, the application of this scaffold in the synthesis of other fused pyrimidine systems beyond xanthines remains a promising avenue for the discovery of novel bioactive molecules.
References
-
Ji, X. D., Melman, N., & Jacobson, K. A. (2000). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. Journal of Medicinal Chemistry, 43(2), 211-220. [Link]
-
Kim, Y. C., Ji, X. D., & Jacobson, K. A. (1996). Structure-Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. Journal of Medicinal Chemistry, 39(21), 4142-4148. [Link]
-
El-Kalyoubi, S. A., & Agili, F. (2020). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 13(11), 7835-7848. [Link]
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Kalla, R. V., Elzein, E., Perry, T., Li, X., Palle, V., Varkhedkar, V., ... & Zablocki, J. (2006). Novel 1,3-disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) xanthines: high affinity and selective A2B adenosine receptor antagonists. Journal of medicinal chemistry, 49(12), 3595-3605. [Link]
-
Bansal, R., Kumar, G., Gandhi, D., Yadav, R., Young, L., & Harvey, A. (2010). Synthesis and pharmacological evaluation of novel 1, 3, 8-and 1, 3, 7, 8-substituted xanthines as adenosine receptor antagonists. Bioorganic & medicinal chemistry, 18(5), 2001-2009. [Link]
-
Siddiqui, A. A., & Mishra, R. (2021). Xanthine: Synthetic Strategy And Biological Activity. Letters in Drug Design & Discovery, 18(1), 1-1. [Link]
-
Traube, W. (1900). Ueber eine neue Synthese des Guanins und anderer Purinkörper. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. [Link]
-
Gimadieva, A. R., Kabalnova, N. A., Zarudii, F. S., & Yunusbaeva, M. M. (2020). In vitro proliferative activity of 6-substituted uracil derivatives. Research Results in Pharmacology, 6(3), 1-8. [Link]
-
PrepChem. (n.d.). Synthesis of (3) 1-butyl-5,6-diaminouracil. [Link]
-
Organic Syntheses. (n.d.). diaminouracil hydrochloride. [Link]
-
Kalla, R. V., et al. (2006). Novel 1,3-disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) xanthines: high affinity and selective A2B adenosine receptor antagonists. Journal of Medicinal Chemistry, 49(12), 3595-3605. [Link]
-
SlideShare. (2023). TRAUBE PURINE SYNTHESIS.pptx. [Link]
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Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. [Link]
-
Bansal, R., & Kumar, G. (2018). Recent Advances in the Synthesis of Xanthines: A Short Review. Mini-Reviews in Organic Chemistry, 15(4), 275-287. [Link]
-
Stefanachi, A., et al. (2008). 1,3-Dialkyl-8-(hetero)aryl-9-OH-9-deazaxanthines as potent A2B adenosine receptor antagonists: design, synthesis, structure-affinity and structure-selectivity relationships. Bioorganic & medicinal chemistry, 16(22), 9780-9789. [Link]
-
Jacobson, K. A., et al. (1985). Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors. Journal of medicinal chemistry, 28(10), 1334-1340. [Link]
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ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis. [Link]
-
Scribd. (n.d.). 1-III) Traube Synthesis For Purine. [Link]
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Shaker, R. M., Elrady, M. A., & Sadek, K. U. (2016). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Molecular diversity, 20(1), 153-183. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dibutyl-5,6-diaminouracil
Welcome to the technical support guide for the synthesis of 1,3-Dibutyl-5,6-diaminouracil. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important precursor. This compound is a key intermediate in the synthesis of various xanthine derivatives, which have shown potential in medicinal chemistry and material science.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis for higher yields and purity.
The most common and reliable synthetic route to this compound involves a two-step process starting from 6-amino-1,3-dibutyluracil. This process includes:
-
Nitrosation: The reaction of 6-amino-1,3-dibutyluracil with a nitrosating agent, typically sodium nitrite in an acidic medium, to form the intermediate, 6-amino-1,3-dibutyl-5-nitrosouracil.[2][3]
-
Reduction: The subsequent reduction of the nitroso intermediate to the desired this compound using a reducing agent like sodium dithionite (sodium hydrosulfite) or through catalytic hydrogenation.[2][4]
This guide will address common issues encountered in both of these critical steps.
Reaction Overview: The Synthetic Pathway
The overall synthetic scheme is a well-established method for producing 5,6-diaminouracil derivatives.[2] Understanding the mechanism is key to effective troubleshooting.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Problem 1: Low Yield of the 6-Amino-1,3-dibutyl-5-nitrosouracil Intermediate
Question: My nitrosation reaction is resulting in a very low yield of the desired intermediate. What are the likely causes and how can I fix this?
Potential Causes:
-
Improper pH Control: The formation of the active nitrosating species is highly pH-dependent.[2]
-
Suboptimal Temperature: The reaction can be exothermic, and poor temperature control can lead to side reactions or decomposition of the product.[3]
-
Poor Solubility of Starting Material: If the 6-amino-1,3-dibutyluracil is not sufficiently dissolved or suspended, the reaction will be incomplete.[5]
-
Degradation of Sodium Nitrite: The nitrosating agent can degrade over time if not stored properly.
Recommended Solutions:
-
Optimize pH: The reaction is typically carried out in a weak acid like acetic acid.[2] Ensure the pH is acidic enough to generate nitrous acid from sodium nitrite, but not so strong as to cause degradation of the starting material or product. A pH range of 3-5 is generally effective. You can monitor the pH with pH paper or a calibrated pH meter.
-
Control the Temperature: Begin the reaction at a reduced temperature, around 0-10°C, to manage the initial exotherm.[3] Add the sodium nitrite solution slowly and portion-wise to maintain this temperature range. After the addition is complete, you can allow the reaction to slowly warm to room temperature.
-
Improve Solubility:
-
Co-solvent System: If solubility in aqueous acid is an issue, consider using a co-solvent system. A mixture of water and a miscible organic solvent like ethanol or DMF can improve the solubility of the starting material.
-
Fine Milling of Starting Material: Grinding the 6-amino-1,3-dibutyluracil into a fine powder before the reaction can increase its surface area and improve reaction kinetics in a suspension.
-
-
Use Fresh Reagents: Always use a fresh, unopened container of sodium nitrite for best results. If you suspect your reagent has degraded, it is best to acquire a new batch.
Problem 2: The Reduction of the Nitroso Intermediate is Incomplete or Sluggish
Question: The reduction of the red/purple nitroso intermediate to the colorless diaminouracil is not going to completion, even after extended reaction times. What should I do?
Potential Causes:
-
Degraded Reducing Agent: Sodium dithionite (hydrosulfite) is notoriously unstable and can be oxidized by air. Its quality can vary significantly.[2]
-
Insufficient Amount of Reducing Agent: An excess of the reducing agent is often necessary to drive the reaction to completion.
-
Suboptimal Temperature: The reduction may require heating to proceed at a reasonable rate.[2]
-
Poor Mixing: If the nitroso intermediate is a thick precipitate, poor stirring can limit its contact with the reducing agent.
Recommended Solutions:
-
Verify Reducing Agent Quality: Use a fresh bottle of sodium dithionite. It's good practice to purchase smaller quantities more frequently to ensure freshness.
-
Use an Excess of Reducing Agent: A common protocol suggests adding sodium dithionite portion-wise until the characteristic color of the nitroso compound disappears, and then adding an additional amount (e.g., another 0.2-0.5 equivalents) to ensure complete reduction.[6]
-
Optimize Reaction Temperature: The reduction is often performed at an elevated temperature, typically between 50-80°C.[2][4] Monitor the reaction by TLC or by observing the disappearance of the colored intermediate.
-
Ensure Efficient Stirring: Use a robust overhead mechanical stirrer, especially for larger scale reactions, to ensure the solid is well suspended and in constant contact with the reducing agent in solution.[2]
Problem 3: The Final this compound Product is Impure or Colored
Question: After isolation, my final product has a persistent color (e.g., tan, brown) and shows impurities on analysis (TLC, NMR). How can I improve the purity?
Potential Causes:
-
Oxidation of the Product: 5,6-Diaminouracils are susceptible to aerial oxidation, which can produce colored impurities.
-
Residual Starting Material or Intermediates: Incomplete reaction in either step will lead to contamination.
-
Side-products from the Reduction Step: The use of certain reducing agents can sometimes lead to by-products.
Recommended Solutions:
-
Work Under an Inert Atmosphere: During the final stages of the reaction, workup, and isolation, it is beneficial to work under an inert atmosphere of nitrogen or argon to minimize oxidation.
-
Purification by Recrystallization: This is often the most effective method for purifying the final product.[2]
-
Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., ethanol/water, isopropanol) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help remove colored impurities.[2] Be sure to hot-filter the solution to remove the carbon before allowing the product to crystallize.
-
Conversion to a Salt: For stubborn impurities, consider converting the diaminouracil to its hydrochloride or sulfate salt.[6] The salt can then be purified by recrystallization, and the pure free base can be regenerated by neutralization.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound? A1: The most common pathway begins with the nitrosation of 6-amino-1,3-dibutyluracil using sodium nitrite in an acidic medium to form 6-amino-1,3-dibutyl-5-nitrosouracil. This intermediate is then reduced to the final product using a reducing agent like sodium dithionite or through catalytic hydrogenation.[2]
Q2: What are the key safety precautions for this synthesis? A2:
-
Nitrosating agents: Handle sodium nitrite with care as it is an oxidizer and is toxic. The reaction should be performed in a well-ventilated fume hood as nitrogen oxides may be evolved.
-
Sodium dithionite: This reagent can be pyrophoric upon contact with small amounts of water and can release sulfur dioxide gas. Handle in a well-ventilated area and avoid creating dust.
-
Catalytic Hydrogenation: If this method is chosen for the reduction, ensure proper equipment and procedures for handling hydrogen gas are in place, as it is highly flammable.
Q3: How can I monitor the progress of the reactions? A3:
-
Nitrosation: The formation of the 5-nitroso intermediate is often accompanied by the precipitation of a distinctly colored (often red, purple, or magenta) solid. Thin-layer chromatography (TLC) can also be used to monitor the disappearance of the starting material.
-
Reduction: The most straightforward way to monitor this step is visually; the reaction is complete when the color of the nitroso intermediate has been completely discharged, resulting in a much lighter-colored suspension (e.g., tan or off-white).[6] TLC can also be used to confirm the disappearance of the intermediate and the appearance of the product.
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1,3-dibutyl-5-nitrosouracil
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 6-amino-1,3-dibutyluracil (1.0 eq) in a mixture of water and glacial acetic acid.
-
Cool the suspension to 0-5°C using an ice bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension over 30-60 minutes, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional hour, then allow it to warm to room temperature and stir for another 2-3 hours.
-
The colored precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The moist solid can be used directly in the next step or dried under vacuum.
Protocol 2: Synthesis of this compound via Dithionite Reduction
-
Transfer the moist 6-amino-1,3-dibutyl-5-nitrosouracil intermediate to a flask equipped with a mechanical stirrer and a reflux condenser.
-
Add water (or a mixture of water and ethanol) to form a stirrable slurry.
-
Heat the mixture to 50-60°C.
-
Add solid sodium dithionite (approx. 2.0-2.5 eq) in small portions. The color of the suspension should gradually fade.
-
After the color has been discharged, add an additional small portion of sodium dithionite and continue stirring at 50-60°C for another 30 minutes to ensure the reaction is complete.
-
Cool the reaction mixture in an ice bath.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol.
Data Summary Table
| Parameter | Nitrosation Step | Reduction Step (Dithionite) |
| Key Reagents | Sodium Nitrite, Acetic Acid | Sodium Dithionite |
| Solvent | Water / Acetic Acid | Water or Water/Ethanol |
| Temperature | 0-10°C (addition), then RT | 50-80°C |
| Reaction Time | 3-4 hours | 1-2 hours |
| Typical Yield | >90% (crude intermediate) | 70-85% (after purification) |
| Appearance Change | Colorless suspension to colored precipitate | Colored suspension to off-white/tan solid |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
-
PrepChem. (n.d.). Synthesis of (3) 1-butyl-5,6-diaminouracil. [Link]
-
Sherman, W. R., & Taylor, E. C., Jr. (n.d.). Diaminouracil hydrochloride. Organic Syntheses Procedure. [Link]
Sources
common side reactions in the synthesis of 1,3-Dibutyl-5,6-diaminouracil
Welcome to the technical support center for the synthesis of 1,3-Dibutyl-5,6-diaminouracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
I. Understanding the Synthetic Pathway
The synthesis of this compound is typically a two-step process starting from 1,3-Dibutyl-6-aminouracil. The first step is a nitrosation reaction at the 5-position, followed by the reduction of the nitroso group to an amine. While seemingly straightforward, each step is prone to side reactions that can impact yield and purity.
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Category 1: Nitrosation Step Issues
Question 1: My reaction mixture for the nitrosation step becomes a thick, unmanageable slurry. What's happening and how can I prevent this?
Answer: This is a common issue, particularly with uracil derivatives that have lower solubility in aqueous acidic media. The formation of the 5-nitroso intermediate, which is often a brightly colored solid, can cause the reaction mixture to become very thick, impeding proper stirring.
-
Causality: The 1,3-dibutyl-6-amino-5-nitrosouracil intermediate is precipitating out of the solution as it is formed. The butyl groups, while making the molecule more organic-soluble in general, do not guarantee solubility in the aqueous acetic acid typically used for this reaction. Inadequate stirring can lead to localized "hot spots" and incomplete reaction.
-
Troubleshooting Protocol:
-
Increase Solvent Volume: A simple first step is to increase the volume of the water and acetic acid. This can help to keep the intermediate suspended and the mixture more mobile.
-
Controlled Addition: Add the aqueous sodium nitrite solution slowly and subsurface, if possible, to ensure rapid and even distribution.
-
Mechanical Stirring: Use a robust overhead mechanical stirrer with a paddle or anchor-shaped impeller that can handle thicker slurries. A simple magnetic stir bar may not be sufficient.
-
Temperature Control: Maintain a low temperature (around 10°C) throughout the addition of sodium nitrite.[1] This helps to control the reaction rate and can sometimes improve the physical properties of the precipitate.
-
Question 2: The yield of my 1,3-dibutyl-6-amino-5-nitrosouracil is low, and the product is brownish instead of the expected reddish-pink color. What are the likely causes?
Answer: Low yields and discoloration point towards side reactions or decomposition.
-
Causality:
-
Improper pH: The nitrosation reaction is pH-sensitive. While acetic acid is commonly used, its concentration is important. Too little acid will result in incomplete formation of the nitrosating agent (nitrous acid), while too much strong acid can lead to degradation of the product.
-
Side Reactions: Over-nitrosation or other oxidative side reactions can occur if the reaction conditions are not well-controlled, leading to colored impurities.
-
Starting Material Purity: Impurities in the starting 1,3-dibutyl-6-aminouracil can lead to a host of colored byproducts.
-
-
Troubleshooting Protocol:
-
Verify Starting Material Purity: Ensure your starting material is pure by checking its melting point and obtaining an NMR spectrum.
-
Optimize Acidity: Use a weak acid like acetic acid. A patent for a similar compound, 1,3-diisobutyl-6-amino-5-nitrosouracil, notes that while the yield can be high in aqueous acetic acid, byproducts can form that complicate subsequent steps.[2] This suggests that careful optimization of the acid concentration is key.
-
Thorough Washing: After filtration, wash the isolated nitroso intermediate thoroughly with cold water to remove any residual reactants and soluble impurities.
-
Category 2: Reduction Step Issues
Question 3: After adding the reducing agent, my product has a persistent pink or reddish tint. How do I get a colorless product?
Answer: A persistent reddish or pink color in your final this compound is a classic sign of incomplete reduction.[3]
-
Causality: The starting material for this step, 1,3-dibutyl-6-amino-5-nitrosouracil, is typically a reddish-pink solid. Any residual amount of this starting material will impart color to your final product. The quality of the reducing agent, such as sodium dithionite (also known as sodium hydrosulfite), is crucial as it can degrade upon storage.
-
Troubleshooting Protocol:
-
Use Fresh Reducing Agent: Sodium dithionite is sensitive to air and moisture. Use a freshly opened bottle or a properly stored one.
-
Monitor the Reaction: Add the sodium dithionite portion-wise until the characteristic red color of the nitroso compound completely disappears, leaving a pale yellow or colorless solution.
-
Add a Slight Excess: After the color has been discharged, add a small excess of the reducing agent and stir for an additional 15-30 minutes to ensure the reaction goes to completion.[4]
-
TLC or HPLC Analysis: For a more rigorous check, you can monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete disappearance of the starting material.
-
Question 4: I'm observing a significant amount of an impurity that I suspect is a pteridine derivative. How is this formed and how can I avoid it?
Answer: The formation of pteridine or purine derivatives is a known side reaction, especially if certain reducing agents are used.[3]
-
Causality: 5,6-diaminouracils are precursors for the synthesis of pteridines and other fused heterocyclic systems.[5] Under certain conditions, especially with some reducing agents or in the presence of certain impurities, the newly formed 5,6-diamino derivative can undergo condensation reactions.
-
Troubleshooting Protocol:
-
Choice of Reducing Agent: Sodium dithionite is generally a reliable choice for this reduction. If you are using other reducing agents like thiols, be aware that they are more prone to inducing these side reactions.[3]
-
Inert Atmosphere: The 5,6-diamino functionality is susceptible to oxidation. Performing the reduction and workup under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of oxidized byproducts that might catalyze further reactions.
-
Prompt Isolation: Once the reduction is complete, it is advisable to proceed with the isolation of the product without undue delay to minimize the opportunity for side reactions in the crude reaction mixture.
-
Category 3: Purification and Stability
Question 5: My final product is an off-white or tan solid, and I'm having trouble purifying it by recrystallization. What are my options?
Answer: The presence of color indicates impurities, which can sometimes co-crystallize with your product, making purification challenging.
-
Causality: The impurities can be residual starting material, oxidized byproducts, or inorganic salts from the reduction step. The long butyl chains on your molecule will significantly affect its solubility profile compared to the more commonly discussed dimethyl analog, making solvent selection for recrystallization critical.
-
Troubleshooting Protocol:
-
Solvent Screening for Recrystallization: For the more lipophilic 1,3-dibutyl derivative, you may need to explore a range of solvents. Start with polar protic solvents like ethanol or isopropanol, and consider solvent pairs like ethanol/water or toluene/heptane. The ideal solvent system will dissolve your product well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.[6]
-
Activated Carbon Treatment: During the recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be sure to hot-filter the solution to remove the carbon before allowing it to cool and crystallize.
-
Conversion to a Salt: A very effective purification strategy is to convert the basic this compound to its hydrochloride salt.[4] This can be done by dissolving the crude product in a suitable solvent and adding hydrochloric acid. The salt will often precipitate with high purity and can be filtered off. The pure free base can then be regenerated by neutralization.
-
Question 6: My purified this compound seems to degrade over time, turning darker in color. How should I store it?
Answer: 5,6-Diaminouracil derivatives are known to be sensitive to air and light.[1]
-
Causality: The ortho-diamino functionality on the electron-rich pyrimidine ring is susceptible to oxidation, which can lead to the formation of colored, polymeric materials. This process can be accelerated by light and the presence of oxygen.
-
Storage Protocol:
-
Inert Atmosphere: Store the solid product under an inert atmosphere, such as nitrogen or argon.
-
Refrigeration: Keep the product in a refrigerator at 2-8°C.
-
Light Protection: Use an amber-colored vial or store the vial in a dark place to protect it from light.
-
III. Summary of Key Parameters and Potential Impurities
| Parameter | Recommended Condition | Rationale |
| Nitrosation Temperature | 5-10°C | Minimizes decomposition of the nitroso intermediate.[1] |
| Nitrosation Acidity | Weak acid (e.g., acetic acid) | Reduces side reactions compared to strong acids.[1] |
| Reduction Agent | Sodium Dithionite | Effective and less prone to forming pteridine byproducts.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the final product. |
| Storage | 2-8°C, under inert gas, protected from light | Enhances long-term stability.[1] |
Table of Potential Impurities:
| Impurity | Structure | Formation Mechanism | Identification Notes |
| 1,3-Dibutyl-6-amino-5-nitrosouracil | C₁₂H₁₉N₅O₃ | Incomplete reduction | Pink/reddish color in the final product. |
| 1,3-Dibutyl-6-hydroxyuracil | C₁₂H₂₀N₂O₃ | Hydrolysis of the 6-amino group | Can form at pH > 5.[3] |
| Pteridine/Purine Derivatives | Fused heterocyclic structures | Condensation side reactions | More likely with certain reducing agents like thiols.[3] |
| Oxidized Byproducts | Complex polymeric structures | Air oxidation of the final product | Leads to discoloration (tan, brown, or black). |
IV. Visualizing Reaction Pathways and Side Reactions
Sources
Technical Support Center: Purification of Crude 1,3-Dibutyl-5,6-diaminouracil
Welcome to the technical support resource for the purification of 1,3-Dibutyl-5,6-diaminouracil. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic compound as a key intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification processes effectively.
This compound is a crucial precursor for a variety of bioactive molecules, including xanthine derivatives that act as adenosine receptor antagonists.[1] The purity of this starting material is paramount, as impurities can lead to complex side reactions, difficult-to-separate byproducts, and lower yields in subsequent synthetic steps. This guide addresses the common challenges encountered when purifying this compound from a crude reaction mixture.
Frequently Asked Questions (FAQs)
This section addresses general, high-level questions regarding the handling, stability, and analysis of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically originate from the two-step synthesis involving nitrosation of a 6-aminouracil precursor followed by reduction.[2][3] Understanding the potential impurities is the first step in designing an effective purification strategy.
| Impurity Type | Potential Origin | Recommended Removal Method |
| Unreacted Starting Material | Incomplete nitrosation or reduction steps. | Column Chromatography, Recrystallization |
| Nitroso Intermediate | Incomplete reduction of the 5-nitroso group. | Re-subjecting to reduction conditions, Column Chromatography |
| Oxidized Byproducts | Air oxidation of the electron-rich diaminouracil ring, especially at elevated temperatures. | Recrystallization with activated carbon, Column Chromatography |
| Inorganic Salts | Remnants from the reducing agent (e.g., sodium hydrosulfite) or pH adjustments. | Aqueous wash, Recrystallization |
| Polymeric Materials | Self-condensation or degradation under harsh (e.g., strongly acidic) conditions. | Filtration, Recrystallization from a suitable solvent |
Q2: How stable is this compound? What are the optimal storage conditions?
A2: As an aminouracil derivative, its stability can be influenced by pH, temperature, light, and the presence of oxidizing agents.[4] The electron-rich 5,6-diamino substitution makes the pyrimidine ring susceptible to oxidation. For optimal stability, it should be stored in a cool (2-8°C), dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation, which can lead to discoloration.[5]
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: A multi-technique approach is essential for a comprehensive purity assessment.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column is typically effective.[5][7]
-
Nuclear Magnetic Resonance (¹H-NMR): Essential for confirming the chemical structure and identifying organic impurities. The relative integration of proton signals should match the expected structure.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The fragmentation pattern can also provide structural evidence.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (N-H, C=O, C=C).[6]
Purification Troubleshooting Guide
This guide provides direct answers to specific problems you may encounter during purification.
Recrystallization Issues
Q4: My crude product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated. This is a common issue with organic compounds that have moderate melting points or when impurities are present that act as a eutectic mixture.[8]
-
Causality: The solubility of the compound and its impurities is too high, or the cooling process is too rapid. The presence of the N-butyl groups in this compound enhances its solubility in organic solvents compared to less substituted analogs, which can contribute to this issue.[1][9]
-
Solutions:
-
Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. An insulated bath or leaving it to cool overnight is effective.[8]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[8]
-
Use a Seed Crystal: If you have a small amount of pure, crystalline material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[8]
-
Change Solvent System: Your solvent may be too good. Try a solvent system where the compound is less soluble, or use a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Q5: The recovery from recrystallization is very low. How can I improve my yield?
A5: Low recovery is typically due to using too much solvent or the compound having significant solubility even in the cold solvent.[8]
-
Causality: The goal of recrystallization is to find a solvent where the compound is soluble when hot but insoluble when cold. If too much solvent is used, the solution will not be saturated upon cooling, and much of the product will remain dissolved.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Work in small additions.
-
Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize precipitation.
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, you can carefully evaporate a portion of the solvent from the filtrate and cool it again to obtain a second crop. Be aware that this second crop may be less pure and might require a separate recrystallization.[8]
-
Q6: My final product is still colored (e.g., pink or tan) after recrystallization. How can I decolorize it?
A6: Color is a sign of persistent, often highly conjugated or oxidized, impurities.[3]
-
Causality: The diaminopyrimidine core is susceptible to air oxidation, which can form colored byproducts. These impurities can be difficult to remove by simple crystallization alone.
-
Solution: Activated Carbon Treatment
-
Dissolve the crude, colored product in the minimum amount of a suitable hot solvent.
-
Add a very small amount (typically 1-2% by weight) of activated carbon (charcoal) to the hot solution.
-
Keep the solution hot and swirl or stir for a few minutes. The colored impurities will adsorb to the surface of the carbon.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon. Caution: Never add carbon to a boiling or superheated solution, as it can cause violent bumping.
-
Allow the clear, hot filtrate to cool slowly to crystallize the decolorized product.[3]
-
Column Chromatography Issues
Q7: My compound is streaking badly on a silica gel column, leading to poor separation. Why is this happening?
A7: Streaking is a classic sign of a strong interaction between your compound and the stationary phase. As a heterocyclic amine, this compound is basic and will interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[10]
-
Causality: The acid-base interaction between the basic amine and acidic silica causes the compound to "stick" and elute slowly and unevenly, resulting in a long tail or streak.
-
Solutions:
-
Add a Basic Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase. This base will compete with your compound for the acidic sites on the silica, allowing your product to elute more cleanly.[8][10]
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[8]
-
Amine-Functionalized Silica: These columns have an aminopropyl-functionalized surface that masks the acidic silanol groups and provides a more inert surface for purifying amines.[10]
-
Reversed-Phase (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using a solvent system like acetonitrile/water or methanol/water can be very effective.[8]
-
-
Q8: My compound won't elute from the silica column, even with a very polar mobile phase.
A8: This indicates irreversible adsorption or potential decomposition on the silica gel.[8]
-
Causality: The interaction with the acidic silica is so strong that even highly polar solvents cannot displace the compound. Alternatively, the acidic surface may be catalyzing the degradation of your sensitive diaminouracil derivative.
-
Solutions:
-
Test Stability: Before committing your entire batch to a column, spot the crude material on a silica TLC plate. Let it sit for 30-60 minutes, then elute it. If you see a new spot or significant streaking from the baseline, your compound is likely not stable on silica.[8]
-
Use an Alternative Stationary Phase: As mentioned in Q7, switching to neutral alumina or a reversed-phase C18 column is the best course of action.[8]
-
Salt Formation for Purification: For very stubborn cases, consider converting the amine to its hydrochloride salt. Purify the salt (which has very different solubility and chromatographic properties) and then neutralize it to recover the pure free base.[3][11]
-
Visualization of Purification Workflow
Purification Technique Selection Flowchart
This diagram provides a logical workflow for choosing the best initial purification strategy for your crude this compound.
Caption: Decision flowchart for selecting a purification method.
Troubleshooting Column Chromatography
This workflow illustrates the logical steps to take when encountering poor separation during column chromatography.
Caption: Troubleshooting workflow for column chromatography issues.
Detailed Experimental Protocols
These protocols provide a starting point for purification. Always begin with a small-scale trial before processing your entire batch.
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography (with Basic Modifier)
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Add one drop of triethylamine to the TLC development chamber. The ideal solvent system will give your product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase (e.g., 50:50 ethyl acetate/hexanes + 0.5% triethylamine).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dry, impregnated silica onto the top of your packed column.
-
Elution: Run the column by applying pressure (flash chromatography), collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
PrepChem.com. (Date not available). Synthesis of (3) 1-butyl-5,6-diaminouracil. [Link]
-
G. G. Muccioli et al. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(12), 2215. [Link]
-
SIELC Technologies. (Date not available). HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. [Link]
-
M. Murkovic. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. [Link]
-
Organic Syntheses. (Date not available). Diaminouracil hydrochloride. [Link]
-
Journal of the American Chemical Society. (Date not available). Reactions of 1,3-Dimethyl-5,6-diaminouracil. [Link]
-
S. G. Ansari et al. (2016). A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. Critical Reviews in Analytical Chemistry, 46(6), 524-533. [Link]
-
Reddit r/Chempros. (2022). Amine workup. [Link]
-
University of Rochester, Department of Chemistry. (Date not available). Workup: Amines. [Link]
- Google Patents. (1982). PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL.
-
HELIX Chromatography. (Date not available). HPLC Methods for analysis of Uracil. [Link]
-
M. S. T. Makki et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. [Link]
-
M. S. T. Makki et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. [Link]
-
Chemical Review and Letters. (Date not available). Efficient and environmentally sustainable domino protocol for the synthesis of diversified dispiroheterocycles using 1-Butyl-3-m. [Link]
- Google Patents. (1975). Synthesis of 4,5-diaminouracil and its salts.
-
M. L. G. de Bruijn et al. (2013). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Biomedical Chromatography, 27(1), 7-16. [Link]
-
M. D. Christodoulou et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Applied Sciences, 12(22), 11786. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Cyclization of 1,3-Dibutyl-5,6-diaminouracil
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to optimize the synthesis of 1,3-dibutylxanthine and related fused pyrimidines from 1,3-Dibutyl-5,6-diaminouracil. Our focus is on providing causal explanations and actionable solutions to common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the cyclization of this compound.
Q1: What is the primary application of this reaction? A1: The cyclization of this compound is a key step in the synthesis of 1,3-dibutylxanthine. Xanthine and its derivatives are a class of purine alkaloids with significant pharmacological activities, often acting as antagonists for adenosine receptors.[1][2] These compounds are foundational in the development of therapeutics for respiratory diseases, neurodegenerative disorders, and as CNS stimulants.[3][4]
Q2: What are the most common reagents used for the cyclization step? A2: The goal is to introduce a one-carbon unit to bridge the 5- and 6-amino groups. The most widely used and effective reagents include:
-
Triethyl Orthoformate: This reagent provides a source of formic acid in situ and its alcohol byproduct is volatile, which helps drive the reaction to completion. It is often used under reflux conditions.[5]
-
Formic Acid: A direct and cost-effective method, often requiring reflux to facilitate dehydration and ring closure.[6]
-
Carboxylic Acids with Coupling Agents: For synthesizing 8-substituted xanthines, the diaminouracil can be coupled with a carboxylic acid using a reagent like EDC-HCl, followed by a separate cyclization step, often under basic conditions.[6][7]
-
Aldehydes followed by Oxidative Cyclization: The diaminouracil is first condensed with an aldehyde to form a Schiff base (benzylidene derivative), which is then cyclized, often using an oxidizing agent like thionyl chloride or ferric chloride.[1][6][8]
Q3: My reaction is not progressing. How can I monitor it effectively? A3: The most common method for monitoring reaction progress is Thin Layer Chromatography (TLC).[8][9] Use a suitable mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures) to separate the non-polar product from the more polar diaminouracil starting material. The disappearance of the starting material spot is a primary indicator of reaction completion. For quantitative analysis and isomer identification, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental issues.
Problem 1: Low or No Yield of the Desired 1,3-Dibutylxanthine Product
Low yield is the most frequent challenge in this synthesis, often stemming from suboptimal reaction conditions or incomplete conversion.[11][12]
Caption: Troubleshooting workflow for managing low product yield.
-
Cause A: Suboptimal Reaction Temperature
-
Expertise & Experience: The cyclization reaction involves a dehydration step, which is thermodynamically favored at higher temperatures. Many literature procedures require high temperatures (>120°C) or reflux conditions to achieve a reasonable reaction rate and yield.[9][13] Insufficient heat may lead to a stalled reaction where the initial condensation product forms but fails to cyclize.
-
Solution:
-
Verify Temperature: Ensure your heating apparatus is calibrated and the reaction mixture is reaching the target temperature.
-
Temperature Screening: Conduct small-scale parallel reactions at different temperatures (e.g., 100°C, 120°C, and reflux) to identify the optimum.
-
Microwave Synthesis: Consider using microwave irradiation. This technique can dramatically shorten reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[5][13][14]
-
-
-
Cause B: Poor Solubility of Starting Material or Intermediates
-
Expertise & Experience: Uracil derivatives can exhibit poor solubility in common organic solvents, especially at room temperature. If the this compound does not fully dissolve, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.
-
Solution:
-
Solvent Selection: The choice of solvent is critical.[15] While lower boiling point solvents may be easier to remove, higher boiling point solvents like DMF, dioxane, or toluene may be necessary to achieve both sufficient temperature and solubility.
-
Co-solvents: In cases where a non-polar reagent like hexamethyldisilazane (HMDS) is used, solubility can be a major issue. The addition of a co-solvent like tetrahydrofuran (THF) has been proven to be crucial for success in these systems.[13][14]
-
-
-
Cause C: Oxidative Degradation of the Diaminouracil
-
Expertise & Experience: 5,6-Diaminopyrimidines are electron-rich and susceptible to oxidation, especially at elevated temperatures in the presence of air.[16] This can lead to the formation of colored impurities and a significant reduction in the amount of starting material available for the desired cyclization.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Degas Solvents: Before use, degas the reaction solvent by sparging with nitrogen or using a freeze-pump-thaw cycle to remove dissolved oxygen.
-
-
Problem 2: Significant Side Product Formation
The presence of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the overall yield.
-
Cause A: Incomplete Cyclization Leading to Stable Intermediates
-
Expertise & Experience: When reacting with an aldehyde, a Schiff base intermediate is formed.[6][8] Similarly, when using a carboxylic acid, an N-acyl intermediate is generated.[7] If conditions are not forceful enough, these intermediates may be isolated as the major product instead of the desired cyclized xanthine.
-
Solution:
-
Increase Reaction Time/Temperature: As with low yield, providing more energy (higher temperature) or allowing more time can often drive the final ring-closing step.[17]
-
Use a Catalyst: The cyclization can be catalyzed by either acid or base.[15] If using triethyl orthoformate, adding a catalytic amount of a proton source like p-toluenesulfonic acid can facilitate the reaction. For N-acyl intermediates, a base may be required to promote the final intramolecular nucleophilic attack.
-
-
-
Cause B: Formation of Pteridine or Alloxazine-type Dimers
-
Expertise & Experience: While less common under standard cyclizing conditions with one-carbon reagents, intermolecular reactions between two molecules of the diaminouracil or with dicarbonyl impurities can lead to the formation of fused heterocyclic systems like pteridines.[18]
-
Solution:
-
Purity of Reagents: Ensure the purity of the starting diaminouracil and the cyclizing agent. Use freshly distilled or high-purity reagents.
-
Stoichiometry: Carefully control the stoichiometry. Use a slight excess of the one-carbon cyclizing agent (e.g., 1.1-1.5 equivalents) to favor the intramolecular reaction over potential intermolecular side reactions.
-
-
Section 3: Experimental Protocols
These protocols provide a starting point for the optimization process. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: General Cyclization using Triethyl Orthoformate
This protocol is a robust starting point for producing 1,3-dibutylxanthine.
Materials:
-
This compound
-
Triethyl Orthoformate (freshly opened or distilled)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF or dioxane to create a 0.1 M to 0.5 M solution.
-
Add triethyl orthoformate (3.0 - 5.0 eq). The excess reagent also acts as a solvent and water scavenger.
-
Stir the mixture and heat to reflux (typically 120-150°C, depending on the solvent).
-
Monitor the reaction progress every 1-2 hours using TLC (see Protocol 3). A typical reaction time is 4-12 hours.[13]
-
Upon completion (disappearance of starting material), cool the reaction to room temperature.
-
Remove the solvent and excess reagent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Analytical Techniques for Reaction Monitoring & Characterization
A. Thin Layer Chromatography (TLC)
-
Plate: Silica gel 60 F254
-
Mobile Phase: A starting point is 5% Methanol in Dichloromethane. Adjust polarity as needed.
-
Visualization: UV light (254 nm). The starting diaminouracil is often UV active, as is the xanthine product. The product should have a higher Rf value (less polar) than the starting material.
B. Product Characterization
-
¹H and ¹³C NMR: Confirm the structure by dissolving the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Key signals to look for are the new proton on the imidazole ring (C8-H) around 7.5-8.0 ppm and the disappearance of the two distinct -NH₂ signals from the starting material.[7]
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.
Section 4: Data Summary and Visualization
General Reaction Pathway
Caption: General pathway for cyclization of the diaminouracil.
Table 1: Recommended Starting Conditions for Cyclization
| Cyclizing Agent | Solvent | Temperature (°C) | Catalyst (Optional) | Typical Time | Reference |
| Triethyl Orthoformate | Dioxane or DMF | 120 - 150 (Reflux) | p-TsOH | 4 - 12 h | [5] |
| Formic Acid (98%) | Formic Acid (as solvent) | 100 - 110 (Reflux) | None | 2 - 6 h | [6] |
| Aldehyde + SOCl₂ | Toluene or Acetonitrile | 80 - 110 (Reflux) | None | 6 - 24 h | [6][8] |
| Microwave (HC(OEt)₃) | DMF | 150 - 180 | None | 10 - 30 min | [13][14] |
References
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances.
- Optimization of the cyclization reaction conditions. (n.d.). ResearchGate.
- A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis. (2025). BenchChem.
- Technical Support Center: Optimization of Pteridine Synthesis. (2025). BenchChem.
- Müller, C. E., et al. (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Molecules.
- Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. (2016). PLoS ONE.
- Optimization for the cyclization step. (n.d.). ResearchGate.
- Technical Support Center: Strategies for Increasing the Yield of Synthesized Pteridines. (2025). BenchChem.
- Liu, B., et al. (2006). Optimization of 2,4-diaminopyrimidines as GHS-R Antagonists: Side Chain Exploration. Bioorganic & Medicinal Chemistry Letters.
- Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules.
- Troubleshooting isomer formation in pteridine synthesis. (n.d.). BenchChem.
- Kapri, A., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica.
- Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. (2006). ARKIVOC.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). Molecules.
- Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. (2019). Molecules.
- Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. (2006). ResearchGate.
- Synthesis of pteridines derivatives from different heterocyclic compounds. (n.d.). Der Pharma Chemica.
- Singh, P., & Chawla, P. A. (2021). Xanthine: Synthetic Strategy And Biological Activity. World Journal of Pharmaceutical Research.
- Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). ResearchGate.
- Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmapproach.com.
- Xanthine Derivatives. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- 5,6-Diamino-1,3-dimethyluracil in One-Pot Synthesis of Fused Uracil Derivatives. (2025). BenchChem.
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troubleshooting low yield in 1,3-dibutylxanthine synthesis
Welcome to the technical support guide for the synthesis of 1,3-dibutylxanthine. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges, particularly low yields, during this synthetic procedure. My goal is to provide not just solutions, but a deeper understanding of the reaction's underlying principles to empower you to systematically diagnose and resolve issues in your own laboratory settings.
The N-alkylation of xanthine is a cornerstone reaction for producing a vast library of pharmacologically active compounds.[1] However, the nuanced reactivity of the xanthine core, particularly the differential acidity of its N-H protons, often leads to challenges with selectivity and yield. This guide provides a structured approach to troubleshooting these common issues.
Core Reaction Pathway: N1, N3-Dialkylation of Xanthine
The target synthesis involves the selective alkylation at the N1 and N3 positions of the xanthine scaffold using an alkyl halide, such as 1-iodobutane or 1-bromobutane, in the presence of a base.
Sources
preventing byproduct formation in diaminouracil reactions
Welcome to the technical support center for diaminouracil reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and use of diaminouracil and its derivatives. Our goal is to provide you with in-depth, field-proven insights to help you prevent byproduct formation, troubleshoot common issues, and optimize your reaction outcomes.
Introduction: The Reactive Nature of Diaminouracil
5,6-Diaminouracils are invaluable intermediates in the synthesis of a wide range of heterocyclic compounds, including purines, pteridines, and other fused pyrimidine systems of significant biological interest.[1][2] Their utility stems from the two adjacent, nucleophilic amino groups on the pyrimidine ring, which are poised for cyclization and condensation reactions. However, this high reactivity also makes them susceptible to various side reactions, leading to byproduct formation and purification challenges. This guide will address the most common issues encountered during the synthesis of diaminouracils—typically via the reduction of a 6-amino-5-nitrosouracil intermediate—and their subsequent derivatization.
Section 1: Troubleshooting Byproduct Formation During Synthesis
The most common route to 5,6-diaminouracil involves the reduction of the corresponding 5-nitroso derivative.[3][4] This step is critical, and improper control can lead to a variety of impurities.
Q1: My final product is contaminated with the red/rose-colored starting material. What went wrong?
This indicates an incomplete reduction of the 6-amino-5-nitrosouracil intermediate.[5] Several factors can contribute to this issue.
Causality and Resolution:
-
Insufficient Reducing Agent: The amount of reducing agent, such as sodium dithionite (also known as sodium hydrosulfite), is highly dependent on its quality and age.[6] An insufficient amount will leave starting material unreacted.
-
Protocol: Add the sodium dithionite portion-wise until the characteristic red color of the nitroso compound completely disappears, leaving a colorless or light tan suspension.[5][6] It is often recommended to add a slight excess (e.g., an additional 30g on a large scale) to ensure the reaction goes to completion.[6]
-
-
Poor Reagent Quality: Sodium dithionite can degrade upon storage. Always use a fresh, high-quality reagent.
-
Reaction Temperature: While lower temperatures can minimize degradation, the reduction itself may require gentle heating to proceed at a reasonable rate. A common protocol involves heating the slurry on a steam bath during the addition of the reducing agent.[5][6]
-
pH Control: The reduction potential of some reagents can be pH-dependent. Ensure the pH is within the optimal range for the chosen reducing agent.[3]
Q2: I've isolated my diaminouracil product, but it has a persistent color (e.g., tan, brown, or orange). How can I prevent this and purify my product?
Discoloration typically points to the presence of oxidized species or other side-reaction products.[3] Diaminouracils are sensitive to air oxidation, which can form highly colored impurities.
Causality and Resolution:
-
Oxidation during Workup: Exposure to air during filtration and drying can lead to oxidation.
-
Preventative Measure: During the workup, after the reduction is complete, consider adding an antioxidant salt like sodium sulfite or sodium bisulfite to the mixture before filtration.[1] This helps to protect the desired product from oxidation.
-
-
Hydrolysis Byproducts: The formation of 6-hydroxy derivatives can occur, particularly if the pH rises above 5 during the reaction or workup.[5] These can contribute to impurities.
-
Preventative Measure: Maintain careful control of pH, keeping it in the slightly acidic range (pH 4-5) if possible.[5]
-
-
Pteridine/Purine Formation: Side reactions, especially when using certain reducing agents like thiols, can lead to the formation of colored pteridine and purine derivatives.[1][5] Base-catalyzed hydrolysis of intermediates can also lead to byproducts like 8-methylxanthine.[1]
Purification Strategies:
-
Recrystallization: This is a highly effective method for removing colored impurities. The choice of solvent must be optimized.[3]
-
Activated Carbon Treatment: During recrystallization, adding activated carbon can effectively adsorb colored impurities.[3]
-
Conversion to a Salt: Converting the diaminouracil to its hydrochloride or sulfate salt can facilitate purification.[3][6] The salt can be precipitated, washed, and then neutralized to yield the pure free base. This is particularly useful for removing non-basic impurities.[3]
Q3: The reaction mixture became a solid mass and my stirrer stopped. Is the reaction ruined?
No, this is a known issue, particularly when using sodium hydrosulfite for the reduction or during the preceding nitrosation step.[5][6]
Causality and Resolution:
The product, intermediate bisulfite salt, or the nitroso precursor can be insoluble and precipitate rapidly, forming a thick, practically solid mass that can halt even a robust mechanical stirrer.[6]
-
Experimental Setup: Use a flask with a wide neck to make it easier to remove the solid product.[6] A powerful mechanical stirrer is essential to maintain agitation for as long as possible.
-
Procedure: If the stirrer stops, do not panic. The reaction may have already gone to completion. You can proceed with the workup by manually breaking up the solid and adding the next solvent (e.g., hot water to dissolve the bisulfite salt) to resume stirring.[6]
Q4: My reaction is frothing vigorously, especially when I add acid. How can I control this?
Vigorous frothing or foaming is common, particularly during pH adjustments with acid or in the initial stages of the reaction.[5][6]
Causality and Resolution:
This is often due to the release of gas, such as sulfur dioxide if residual dithionite is present and acid is added, or simply the evolution of dissolved gases from a hot, viscous solution.[3]
-
Protocol: Add acids or other reagents slowly and cautiously, especially to hot solutions.[6] Ensure the reaction vessel is large enough to accommodate potential foaming. An efficient stirring mechanism can also help to break up foam as it forms.
Section 2: Byproduct Formation in Subsequent Reactions
Once pure diaminouracil is obtained, derivatization reactions, such as acylation, can present their own set of challenges, primarily related to regioselectivity.
Q5: I'm trying to acylate the 5-amino group, but I'm getting a mixture of N-acylated and C-acylated products. How can I control the regioselectivity?
The C5 position of the uracil ring can be susceptible to electrophilic attack, leading to a mixture of N- and C-acylated byproducts, a common issue with β-enamino-ester systems.[7]
Causality and Resolution:
The regioselectivity of acylation is influenced by a delicate balance of factors including the solvent, the base used, and the nature of the acylating agent (e.g., acyl chloride vs. anhydride).[7][8]
-
Solvent and Base Selection: The choice of solvent and base can significantly alter the reaction pathway. For example, in some systems, using triethylamine in dichloromethane may lead to a mixture of products.[7] Experimenting with different bases (e.g., pyridine, DIPEA) and solvents (e.g., DMF, THF) is crucial.
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. This increased reactivity can sometimes favor one pathway over another, potentially improving selectivity.[8]
-
Protecting Groups: If achieving high selectivity is difficult, consider a strategy involving protecting groups to block one of the reactive sites, followed by deprotection after the desired reaction.
Section 3: General FAQs
Q6: Which reducing agent is best for converting 6-amino-5-nitrosouracil to 5,6-diaminouracil?
The "best" reducing agent depends on the scale, desired purity, and available equipment.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Dithionite | Inexpensive, effective, and operationally simple.[5][9] | Can lead to solid mass formation; quality can be variable; may produce sulfur-containing byproducts.[6] |
| Catalytic Hydrogenation (e.g., Pd/C) | Generally provides the highest purity product with fewer byproducts.[3][5] | Requires specialized hydrogenation equipment (e.g., a Parr shaker); handling hydrogen gas requires specific safety precautions.[3] |
| Thiols | Can be effective for reduction. | Can lead to a more complex mixture of byproducts, including pteridines and purines.[5] |
| Ammonium Sulfide | An older method that has been used historically.[6] | Can introduce impurities and has a strong, unpleasant odor. |
Q7: What are the optimal pH and temperature conditions?
While specific conditions depend on the substrate and reagents, general guidelines can be followed.
-
pH: A pH range of 4-5 is often recommended to minimize the hydrolysis of the C6-amino group, which can form 6-hydroxy derivatives.[5]
-
Temperature: Lower temperatures (e.g., 10°C) are often used during the initial nitrosation step to control the exothermic reaction.[4] For the reduction step, gentle heating may be required to drive the reaction to completion, but excessive temperatures (>100°C) can cause decomposition, evidenced by ammonia evolution.[1]
Q8: How can I prevent dimer formation?
While not extensively documented as a primary byproduct for diaminouracil itself, dimerization can occur in related systems, often through intermolecular reactions or oxidative coupling.[10][11]
-
Concentration: Reactions run at high concentrations are more likely to favor intermolecular side reactions that lead to dimers. Working in more dilute conditions can sometimes mitigate this.[11]
-
Inert Atmosphere: As diaminouracils are sensitive to oxidation, performing the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative dimerization.[12]
-
Steric Hindrance: In subsequent reactions, the introduction of bulky groups on the uracil ring can sterically hinder the approach of another molecule, thereby preventing dimerization.[10]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis and Major Byproduct Pathways
This diagram illustrates the main synthetic route from 6-aminouracil to 5,6-diaminouracil and highlights the points where common byproducts can form.
Caption: Key steps and byproduct formation points in diaminouracil synthesis.
Diagram 2: Troubleshooting Decision Tree
This flowchart provides a logical sequence of steps to diagnose and solve common issues during diaminouracil synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Benchchem. Identifying and minimizing byproducts in "5,6-Diamino-1,3-dimethyluracil" reactions.
- Miller, R. C. (1975). U.S. Patent No. 3,929,788. Washington, DC: U.S.
- Benchchem.
- F. F. Blicke and H. C. Godt, Jr. Diaminouracil hydrochloride. Organic Syntheses, Coll. Vol. 4, p.346 (1963); Vol. 36, p.25 (1956).
- Johnson, T. B., & Bogert, M. T. (1932). The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society, 54(12), 4744-4747.
- Benchchem. Scale-up considerations for the synthesis of "5,6-Diamino-1,3-dimethyluracil".
- Benchchem. Stability of "5,6-Diamino-1,3-dimethyluracil" under acidic versus basic conditions.
- Al-Tel, T. H. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Molecular Diversity, 20(1), 153-183.
- Stadlbauer, W., & Kappe, T. (2005). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry, 17(3), 1579.
- Blicke, F. F., & Godt, H. C. (1954). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 76(15), 3987-3990.
- Benchchem. A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis.
- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 5(63), 5123-5149.
- Szolcsányi, P., Csollei, J., & Krutošíková, A. (2019).
- Ciba-Geigy AG. (1982).
- Benchchem. 6-Amino-1,3-dimethyl-5-nitrosouracil.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76726, 5,6-Diaminouracil. Retrieved January 12, 2026 from [Link].
- Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79510, 6-Amino-5-nitrosouracil. Retrieved January 12, 2026 from [Link].
- Goral, M., et al. (2012). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry, 77(17), 7293-7303.
- Lhiaubet-Vallet, V., et al. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 14(16), 3915-3921.
- Cereda, E., et al. (2014). A study on the regioselectivity in N,C-acylation of β-enamino-esters. Tetrahedron Letters, 55(39), 5394-5397.
- ResearchGate. (2018).
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Technical Support Center: A Guide to Scaling Up the Synthesis of 1,3-Dibutyl-5,6-diaminouracil
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1,3-Dibutyl-5,6-diaminouracil. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or production scale. As a key intermediate for various bioactive xanthine derivatives and other therapeutic agents, mastering its synthesis at scale is crucial.[1]
This document moves beyond a simple recitation of steps to provide in-depth troubleshooting, address common scale-up challenges, and explain the chemical principles behind our procedural recommendations.
Section 1: Synthetic Pathway Overview
The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from 6-Amino-1,3-dibutyluracil. This method involves the introduction of a nitroso group at the C5 position, followed by its reduction to the corresponding amine.[2]
Caption: General two-step synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during scale-up, providing likely causes and actionable solutions.
Stage 1: Nitrosation of 6-Amino-1,3-dibutyluracil
Question 1: The reaction mixture becomes a thick, un-stirrable slurry after adding the sodium nitrite solution. How can this be managed at a larger scale?
Answer: This is a very common and expected phenomenon. The intermediate, 6-amino-1,3-dibutyl-5-nitrosouracil, has low solubility in the aqueous acidic medium and precipitates rapidly.[3][4] On a larger scale, this can lead to poor heat transfer, inadequate mixing, and an incomplete reaction.
-
Causality: The rapid precipitation creates a dense solid phase that standard magnetic stirrers cannot handle. The increased viscosity prevents unreacted reagents from coming into contact, stalling the reaction.
-
Solutions:
-
Mechanical Stirring: At any scale beyond a few grams, an overhead mechanical stirrer with a high-torque motor is essential. Use a paddle or anchor-shaped impeller that can effectively move thick slurries.[3]
-
Controlled Addition: Add the sodium nitrite solution slowly and sub-surface if possible. This allows for better management of the precipitation and helps maintain a more mobile slurry.
-
Solvent Volume: Increase the initial volume of water and acetic acid. While this helps maintain fluidity, be aware that it will increase vessel occupancy and may impact downstream processing and waste streams. This is a trade-off that must be optimized for your specific equipment.[3]
-
Vessel Design: For pilot or production scale, a reactor with a wide-mouth opening and a bottom-outlet valve is highly recommended to facilitate the transfer of the thick slurry for filtration.[3][4]
-
Question 2: The yield of the 6-amino-1,3-dibutyl-5-nitrosouracil intermediate is consistently low. What are the potential causes?
Answer: Low yields in the nitrosation step are typically traced back to three critical parameters: pH, temperature, and reagent quality.
-
Causality & Solutions:
-
Improper pH Control: The reaction requires a weak acid like acetic acid to generate the active nitrosating species, nitrous acid (HNO₂), in situ from sodium nitrite.[3] If the medium is not sufficiently acidic, the reaction will be incomplete. If it is too acidic (e.g., using a strong acid), the nitrous acid can decompose. Maintain the pH in the optimal acidic range as specified in the protocol.
-
Temperature Fluctuations: The formation of nitrous acid and the nitrosation reaction are exothermic. On a larger scale, inefficient heat removal can cause localized heating, which rapidly decomposes the thermally sensitive nitrous acid.[3] Ensure your reactor has adequate cooling capacity and monitor the internal temperature closely, especially during the nitrite addition.
-
Degraded Sodium Nitrite: Sodium nitrite can degrade over time. Always use a fresh, high-quality source and store it in a tightly sealed container.[3]
-
Question 3: The isolated nitroso intermediate is brownish or discolored instead of the expected reddish-pink. What went wrong?
Answer: Discoloration indicates the presence of impurities, which can interfere with the subsequent reduction step.
-
Causality & Solutions:
-
Starting Material Purity: Impurities in the initial 6-Amino-1,3-dibutyluracil can lead to side reactions and colored by-products. Always verify the purity of your starting material before beginning a large-scale run.[3]
-
Side Reactions: Over-nitrosation or other side reactions can occur if the reaction conditions (stoichiometry, temperature) are not well-controlled.[3]
-
Inadequate Washing: Ensure the filtered nitroso intermediate is washed thoroughly with cold water to remove residual reactants and any soluble impurities.[3]
-
Stage 2: Reduction of 6-Amino-1,3-dibutyl-5-nitrosouracil
Question 4: The reduction reaction is slow or incomplete. What are the common culprits?
Answer: Incomplete reduction is often due to the quality or quantity of the reducing agent, temperature, or pH.
-
Causality & Solutions:
-
Reducing Agent Quality: Sodium dithionite (hydrosulfite) is particularly sensitive to age and moisture. Its potency can decrease significantly upon storage.[4] For scale-up, it is crucial to use a fresh batch or assay its purity. You may need to use a larger excess than in lab-scale experiments to drive the reaction to completion.
-
Insufficient Heat: The reduction is typically performed at an elevated temperature (e.g., 80°C).[5] At a larger scale, achieving and maintaining this temperature throughout the vessel can be challenging. Ensure uniform heating and agitation.
-
Catalytic Hydrogenation Issues: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active and not poisoned. The reaction is sensitive to catalyst loading, hydrogen pressure, and solvent purity. This method often results in a cleaner product but requires specialized high-pressure equipment.[6]
-
Question 5: The final this compound product has a persistent color (pink, tan, or grey). How can I get a clean, white product?
Answer: A persistent color indicates impurities, most commonly from incomplete reduction or oxidation of the product. 5,6-Diaminouracils are sensitive to air oxidation, especially in solution and at elevated temperatures.
-
Causality & Solutions:
-
Incomplete Reduction: A pinkish hue often points to residual, unreacted nitroso intermediate.[7] The solution is to ensure the reduction goes to completion by adding more reducing agent until the color is fully discharged.
-
Oxidation: The diamino product can oxidize to form colored impurities. During workup and isolation, try to minimize the product's exposure to air, especially when hot. Consider cooling the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) before filtration.
-
Purification Strategies:
-
Recrystallization: This is the most effective method. The choice of solvent must be carefully optimized for scale-up to balance purity with recovery yield.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[3] Use with caution, as it can also adsorb the product and reduce yield.
-
Conversion to a Salt: Isolating the product as a hydrochloride or sulfate salt can facilitate purification.[4][8] The salt can then be neutralized in a subsequent step to yield the pure free base.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for scaling up the production of this compound? A1: The most common and scalable pathway is a two-step process: 1) Nitrosation of 6-Amino-1,3-dibutyluracil using sodium nitrite in acetic acid to form the 5-nitroso intermediate. 2) Reduction of the isolated nitroso compound to the final 5,6-diamino product.[2]
Q2: Which reducing agent is better for scale-up: sodium dithionite or catalytic hydrogenation? A2: Both have distinct advantages and disadvantages at scale:
-
Sodium Dithionite (Hydrosulfite):
-
Catalytic Hydrogenation (e.g., Pd/C):
-
Pros: It is a "cleaner" method, as the only by-product is water. It often results in a higher purity product with simpler workup, as the catalyst is easily filtered off.[6][7]
-
Cons: Requires a significant capital investment in high-pressure hydrogenation equipment and carries inherent safety risks associated with handling hydrogen gas and pyrophoric catalysts.
-
Q3: My final product purity is low even after recrystallization. What else can I do? A3: If a single recrystallization is insufficient, consider a multi-step purification strategy. Treatment with activated carbon during recrystallization is a good first step.[3] If impurities persist, converting the crude product to its hydrochloride salt can be very effective. The salt often has different solubility characteristics, allowing for separation from neutral or less basic impurities. The purified salt can then be neutralized and re-precipitated.[4]
Q4: What are the critical safety precautions for this synthesis at scale? A4:
-
Nitrosation: The reaction of sodium nitrite with acid evolves toxic nitrogen oxides (NOx). This step must be performed in a well-ventilated area or a fume hood with good airflow.[4]
-
Foaming: Neutralization of acidic solutions or the initial reaction can cause significant frothing or foaming, especially in large vessels.[7] Ensure the reactor has sufficient headspace (at least 25-30% of the total volume) and that reagents are added at a controlled rate.
-
Exothermic Reactions: Both steps can be exothermic. Ensure your reactor has a reliable cooling system and that the internal temperature is monitored throughout the process.
-
Dust Hazard: The final product and intermediates are fine powders. Avoid inhalation by using appropriate personal protective equipment (PPE), including a dust mask or respirator.
Section 4: Scaled-Up Experimental Protocols
The following protocols are adapted for a ~100g scale synthesis.
Protocol 1: Synthesis of 6-Amino-1,3-dibutyl-5-nitrosouracil (Stage 1)
-
Setup: In a 5 L multi-neck reactor equipped with an overhead mechanical stirrer, a thermometer, and an addition funnel, suspend 6-Amino-1,3-dibutyluracil (225 g, 1.0 mol) in 2.5 L of water.
-
Acidification: To the stirred suspension, add glacial acetic acid (250 mL).
-
Cooling: Cool the mixture to 5-10°C using an ice-water bath.
-
Nitrite Solution: Separately, dissolve sodium nitrite (83 g, 1.2 mol) in 200 mL of water.
-
Nitrosation: Add the sodium nitrite solution dropwise to the cooled suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. A thick, rose-red precipitate will form, making stirring difficult. Maintain vigorous stirring.[2][4]
-
Reaction: After the addition is complete, continue to stir the slurry at 10°C for an additional 2 hours.
-
Isolation: Filter the thick slurry using a Buchner funnel. Wash the collected solid thoroughly with cold water (3 x 500 mL) until the filtrate is colorless.
-
Drying: Dry the reddish-pink solid in a vacuum oven at 50-60°C to a constant weight.
-
Expected Yield: 90-95%.
-
Protocol 2: Synthesis of this compound (Stage 2)
-
Setup: In a 5 L reactor equipped with an overhead stirrer, thermometer, and reflux condenser, suspend the dried 6-Amino-1,3-dibutyl-5-nitrosouracil (240 g, 0.94 mol) in 2.0 L of water.
-
Heating: Heat the suspension to 70-80°C with vigorous stirring.[5]
-
Reduction: In a fume hood, begin adding solid sodium dithionite (approx. 330 g, 1.9 mol, ~2 equivalents) portion-wise. Add each portion slowly, allowing the color to fade before adding the next. The red color of the suspension will gradually disappear, resulting in a light tan or off-white slurry.[4]
-
Completion: After the red color is completely gone, add an additional 20-30 g of sodium dithionite and stir the mixture at 80°C for another 30 minutes to ensure complete reduction.[4]
-
Cooling & Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours. Filter the resulting precipitate, wash it with cold water (2 x 250 mL), and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60°C.
-
Expected Yield (crude): 85-90%. The product can be recrystallized from an ethanol/water mixture for higher purity.
-
Section 5: Data Summary & Workflow
Table 1: Key Process Parameters for Scale-Up
| Parameter | Lab Scale (1-5 g) | Pilot Scale (100-500 g) | Rationale for Change |
| Nitrosation | |||
| NaNO₂ (molar eq.) | 1.1 - 1.2 | 1.2 - 1.3 | To ensure complete conversion at larger volumes where mixing may be less efficient. |
| Temperature | 0 - 5 °C | 5 - 10 °C | Allows for a practical and controllable temperature range given the exothermic nature at scale. |
| Stirring Method | Magnetic Stir Bar | Overhead Mechanical | Essential for handling the thick slurry that forms upon precipitation.[3] |
| Reduction | |||
| Na₂S₂O₄ (molar eq.) | 1.5 - 2.0 | 2.0 - 2.2 | To account for potential degradation of the reducing agent and drive the reaction to completion. |
| Temperature | 60 - 80 °C | 70 - 80 °C | Maintain a robust temperature to ensure a reasonable reaction rate. |
| Atmosphere | Air | Inert (N₂ or Ar) during cooldown | To minimize oxidation of the air-sensitive diamino product, which is a greater risk during longer processing times at scale. |
| Overall Yield | 80 - 90% | 75 - 85% | Yields are typically slightly lower at scale due to transfer losses and handling inefficiencies. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common scale-up issues.
References
-
Sherman, W. R., & Taylor, E. C., Jr. (1956). Diaminouracil Hydrochloride. Organic Syntheses, 36, 22. doi:10.15227/orgsyn.036.0022. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of (3) 1-butyl-5,6-diaminouracil. Available at: [Link]
- Google Patents. (1996). US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil.
-
RSC Publishing. (2015). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 17(24), 4474-4485. doi:10.1039/D5CE00362H. Available at: [Link]
-
ACS Publications. (2018). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. The Journal of Organic Chemistry, 83(22), 13868–13877. doi:10.1021/acs.joc.8b02196. Available at: [Link]
-
Acta Scientific. (2021). Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potencies. Acta Scientific Pharmaceutical Sciences, 6(1), 116-133. Available at: [Link]
-
Asian Journal of Chemistry. (2010). Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry, 22(7), 5275-5279. Available at: [Link]
-
NIH. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1803. doi:10.3390/molecules28041803. Available at: [Link]
-
NIH. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 13(45), 31631-31652. doi:10.1039/d3ra05503a. Available at: [Link]
-
ACS Publications. (1951). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 73(11), 5177–5179. doi:10.1021/ja01155a043. Available at: [Link]
-
AIChE. (2018). Challenges of scaling up chemical processes (based on real life experiences). Available at: [Link]
-
UK-CPI.com. (2023). 6 key challenges when scaling up sustainable chemical processes. Available at: [Link]
-
Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343. doi:10.3184/0308234041639683. Available at: [Link]
Sources
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- 5. prepchem.com [prepchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1,3-Dibutyl-5,6-diaminouracil and Its Derivatives
Welcome to the technical support center for 1,3-Dibutyl-5,6-diaminouracil and its related derivatives. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of these versatile chemical intermediates. Our goal is to equip you with the necessary knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and experimental use of this compound.
Question 1: During the synthesis of my diaminouracil derivative, the reaction mixture became a thick, semi-solid slurry after adding sodium nitrite for the nitrosation step. My magnetic stirrer can no longer agitate it effectively. What is happening and how can I prevent this?
Answer:
This is a common and expected observation during the nitrosation of 6-aminouracil derivatives. The intermediate, a 6-amino-5-nitrosouracil, often has low solubility in the reaction medium and precipitates rapidly, causing the mixture to solidify.[1][2]
Causality and Solution:
-
Mechanical Stirring: For scales beyond a few grams, a robust overhead mechanical stirrer is recommended over a magnetic stir bar. It provides the torque needed to maintain a homogenous slurry.
-
Flask Configuration: Use a flask with a wide neck. This will be critical for manually breaking up clumps if necessary and for the quantitative transfer of the thick slurry in subsequent steps.[2]
-
Controlled Reagent Addition: Slow, dropwise addition of the sodium nitrite solution into a well-cooled (e.g., <10°C) and vigorously stirred suspension can help manage the precipitation, leading to a more manageable particle size.[3]
Question 2: My final this compound product has a pink or brownish hue, not the expected off-white or yellow color. What causes this discoloration and is the product usable?
Answer:
A pink or brown discoloration is a classic indicator of oxidation. The 5,6-diamino functionality on the uracil ring is electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and trace metal impurities.
Causality and Solution:
-
Oxidation Pathway: The amino groups can be oxidized to form highly colored nitroso or quinone-imine species. Even minor oxidation can lead to significant discoloration.
-
Impact on Usability: While the product may still be largely the desired compound, the presence of oxidized impurities can interfere with subsequent reactions, poison catalysts, and complicate purification. For sensitive downstream applications like catalysis or pharmaceutical development, high purity is essential.
-
Prevention During Workup:
-
Inert Atmosphere: Conduct the final isolation steps (filtration, drying) under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon.
-
Antioxidants: In some cases, adding a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) during the final recrystallization can help to reduce colored impurities, though this will require subsequent thorough purification.[1]
-
-
Purification: If discoloration is present, recrystallization from a suitable solvent system under an inert atmosphere is recommended.
Question 3: I am conducting a stability study using HPLC, and I see a new peak appearing over time in my stock solution, which is dissolved in DMSO and stored at -20°C. What is this likely to be?
Answer:
While storing stock solutions at -20°C in an anhydrous solvent like DMSO is a standard practice, degradation can still occur.[4] The appearance of a new peak suggests the formation of a degradation product.
Causality and Solution:
-
Potential Degradants:
-
Oxidized Species: As mentioned above, the primary instability is due to oxidation. Even small amounts of dissolved oxygen in the DMSO can cause slow degradation over time.
-
Hydrolysis: If the DMSO is not anhydrous, trace amounts of water can lead to slow hydrolysis of the amino groups, particularly if the solution is exposed to acidic or basic contaminants.[5]
-
-
Troubleshooting Steps:
-
Confirm the Source: To confirm if the issue is with your storage conditions, prepare a fresh solution and analyze it immediately to establish a baseline (t=0) chromatogram.
-
Use High-Quality Solvent: Always use anhydrous, high-purity DMSO.
-
Inert Overlay: Before capping and freezing, flush the vial headspace with nitrogen or argon.
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure of the bulk stock solution to atmospheric moisture and oxygen.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
A1: The stability of diaminouracil derivatives is highly dependent on storage conditions. For optimal long-term stability, the solid compound should be stored with protection from the key environmental factors that promote degradation.[6]
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential solid-state degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The 5,6-diamino moiety is prone to oxidation. An inert atmosphere is critical to prevent the formation of colored oxidative impurities.[6] |
| Light | Amber Vial / Dark | Protects the compound from potential photodegradation. Uracil-based structures are chromophores and can be light-sensitive. |
| Moisture | Tightly Sealed Container with Desiccant | Some dialkyl-diaminouracil derivatives are known to be hygroscopic.[7][8] Absorbed moisture can accelerate degradation pathways. |
Q2: What are the most likely degradation pathways for this compound in an experimental setting?
A2: Understanding the potential degradation pathways is crucial for designing robust experiments and interpreting stability data. The primary pathways involve oxidation and hydrolysis.[5][6]
-
Oxidative Degradation: This is the most common pathway. The electron-rich diamino-substituted double bond is susceptible to attack by oxygen, leading to the formation of quinone-diimines or other oxidized species. This is often visually indicated by a color change.
-
Hydrolytic Degradation: Under strongly acidic or basic aqueous conditions, the compound can undergo degradation. This may involve hydrolysis of the exocyclic amino groups or, under more extreme conditions, the opening of the pyrimidine ring itself.[5] While generally resistant to hydrolysis under neutral conditions, prolonged exposure to pH extremes should be avoided.[5]
The diagram below illustrates a hypothesized oxidative degradation pathway.
Caption: Hypothesized oxidative degradation of this compound.
Q3: How can I set up a simple experiment to assess the stability of my compound in a specific buffer?
A3: A forced degradation study is the standard method to assess stability. This involves subjecting the compound to stress conditions and monitoring its concentration over time using a stability-indicating analytical method, such as HPLC-UV.[5]
The workflow for such a study is outlined below.
Caption: Experimental workflow for a solution-state stability study.
Protocol - Stability Assessment via HPLC:
-
Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile).
-
Stress Conditions: Dilute an aliquot of the stock solution into your desired aqueous buffer (e.g., pH 4, 7.4, 9) to a final concentration suitable for HPLC analysis. Incubate these solutions at a controlled temperature (e.g., 40°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample.
-
Analysis: Analyze the samples immediately using a validated, stability-indicating HPLC method. A C18 reversed-phase column with a gradient of water (with 0.1% formic acid) and acetonitrile is a typical starting point.[5]
-
Data Interpretation: Quantify the peak area of the parent compound at each time point. A decrease in the parent peak area and the appearance of new peaks indicates degradation.
References
- Mostafa, S. I., Kabil, M. A., Saad, E. M., & El-Asmy, A. A. (n.d.). Ligational and analytical applications of a uracil derivative toward some transition metal ions.
- Studies on Derivatives Uracil stability in various solvents and different functional groups. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (n.d.). CrystEngComm (RSC Publishing).
- Benchmarking the Stability of 5,6-Diamino-1,3-dimethyluracil and Its Analogs: A Compar
- Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. PubMed.
-
Assay performance and stability of uracil and dihydrouracil in clinical practice. (n.d.). Scholarly Publications Leiden University. Retrieved January 14, 2026, from [Link]
-
Diaminouracil hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
- A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis. (n.d.). Benchchem.
- Stability of "5,6-Diamino-1,3-dimethyluracil" under acidic versus basic conditions. (n.d.). Benchchem.
- PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. (1982).
- Synthesis of 5,6-Diamino-1,3-dimethyluracil: An Application Note and Detailed Protocol. (n.d.). Benchchem.
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
- Scale-up considerations for the synthesis of "5,6-Diamino-1,3-dimethyluracil". (n.d.). Benchchem.
-
Synthesis of 1,3-dipropyl-5-amino-6-(4-nitrophenyl)iminouracil. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
-
How To Properly Store Your Radiolabeled Compounds. (n.d.). Moravek. Retrieved January 14, 2026, from [Link]
- The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil. (n.d.). BOCSCI Inc..
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
Sources
Technical Support Center: Purification of 1,3-Dibutyl-5,6-diaminouracil by Recrystallization
Here is the technical support center for the purification of 1,3-Dibutyl-5,6-diaminouracil by recrystallization.
Welcome to the technical support guide for the purification of this compound (DBDU). As a key precursor in the synthesis of various bioactive compounds and xanthine derivatives for pharmaceutical development, achieving high purity of DBDU is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges during the recrystallization process, ensuring a high-quality final product.
Troubleshooting Guide
This section addresses specific issues encountered during the recrystallization of DBDU in a direct question-and-answer format.
Question 1: I've dissolved my crude DBDU in the hot solvent and let it cool, but no crystals are forming.
Answer: This is one of the most common issues in recrystallization and typically points to one of two scenarios: excessive solvent use or a supersaturated solution.
-
Root Cause Analysis:
-
Excess Solvent: If too much solvent is used, the solution may not become saturated upon cooling, preventing the compound from crystallizing. Even at low temperatures, the DBDU remains fully dissolved.[3] This is the most frequent cause of crystallization failure.
-
Supersaturation: Sometimes, a solution can cool below its saturation point without forming crystals, a state known as supersaturation. Crystal formation requires a nucleation event—a starting point for the crystal lattice to grow.[3]
-
-
Step-by-Step Solutions:
-
Induce Nucleation: First, try to initiate crystal growth. Gently scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide a surface for nucleation.[4] Alternatively, add a "seed crystal"—a tiny speck of pure DBDU—to the solution to act as a template.[4][5]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood.[4] Allow the concentrated solution to cool again.
-
Final Recovery: If crystallization remains elusive, the solvent can be completely removed by rotary evaporation to recover the crude solid. You can then re-attempt the recrystallization with a smaller volume of solvent or a different solvent system.[3]
-
Question 2: My compound has separated as a sticky, viscous liquid or "oil" instead of forming solid crystals. What went wrong?
Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point.
-
Root Cause Analysis:
-
High Impurity Level: Significant impurities can dramatically depress the melting point of your compound.[4] The crude DBDU may be "melting" in the hot solvent mixture rather than dissolving, and then failing to solidify upon cooling.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous oil before it has time to form an ordered crystal lattice.[3]
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, preventing it from crystallizing effectively.
-
-
Step-by-Step Solutions:
-
Reheat and Dilute: Place the flask back on the heat source and warm it until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to ensure the saturation temperature is slightly lower.[4]
-
Ensure Slow Cooling: This is critical. Insulate the flask by leaving it on a benchtop away from drafts, or by placing it inside a larger beaker containing warm water. This slows the rate of cooling, giving the molecules time to align into a crystal lattice rather than aggregating as an oil.[3]
-
Consider Solvent System Change: If oiling out persists, your solvent system may be unsuitable. Re-evaluate your solvent choice, perhaps moving to a less polar or more polar system depending on the likely impurities.
-
Question 3: The yield of my purified DBDU is very low (<50%). How can I improve it?
Answer: A low yield suggests that a significant portion of your product was lost during the process.
-
Root Cause Analysis:
-
Excessive Solvent: As with crystallization failure, using too much solvent will leave a large amount of your product dissolved in the mother liquor after filtration.[4]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel and be lost.
-
Washing with Room-Temperature Solvent: Washing the filtered crystals with warm or room-temperature solvent can redissolve a substantial portion of the product.
-
-
Step-by-Step Solutions:
-
Optimize Solvent Volume: Carefully determine the minimum amount of hot solvent needed to fully dissolve your crude product. Perform small-scale trials to find the optimal ratio.
-
Recover from Mother Liquor: If you have retained the filtrate (mother liquor), you can try to recover more product. Concentrate the filtrate by boiling off some solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Use Ice-Cold Washing Solvent: Always wash your filtered crystals with a minimal amount of ice-cold solvent. The low temperature minimizes the re-dissolving of your purified product.
-
Question 4: My final crystals are still colored (e.g., yellow or tan). How do I get a pure white product?
Answer: A persistent color indicates the presence of trapped, colored impurities. This often happens when crystallization occurs too rapidly.
-
Root Cause Analysis:
-
Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped within the growing crystal lattice instead of remaining in the solvent.[4]
-
Oxidized Impurities: Diaminouracil derivatives can be sensitive to air and may form colored oxidation products, especially if the synthesis precursors (like nitroso compounds) are not fully removed.[6]
-
-
Step-by-Step Solutions:
-
Slow Down Crystallization: Re-dissolve the colored crystals in fresh hot solvent, perhaps adding slightly more solvent than the first attempt to ensure a slower cooling and crystallization rate.[4]
-
Use Activated Carbon: For persistent color, activated carbon can be used. After dissolving the crude DBDU in the hot solvent, add a small amount of activated carbon (about 1-2% of the solute's weight). Keep the solution hot for a few minutes to allow the carbon to adsorb the colored impurities. Perform a hot gravity filtration through fluted filter paper to remove the carbon, then allow the clear filtrate to cool slowly.[6]
-
Consider a Different Solvent: The impurity may have similar solubility to DBDU in your current solvent. Trying a different solvent system may leave the colored impurity behind in the mother liquor.
-
Frequently Asked Questions (FAQs)
FAQ 1: How do I select the best solvent for recrystallizing this compound?
The ideal recrystallization solvent should dissolve DBDU well at high temperatures but poorly at low temperatures.[5] Given DBDU's structure—a polar diaminouracil core with non-polar butyl chains—solvents of intermediate polarity or mixed solvent systems are often effective.
A common approach is to test solubility on a small scale:
-
Place ~20-30 mg of crude DBDU into several small test tubes.
-
Add a potential solvent dropwise at room temperature. A good candidate will not dissolve the solid well.
-
Heat the tubes that showed poor room-temperature solubility. A good solvent will now dissolve the solid completely.
-
Cool the dissolved solutions in an ice bath. The best solvent will be the one from which the DBDU crystallizes out in high yield.
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar | 78 | Often a good starting point for moderately polar compounds.[7] |
| Isopropanol | Polar | 82 | Similar to ethanol, but slightly less polar. |
| Acetonitrile | Polar | 82 | Can be effective for nitrogen-containing heterocycles. |
| Ethyl Acetate | Intermediate | 77 | May offer good solubility differential. |
| Toluene | Non-polar | 111 | Less likely to be a good single solvent but could work as part of a mixed-solvent system. |
| Water | Very Polar | 100 | DBDU is likely poorly soluble in water, making it a potential anti-solvent.[7] |
FAQ 2: What is an anti-solvent recrystallization, and could it be useful for DBDU?
Anti-solvent (or solvent-precipitation) crystallization is a technique where the compound is first dissolved in a "good" solvent in which it is highly soluble. Then, a second, miscible "anti-solvent" in which the compound is poorly soluble is slowly added, causing the compound's solubility to decrease and forcing it to crystallize.[8][9]
This can be very effective for DBDU. For example, you could dissolve the DBDU in a minimal amount of a solvent like ethanol or isopropanol at room temperature, and then slowly add water (the anti-solvent) until the solution becomes cloudy (the saturation point). Gentle warming to redissolve, followed by slow cooling, can produce very pure crystals.
FAQ 3: What is "seeding" and when should I use it?
Seeding is the process of adding a very small crystal of the pure compound to a saturated or supersaturated solution to initiate crystallization.[9] It provides a template for other molecules to deposit onto, ensuring the formation of the correct crystal structure and promoting controlled growth.
You should use seeding when:
-
You have a supersaturated solution that refuses to crystallize.
-
You want to control the final crystal form (polymorph).[9]
-
You want to avoid uncontrolled, spontaneous nucleation that can lead to small or impure crystals.[5]
FAQ 4: How can I confirm the purity of my recrystallized this compound?
Several analytical techniques can be used to assess purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broaden the range.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for impurities. The purified product should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative method that can detect even trace impurities. The purity is often expressed as a percentage of the area of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are visible in the spectrum.
Standard Recrystallization Protocol for this compound
This protocol provides a robust starting point for the purification of DBDU using a cooling crystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude DBDU (e.g., 5.0 g) into an Erlenmeyer flask. Add a magnetic stir bar and a starting volume of ethanol (e.g., 40-50 mL).
-
Heating: Gently heat the mixture on a hot plate with constant stirring. Bring the solvent to a slow boil. Continue adding small portions of ethanol until all the solid has just dissolved. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small volume of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Visual Workflow: Recrystallization Process
The following diagram illustrates the key steps and decision points in a standard recrystallization workflow.
Caption: A flowchart of the standard recrystallization workflow for DBDU.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Semantic Scholar. (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (3) 1-butyl-5,6-diaminouracil. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diaminouracil hydrochloride. Retrieved from [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. Retrieved from [Link]
-
Chemical Review and Letters. (n.d.). Efficient and environmentally sustainable domino protocol for the synthesis of diversified dispiroheterocycles using 1-Butyl-3-m. Retrieved from [Link]
Sources
- 1. Buy this compound | 52998-23-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. syrris.com [syrris.com]
- 9. scispace.com [scispace.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 1,3-Dibutyl-5,6-diaminouracil: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the rigorous characterization of synthetic intermediates is a cornerstone of robust and reproducible research. 1,3-Dibutyl-5,6-diaminouracil, a key precursor for various bioactive compounds, including xanthine derivatives with potential therapeutic applications, demands a comprehensive analytical strategy to ensure its identity, purity, and stability.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques for the characterization of this compound, drawing upon established methodologies for related diaminouracil analogs to offer field-proven insights.
The Analytical Imperative: Beyond a Simple Purity Check
A thorough analytical characterization of this compound extends beyond a mere confirmation of its presence. It is a multi-faceted investigation aimed at:
-
Unambiguous Identification: Confirming the molecular structure and quashing any possibility of isomeric confusion.
-
Purity Assessment: Quantifying the analyte and identifying and quantifying any process-related impurities or degradation products.
-
Stability Profiling: Understanding the molecule's susceptibility to degradation under various stress conditions, a critical parameter in drug development.
This guide will navigate through the core analytical techniques, offering a comparative perspective with its close structural relatives, 1,3-dimethyl-5,6-diaminouracil and 1,3-diethyl-5,6-diaminouracil, to provide a holistic understanding of its analytical behavior.
Comparative Physicochemical Properties of 1,3-Dialkyl-5,6-diaminouracils
The seemingly subtle variation in the N-alkyl substituents significantly influences the physicochemical properties of these diaminouracil derivatives, which in turn dictates the choice and optimization of analytical methodologies.
| Property | This compound | 1,3-Diethyl-5,6-diaminouracil | 1,3-Dimethyl-5,6-diaminouracil |
| CAS Number | 52998-23-9[2] | 52998-22-8[3] | 5440-00-6 |
| Molecular Formula | C₁₂H₂₂N₄O₂[2] | C₈H₁₄N₄O₂[3] | C₆H₁₀N₄O₂ |
| Molecular Weight | 254.33 g/mol [2] | 198.22 g/mol [3] | 170.17 g/mol |
| Appearance | Brown Solid[2] | Yellow Solid | White to off-white solid |
| Melting Point | Not explicitly found | 88-98 °C | 210-214 °C (decomposes)[4] |
| Solubility | Higher lipophilicity suggests better solubility in nonpolar organic solvents. | Soluble in chloroform[5] | Soluble in DMSO and Methanol |
The increasing alkyl chain length from methyl to butyl is expected to increase the lipophilicity and decrease the melting point of the compound. This trend is crucial when developing chromatographic separation methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability Assessment
Reverse-phase HPLC stands as the primary tool for assessing the purity of this compound and for monitoring its stability under various stress conditions. The increased hydrophobicity of the butyl chains compared to methyl or ethyl groups necessitates a mobile phase with a higher organic modifier concentration for efficient elution.
Comparative HPLC Method Parameters
| Parameter | Proposed for this compound | Method for 1,3-Dimethyl-5,6-diaminouracil |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water | 10 mM Ammonium Acetate, pH 6.8 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Start with a higher %B and a steeper gradient | Start with a lower %B and a shallower gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at ~275 nm | UV at 275 nm |
The rationale for a steeper gradient for the dibutyl analog lies in its stronger retention on the C18 stationary phase due to the larger hydrophobic butyl groups.
Experimental Protocol: Stability-Indicating HPLC Method Development
This protocol outlines a systematic approach to developing a stability-indicating HPLC method for this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
This compound reference standard and test sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Methanol/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
3. Forced Degradation Study:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base-stressed samples before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
5. Method Validation:
-
Specificity: Ensure the peak for this compound is well-resolved from any degradation products.
-
Linearity, Accuracy, and Precision: Perform these validation parameters according to ICH guidelines.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is indispensable for the unequivocal structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the two butyl groups and the amino protons.
-
Expected Chemical Shifts (δ, ppm):
-
~0.9 (t, 6H): Terminal methyl protons of the butyl chains.
-
~1.3 (m, 4H): Methylene protons (CH₂) adjacent to the methyl groups.
-
~1.6 (m, 4H): Methylene protons (CH₂) adjacent to the nitrogen-bound methylene groups.
-
~3.8 (t, 4H): Methylene protons (CH₂) directly attached to the nitrogen atoms of the uracil ring.
-
~4.5-5.5 (br s, 4H): Protons of the two amino groups at positions 5 and 6. The broadness and chemical shift of these signals can be highly dependent on the solvent and concentration.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will corroborate the carbon skeleton.
-
Expected Chemical Shifts (δ, ppm):
-
~13-14: Terminal methyl carbons of the butyl chains.
-
~19-21: Methylene carbons adjacent to the methyl groups.
-
~30-32: Methylene carbons adjacent to the nitrogen-bound methylene groups.
-
~40-42: Methylene carbons directly attached to the nitrogen atoms.
-
~100-110: C5 carbon of the uracil ring.
-
~135-145: C6 carbon of the uracil ring.
-
~150-155: C4 carbonyl carbon.
-
~160-165: C2 carbonyl carbon.
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
Expected Molecular Ion Peak (m/z): For the protonated molecule [M+H]⁺, the expected m/z would be approximately 255.18.
-
Key Fragmentation Pathways:
-
Loss of a butyl group (-57 Da).
-
Cleavage of the butyl chain at various points.
-
Loss of one or both amino groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
-
Characteristic Absorption Bands (cm⁻¹):
-
3400-3200: N-H stretching vibrations of the primary amino groups.
-
2960-2850: C-H stretching vibrations of the butyl groups.
-
~1700 and ~1650: C=O stretching vibrations of the two carbonyl groups in the uracil ring.
-
~1620: N-H bending vibrations of the amino groups.
-
~1465: C-H bending vibrations of the methylene groups.
-
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive characterization of this compound.
Caption: Logic for selecting analytical techniques for characterization.
Conclusion
The analytical characterization of this compound is a critical step in its journey from a laboratory reagent to a valuable precursor in drug discovery. A multi-technique approach, combining the quantitative power of HPLC with the structural elucidation capabilities of NMR, MS, and FTIR, is essential for a comprehensive assessment. By leveraging comparative data from its lower alkyl chain analogs and understanding the influence of its unique physicochemical properties, researchers can develop and validate robust analytical methods. This guide provides a foundational framework for this endeavor, emphasizing the importance of a scientifically sound and systematic approach to ensure the quality and integrity of this important chemical entity.
References
-
Synthesis and Biological Evaluation of the New 1,3-dimethylxanthine Derivatives With thiazolidine-4-one Scaffold. (2017). PubMed. Retrieved January 14, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION, DFT CALCULATIONS AND BIOLOGICAL EVALUATION OF AZO DYE LIGAND CONTAINING 1,3-DIMETHYLXANTHINE AND IT. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. (2017). PubMed Central. Retrieved January 14, 2026, from [Link]
-
(PDF) Synthesis, characterization, DFT calculations and biological evaluation of azo dye ligand containing 1,3-dimethylxanthine and its Co(II), Cu(II) and Zn(II) complexes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Efficient and environmentally sustainable domino protocol for the synthesis of diversified dispiroheterocycles using 1-Butyl-3-m. (n.d.). Chemical Review and Letters. Retrieved January 14, 2026, from [Link]
-
diaminouracil hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
-
The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]
-
5,6-Diaminouracil. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
5,6-Diamino-1,3-Diethyluracil | CAS 52998-22-8. (n.d.). Chemical-Suppliers. Retrieved January 14, 2026, from [Link]
-
Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. (2019). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Fourier transform infrared spectra of 5,6‐diamino‐1,3‐dimethyluracil... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2. (2023). Preprints.org. Retrieved January 14, 2026, from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). BJOC. Retrieved January 14, 2026, from [Link]
-
FTIR and Raman spectra and fundamental frequencies of biomolecule: 5-Methyluracil (thymine) | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
A Guide to the Spectroscopic Characterization of 1,3-Dibutyl-5,6-diaminouracil: A Comparative Analysis of Predicted ¹H and ¹³C NMR Data
In the landscape of pharmaceutical and materials science research, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, substituted uracils serve as critical precursors and bioactive molecules. 1,3-Dibutyl-5,6-diaminouracil, with its unique combination of lipophilic butyl groups and reactive amino functionalities, presents itself as a valuable intermediate for the development of xanthine derivatives and other therapeutic agents.[1] This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, a crucial step in its structural elucidation and quality control.
Due to the limited availability of public domain experimental spectra for this compound, this guide will focus on a detailed prediction of its NMR spectra. This predictive analysis is grounded in the well-established principles of NMR spectroscopy and is supported by comparative data from structurally related uracil derivatives. For researchers synthesizing or working with this compound, the following data will serve as a reliable benchmark for experimental verification.
Predicted ¹H and ¹³C NMR Data for this compound
The structural features of this compound, including the N-butyl chains, the uracil core, and the amino groups, each give rise to distinct signals in the ¹H and ¹³C NMR spectra. The predicted chemical shifts are summarized in the tables below. These predictions are based on established chemical shift increments and analysis of related structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (Butyl) | 0.9 - 1.0 | Triplet | 6H |
| CH₂CH₃ (Butyl) | 1.3 - 1.5 | Sextet | 4H |
| NCH₂CH₂ (Butyl) | 1.6 - 1.8 | Quintet | 4H |
| NCH₂ (Butyl) | 3.7 - 3.9 | Triplet | 4H |
| NH₂ (C5-NH₂) | 4.5 - 5.5 | Broad Singlet | 2H |
| NH₂ (C6-NH₂) | 5.5 - 6.5 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (Butyl) | 13 - 15 |
| CH₂CH₃ (Butyl) | 19 - 21 |
| NCH₂CH₂ (Butyl) | 30 - 33 |
| NCH₂ (Butyl) | 40 - 43 |
| C5 | 105 - 110 |
| C6 | 135 - 140 |
| C4 | 150 - 155 |
| C2 | 160 - 165 |
Comparative Analysis with Structurally Related Compounds
The predicted chemical shifts for this compound can be better understood by comparing them to the known NMR data of the parent 5,6-diaminouracil and its N-alkylated analogs.
The core of the molecule, the 5,6-diaminouracil moiety, is an electron-rich system. The introduction of electron-donating amino groups at the C5 and C6 positions significantly shields these carbons, resulting in upfield chemical shifts in the ¹³C NMR spectrum compared to unsubstituted uracil.
The key point of comparison lies in the effect of the N-alkyl substituents. In moving from an N-H in 5,6-diaminouracil to N-CH₂CH₂CH₂CH₃ in the target compound, we anticipate the following changes:
-
¹H NMR: The protons of the butyl groups will appear in the aliphatic region of the spectrum (0.9-3.9 ppm). The N-CH₂ protons are expected to be the most deshielded of the butyl chain due to their proximity to the electronegative nitrogen atom. The chemical shifts of the amino protons can be broad and their position is highly dependent on the solvent and concentration.
-
¹³C NMR: The carbons of the butyl chains will give rise to four distinct signals in the aliphatic region. The N-CH₂ carbon will be the most downfield of the butyl carbons. The signals for the uracil ring carbons (C2, C4, C5, and C6) will be influenced by the electronic effects of the butyl groups.
For instance, in the related compound 1,3-diethyl-5,6-diaminouracil, the N-CH₂ protons would be expected around a similar chemical shift to the N-CH₂ protons in the dibutyl derivative, while the CH₃ protons would show a triplet at a higher field. The systematic comparison with a homologous series of N-alkylated diaminouracils would be invaluable in confirming these trends experimentally.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental NMR data for this compound, the following general protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons (like those of the amino groups), often resulting in sharper NH signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for each unique carbon atom, simplifying the analysis.
-
Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).
-
A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Visualizing the Structure and Logic
To aid in the assignment of NMR signals, a clear understanding of the molecular structure is essential.
Figure 1. Molecular structure of this compound.
Conclusion
References
-
Taylor, E. C., & Vogl, O. (1959). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 81(10), 2442–2448. [Link]
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
Sources
A Comparative Analysis of 1,3-Dibutyl-5,6-diaminouracil and 1,3-Dimethyl-5,6-diaminouracil for Synthetic Chemistry Applications
In the landscape of heterocyclic chemistry, 1,3-disubstituted-5,6-diaminouracils serve as pivotal precursors for the synthesis of a diverse array of fused pyrimidine systems, which are of significant interest to the pharmaceutical and materials science industries. This guide provides an in-depth, objective comparison of two key analogues: 1,3-Dibutyl-5,6-diaminouracil and 1,3-Dimethyl-5,6-diaminouracil. This analysis is grounded in experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical and Synthetic Performance Differences
The primary distinction between these two molecules lies in the nature of the alkyl substituents at the N1 and N3 positions of the uracil ring. These seemingly minor structural modifications exert a significant influence on the physicochemical properties and synthetic performance of the compounds.
| Property | This compound | 1,3-Dimethyl-5,6-diaminouracil |
| Molecular Formula | C₁₂H₂₂N₄O₂[1][2] | C₆H₁₀N₄O₂[3] |
| Molecular Weight | 254.33 g/mol [1] | 170.17 g/mol [3] |
| Appearance | Brown Solid[2] | Solid |
| Melting Point | Not specified | 210-214 °C (decomposes)[3] |
| Solubility | Enhanced solubility in organic solvents due to butyl groups.[1] | Generally lower solubility in non-polar organic solvents compared to the dibutyl analogue. The N-methyl groups do confer advantageous solubility properties over unsubstituted diaminouracil.[4] |
| Primary Application | Precursor for the synthesis of bioactive compounds, including xanthine derivatives.[1] | Key intermediate in the synthesis of N-methylated purines like theophylline and caffeine.[4] |
Comparative Performance in Xanthine Synthesis: A Yield-Based Analysis
A primary application for both compounds is the Traube purine synthesis, a classic and widely used method for constructing the purine ring system.[4] This reaction is particularly relevant for the synthesis of xanthine derivatives, which have numerous pharmacological applications.[1]
The choice of the N-alkyl substituent on the diaminouracil precursor has been shown to influence the final yield of the corresponding xanthine derivative.[4]
Experimental Data Summary:
| Precursor | Product | Reported Yield |
| This compound | 1,3-Dibutylxanthine | 80% |
| 1,3-Dimethyl-5,6-diaminouracil | Theophylline (1,3-Dimethylxanthine) | up to 97.7% |
This data suggests that under optimized conditions, the synthesis of theophylline from 1,3-dimethyl-5,6-diaminouracil can achieve a higher yield compared to the synthesis of 1,3-dibutylxanthine from its corresponding precursor. The difference in yield can be attributed to a combination of factors including the reactivity of the starting material and the crystallization properties of the final product.
Causality Behind Experimental Choices: The Role of N-Alkyl Groups
The N-alkyl groups influence both the solubility and the electronic properties of the diaminouracil core. The longer butyl chains in this compound generally lead to better solubility in a wider range of organic solvents. This can be advantageous in achieving homogeneous reaction mixtures.
Conversely, the smaller methyl groups in 1,3-dimethyl-5,6-diaminouracil may lead to more favorable crystal packing in the final xanthine product, potentially contributing to a higher isolated yield. Furthermore, the electronic-donating nature of the alkyl groups can influence the nucleophilicity of the adjacent amino groups, thereby affecting their reactivity in the cyclization step of the Traube synthesis.[4]
Experimental Protocols
The following are representative, self-validating protocols for the synthesis of xanthine derivatives from both 1,3-dibutyl- and 1,3-dimethyl-5,6-diaminouracil.
Protocol 1: Synthesis of 1,3-Dibutylxanthine
This protocol is adapted from a microwave-assisted synthesis which has been shown to significantly reduce reaction times.
Materials:
-
This compound
-
Triethyl orthoformate
-
Microwave reactor with pressure-rated vials
Procedure:
-
In a pressure-rated microwave vial, combine this compound with an excess of triethyl orthoformate.
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 160°C) for a short duration (e.g., 5 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product, 1,3-dibutylxanthine, will often precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a suitable solvent (e.g., cold ethanol).
-
Dry the product under vacuum to obtain the final product.
Protocol 2: Synthesis of Theophylline (1,3-Dimethylxanthine)
This protocol describes a high-yield synthesis utilizing a catalyst in an aqueous medium.
Materials:
-
5,6-Diamino-1,3-dimethyluracil (DADMU)
-
Water
-
Triethylamine
-
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (catalyst)
-
High-pressure reactor
-
Distillation apparatus
Procedure:
-
Charge a high-pressure reactor with 5,6-diamino-1,3-dimethyluracil, water, triethylamine, and the imidazolium chloride catalyst.[4]
-
Stir the mixture at 200 rpm and heat to 75°C. The internal pressure will rise to approximately 0.06 MPa.[4]
-
Maintain these reaction conditions for 55 minutes.[4]
-
Upon completion of the reaction, transfer the contents to a distillation apparatus.
-
Recover the triethylamine via distillation.
-
The remaining aqueous solution contains the theophylline product.
-
Isolate the theophylline by cooling the solution to induce crystallization, followed by filtration.
-
Wash the crystals with cold water and dry under vacuum.
Visualizing the Synthetic Pathway: The Traube Purine Synthesis
The following diagram illustrates the general workflow for the Traube purine synthesis, which is the foundational reaction for converting 1,3-disubstituted-5,6-diaminouracils into their corresponding xanthine derivatives.
Caption: A typical two-step synthesis of 1,3-disubstituted-5,6-diaminouracils.
Concluding Remarks for the Practicing Scientist
Both this compound and 1,3-dimethyl-5,6-diaminouracil are valuable and versatile precursors in synthetic organic chemistry. The choice between them is not merely one of substrate availability but should be a strategic decision based on the specific requirements of the synthetic target and the desired process parameters.
-
This compound is the precursor of choice when enhanced solubility in organic solvents is a primary concern, potentially simplifying reaction setup and workup.
-
1,3-Dimethyl-5,6-diaminouracil is often favored for the synthesis of N-methylated xanthines such as theophylline, where it has been demonstrated to produce very high yields under optimized conditions.
Further research into the quantitative solubility of these compounds in a range of common laboratory solvents and a direct comparative kinetic study of their reactivity in the Traube purine synthesis would be of great value to the scientific community.
References
-
ChemWhat. (2025). 5,6-DIAMINO-1,3-DIMETHYL URACIL CAS#: 5440-00-6. Retrieved from [Link]
Sources
A Comparative Guide to the Validation of Synthesized 1,3-Dibutyl-5,6-diaminouracil Derivatives
Introduction: The Critical Role of Validation in Drug Discovery
In the landscape of medicinal chemistry and drug development, uracil derivatives are foundational scaffolds for a multitude of therapeutic agents, exhibiting a wide array of biological activities including antiviral, antitumor, and antimicrobial properties.[1][2] The compound 1,3-Dibutyl-5,6-diaminouracil is a key synthetic intermediate, serving as a versatile precursor for complex heterocyclic systems like purines and pteridines, which are analogous to the building blocks of life themselves.[3][4]
The journey from a synthetic concept to a viable drug candidate is paved with rigorous analytical checkpoints. The unambiguous confirmation of a synthesized molecule's identity, purity, and structural integrity—a process collectively known as validation—is not merely a procedural formality; it is the bedrock of reliable, reproducible, and translatable scientific research. An impurity or a misidentified structure can lead to erroneous biological data, wasted resources, and potential safety concerns.
This guide provides an in-depth comparison of essential analytical techniques for the comprehensive validation of synthesized this compound and its derivatives. We will explore the causality behind the selection of specific methods, present detailed experimental protocols, and offer insights into the interpretation of the resulting data. This multi-faceted approach ensures a self-validating system, providing researchers with the confidence needed to advance their discoveries.
Synthesis Overview: A Plausible Route to the Target Compound
To contextualize the validation process, we must first understand the origin of the compound. The synthesis of 1,3-dialkyl-5,6-diaminouracils typically follows a reliable, multi-step pathway.[3][4] While a specific protocol for the 1,3-dibutyl derivative is not widely published, a scientifically sound approach can be extrapolated from established procedures for analogous compounds, such as the 1,3-dimethyl derivative.[3]
The synthesis generally proceeds in two key stages:
-
Nitrosation: An N,N'-dialkylated 6-aminouracil is treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to introduce a nitroso group (-NO) at the C5 position of the pyrimidine ring.
-
Reduction: The intermediate 5-nitroso compound is then reduced to the 5-amino group, yielding the final 5,6-diaminouracil product. Common and effective reducing agents for this transformation include sodium hydrosulfite (dithionite) or catalytic hydrogenation.[3][5]
This process, while generally high-yielding, can produce side products or leave unreacted starting materials. Therefore, the subsequent validation is crucial to confirm the successful transformation and purity of the final product.
Caption: A plausible two-step synthesis of this compound.
A Multi-Technique Validation Strategy: Comparing Alternatives
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust validation strategy relies on the synergistic use of several orthogonal methods. Here, we compare the core techniques essential for characterizing this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
| Technique | Primary Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Precise atomic connectivity, chemical environment of protons and carbons, structural isomerism. | Provides definitive structural elucidation. Quantitative analysis (qNMR) is possible. | Relatively low sensitivity. Complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS). | Extremely high sensitivity. Provides molecular formula confirmation. | Does not provide information on stereochemistry or isomeric structure. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C=O, C-N). | Fast, non-destructive, provides a molecular "fingerprint". | Often provides correlative rather than definitive structural data. Not ideal for purity assessment. |
| HPLC | Purity assessment, quantification of impurities. | Highly sensitive and quantitative. Separates the target compound from impurities. | Does not provide structural information on its own; requires coupling with other detectors (e.g., MS). |
Experimental Protocols and Data Interpretation
The following sections provide detailed, step-by-step protocols for each validation technique, along with expected data for the target molecule, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the molecule's carbon-hydrogen framework.[6]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is often preferred for uracil derivatives due to its ability to dissolve these often polar compounds and to clearly show exchangeable protons (N-H).[6][7][8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Subsequently, acquire a ¹³C NMR spectrum. Two-dimensional NMR experiments like COSY and HSQC can be performed to further confirm assignments.[9]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Expected Data Interpretation:
The structure of this compound suggests a distinct set of signals. The butyl groups will show characteristic multiplets, while the amino protons will appear as broad singlets.
| Expected ¹H NMR Data (in DMSO-d₆) | Expected ¹³C NMR Data (in DMSO-d₆) |
| ~ 0.9 ppm (triplet, 6H, 2 x -CH₃) | ~ 13-14 ppm (2 x -CH₃) |
| ~ 1.3 ppm (sextet, 4H, 2 x -CH₂-CH₃) | ~ 19-20 ppm (2 x -CH₂-CH₃) |
| ~ 1.5 ppm (quintet, 4H, 2 x -N-CH₂-CH₂ -) | ~ 30-32 ppm (2 x -N-CH₂-CH₂ -) |
| ~ 3.7 ppm (triplet, 4H, 2 x -N-CH₂ -) | ~ 40-45 ppm (2 x -N-CH₂ -) |
| ~ 4.5-5.5 ppm (broad singlet, 2H, -NH₂) | ~ 95-105 ppm (C5) |
| ~ 6.0-7.0 ppm (broad singlet, 2H, -NH₂) | ~ 145-155 ppm (C6) |
| ~ 150-155 ppm (C2=O) | |
| ~ 160-165 ppm (C4=O) |
Note: Chemical shifts (ppm) are approximate and based on data for similar uracil derivatives.[1][9] The amino proton signals can be broad and their chemical shifts can vary with concentration and temperature.
Mass Spectrometry (MS)
MS provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.[9]
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). ESI is a soft ionization technique suitable for polar molecules like uracil derivatives.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecule is expected to be detected as the protonated species [M+H]⁺.
-
Data Analysis: Determine the monoisotopic mass of the most intense peak and compare it to the theoretical mass.
Expected Data Interpretation:
-
Molecular Formula: C₁₂H₂₂N₄O₂
-
Theoretical Monoisotopic Mass: 254.1743 g/mol
-
Expected HRMS Result ([M+H]⁺): The spectrum should show a prominent peak at m/z 255.1815.[10] The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated value.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.
Protocol: ATR-FTIR Analysis
-
Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric interferences.
-
Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Expected Data Interpretation:
The FTIR spectrum provides a "fingerprint" of the molecule, confirming the presence of key structural motifs.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H Stretching (amino groups) | 3500 - 3300 (typically two sharp bands) |
| C-H Stretching (butyl groups) | 3000 - 2850 |
| C=O Stretching (amide carbonyls) | 1750 - 1650 (often two distinct bands)[10] |
| N-H Bending (amino groups) | 1650 - 1580 |
| C-N Stretching | 1350 - 1250 |
Reference ranges are based on standard IR correlation charts and literature for uracil derivatives.[12][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining the purity of pharmaceutical compounds.[14] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
System Preparation: Use a C18 reversed-phase column, which is suitable for separating moderately polar organic molecules.[15]
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[16] An isocratic or gradient elution can be developed to achieve optimal separation.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.[17]
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system. Monitor the eluent using a UV detector at a wavelength where the compound has strong absorbance (e.g., ~260-280 nm).[5]
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[10]
Expected Data Interpretation:
A pure sample of this compound should yield a single major peak in the chromatogram. Any other peaks represent impurities or degradation products. A purity level of >98% is often required for compounds intended for biological screening.
Caption: A comprehensive workflow for the validation of synthesized compounds.
Conclusion
The validation of a synthesized compound like this compound is a systematic process that requires the integration of multiple, complementary analytical techniques. NMR and high-resolution mass spectrometry serve to definitively confirm the molecular structure, while FTIR provides rapid verification of essential functional groups. Finally, HPLC stands as the ultimate arbiter of purity, quantifying the success of the synthesis and purification process.
By employing this rigorous, multi-faceted validation strategy, researchers and drug development professionals can ensure the quality and integrity of their chemical matter. This foundational confidence is paramount for generating reliable biological data and successfully advancing novel therapeutic candidates from the laboratory to the clinic.
References
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Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. (2019). PMC - NIH. [Link]
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Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. (2017). The Journal of Physical Chemistry A - ACS Publications. [Link]
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Synthetic design of novel uracil and thiouracil derivatives. (2024). International Journal of Chemical Studies. [Link]
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Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. (2017). PubMed. [Link]
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Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity. (n.d.). Royal Society of Chemistry. [Link]
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HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases. (n.d.). MDPI. [Link]
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5,6-Diaminouracil. (n.d.). PubChem - NIH. [Link]
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IR absorption spectra of the uracil molecule showing its degradation... (n.d.). ResearchGate. [Link]
-
Synthesis of Uracil Derivatives and Some of Their Reactions. (n.d.). Asian Journal of Chemistry. [Link]
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Solvation of Uracil and its Derivatives by DMSO. A DFT-Supported 1 H NMR and 13 C NMR Study. (2017). ResearchGate. [Link]
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diaminouracil hydrochloride. (n.d.). Organic Syntheses Procedure. [Link]
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New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. (2020). ACS Omega. [Link]
-
In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research. [Link]
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Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. (n.d.). Nucleic Acids Research - Oxford Academic. [Link]
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Nucleobases analyzed by HPLC - AppNote. (n.d.). MicroSolv. [Link]
-
The infrared spectra of matrix isolated uracil and thymine: An assignment based on new theoretical calculations. (n.d.). University of Arizona. [Link]
-
The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil. (n.d.). Fine Chemical Manufacturer. [Link]
-
HPLC methods for purity evaluation of man-made single-stranded RNAs. (2019). PMC - NIH. [Link]
-
5,6-Diamino-1,3-dimethyluracil. (n.d.). NIST WebBook. [Link]
-
Resonance structures of 5,6‐diamino‐1,3‐dimethyluracil. (n.d.). ResearchGate. [Link]
-
Reactions of 1,3-Dimethyl-5,6-diaminouracil. (n.d.). Journal of the American Chemical Society. [Link]
-
5,6-diaminouracil. (n.d.). DNAmod. [Link]
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5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. [Link]
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A Comparative Study of the Biological Activity of Diaminouracil Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the uracil scaffold stands as a privileged structure, serving as a foundation for a multitude of therapeutic agents. Among its derivatives, diaminouracil analogs have garnered significant attention for their diverse and potent biological activities. This guide provides an in-depth comparative analysis of these analogs, offering a valuable resource for researchers, scientists, and professionals in drug development. We will explore their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties, supported by experimental data and detailed protocols to facilitate further investigation.
Introduction: The Versatility of the Diaminouracil Core
Uracil, a fundamental component of ribonucleic acid (RNA), has long been a focal point for the design of antimetabolites. The introduction of amino groups at various positions on the uracil ring, creating diaminouracil analogs, dramatically expands the molecule's chemical space and biological potential. These amino groups can serve as key pharmacophores, enabling interactions with a wide array of biological targets. The primary focus of synthetic efforts has been on modifying the 5- and 6-positions of the pyrimidine ring, leading to a diverse library of compounds with a broad spectrum of activities.[1][2]
The rationale behind the synthesis of diaminouracil analogs lies in their structural similarity to endogenous nucleobases, allowing them to interfere with essential cellular processes. This interference can manifest as the inhibition of key enzymes involved in nucleic acid synthesis, disruption of DNA and RNA integrity, or modulation of signaling pathways critical for cell survival and proliferation.[3][4]
Comparative Analysis of Biological Activities
The true value of diaminouracil analogs is revealed through a comparative examination of their performance across different biological assays. This section provides a quantitative comparison of their anticancer, antimicrobial, antiviral, and enzyme inhibitory activities, highlighting key structure-activity relationships.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Diaminouracil analogs have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5] Their mechanisms of action are often multifaceted, including the inhibition of thymidylate synthase (TS) and cyclin-dependent kinases (CDKs), enzymes crucial for cancer cell proliferation.[6][7]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative diaminouracil analogs against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | L1210 Leukemia | Not specified, but active in vivo | [8] |
| Compound 7 (a bis(6-aminouracil) derivative) | A549 (Lung) | 14.37 | [5] |
| Compound 14 (a pyridopyrimidine derivative) | MCF7 (Breast) | 12.38 | [5] |
| Compound 15 (a pyridopyrimidine derivative) | HepG2 (Liver) | 33.30 | [5] |
| Compound 16 (a pyridopyrimidine derivative) | A549 (Lung) | 14.37 | [5] |
| 5-Fluorouracil (Reference Drug) | HCT116 (Colon) | ~22.4 (for a derivative) | [9] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Diaminouracil analogs have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for selected diaminouracil analogs.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Acyclic nucleoside of 5,5'-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione) | Bacillus cereus | 32 | [10] |
| Gentamicin (Reference Drug) | Bacillus cereus | 64 | [10] |
| Compound 3 (a xanthine derivative) | Escherichia coli | 1.8 | [11] |
| Compound 6 (an imidazolone derivative) | Escherichia coli | 1.9 | [11] |
| Compound 13 (an imidazolone derivative) | Escherichia coli | 1.8 | [11] |
| Compound 16 (a Schiff base derivative) | Candida albicans | 0.82 | [11] |
Antiviral Activity: Targeting Viral Replication
Several diaminouracil derivatives have been investigated for their potential to inhibit the replication of various viruses. The 50% effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect.
Data on the antiviral activity of diaminouracil analogs is an emerging field of study. The following table provides examples of the antiviral potency of related pyrimidine derivatives.
| Compound/Analog | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Ganciclovir (Reference) | HHV-6A | Cord Blood Mononuclear Cells | 0.65 |[12] | | Ganciclovir (Reference) | HHV-6B | Cord Blood Mononuclear Cells | 1.33 |[12] | | Cidofovir (Reference) | HHV-6A | Cord Blood Mononuclear Cells | ~0.3 |[12] | | Cidofovir (Reference) | HHV-6B | Cord Blood Mononuclear Cells | ~1.2 |[12] |
Note: Data for specific diaminouracil analogs is still being actively researched. The provided data for related compounds illustrates the potential of the pyrimidine scaffold in antiviral drug discovery.
Enzyme Inhibition: A Targeted Approach
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Diaminouracil analogs have been shown to inhibit several key enzymes, including thymidylate synthase (TS) and cyclin-dependent kinases (CDKs). The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Compound/Analog | Enzyme | IC50/Ki (µM) | Reference |
| 4-(2-methylbutoxy)-derivative of 2,6-diamino-5-nitrosopyrimidine | CDK1/cyclinB1 | 12 | [13] |
| 4-(2-methylbutoxy)-derivative of 2,6-diamino-5-nitrosopyrimidine | CDK2/cyclinA3 | 13 | [13] |
| 2,6-diamino-4-cyclohexylmethoxy-pyrimidine-5-carbaldehyde | CDK1/cyclinB1 | 35 | [13] |
| 2,6-diamino-4-cyclohexylmethoxy-pyrimidine-5-carbaldehyde | CDK2/cyclinA3 | 43 | [13] |
Mechanism of Action: The Case of 5-Fluorouracil and its Analogs
To understand the therapeutic potential of diaminouracil analogs, it is instructive to examine the well-established mechanism of action of 5-fluorouracil (5-FU), a closely related and widely used anticancer drug. 5-FU exerts its cytotoxic effects through multiple mechanisms.[3][4][6]
-
Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized in the cell to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby inhibiting the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. This leads to a "thymineless death" in rapidly dividing cancer cells.[3][14]
-
Incorporation into RNA and DNA: Metabolites of 5-FU can also be incorporated into RNA and DNA. The incorporation of 5-fluorouridine triphosphate (FUTP) into RNA disrupts RNA processing and function. The incorporation of 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) into DNA leads to DNA damage and fragmentation.[3][4]
Diaminouracil analogs are believed to share similar mechanistic principles, acting as antimetabolites that interfere with nucleic acid metabolism. The specific substitutions on the diaminouracil core can modulate their affinity for target enzymes and their metabolic activation pathways, leading to a diverse range of biological activities.
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Structure-Activity Relationship (SAR)
The biological activity of diaminouracil analogs is intricately linked to their chemical structure. Modifications at different positions of the uracil ring can significantly impact their potency, selectivity, and pharmacokinetic properties.
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The Butyl Advantage: A Comparative Guide to Butyl-Substituted Diaminouracil Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Scaffold of Diaminouracil and the Quest for Optimal Substitution
Diaminouracil, a pyrimidine derivative, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The therapeutic potential of these molecules can be significantly modulated by the nature and position of substituents on the uracil ring. This guide provides an in-depth, comparative analysis of the advantages conferred by butyl substituents in diaminouracil derivatives. We will delve into experimental data to objectively compare their performance against other alkyl-substituted and unsubstituted counterparts, offering a valuable resource for researchers in the field of drug development.
The Physicochemical Impact of the Butyl Group: Enhancing Lipophilicity for Improved Bioavailability
The introduction of an alkyl substituent, such as a butyl group, to the diaminouracil core profoundly influences its physicochemical properties, most notably its lipophilicity. Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] An optimal level of lipophilicity is crucial for passive diffusion across biological membranes.
Table 1: Predicted Lipophilicity (ClogP) of N1-Alkyl-5,6-diaminouracil Derivatives
| Substituent (R) | Chemical Structure | Predicted ClogP* |
| -H | 5,6-Diaminouracil | -1.9[4] |
| -CH₃ | N1-Methyl-5,6-diaminouracil | ~ -1.4 |
| -CH₂CH₃ | N1-Ethyl-5,6-diaminouracil | ~ -0.9 |
| -CH₂CH₂CH₃ | N1-Propyl-5,6-diaminouracil | ~ -0.4 |
| -CH₂(CH₂)₂CH₃ | N1-Butyl-5,6-diaminouracil | ~ 0.1 |
*ClogP values are estimations based on the known ClogP of 5,6-diaminouracil and the incremental increase per methylene group. Actual experimental values may vary.
This enhanced lipophilicity imparted by the butyl group can lead to improved cell membrane permeability, potentially increasing the intracellular concentration of the drug and enhancing its therapeutic efficacy.
The Biological Significance of Butyl Substitution: A Comparative Look at Proliferative and Anticancer Activities
The true measure of a substituent's advantage lies in its impact on biological activity. Experimental evidence highlights the significant role of the butyl group in modulating the therapeutic potential of diaminouracil derivatives.
Enhanced Proliferative Activity on Lung Epithelial Cells
A compelling study on the in vitro proliferative activity of 6-substituted uracil derivatives on immortalized lung epithelial cells revealed that 1-butyl-6-methyluracil demonstrated a significantly high level of cell proliferation.[5] This finding is particularly relevant for therapeutic areas focused on tissue regeneration.
Table 2: Comparative Proliferative Activity of 6-Substituted Uracil Derivatives on Lung Epithelial Cells [5]
| Compound | Maximum Tolerated Dose (MTD) (mM) | Proliferation Index Increase (%) |
| 6-Methyluracil | 0.24 | Baseline |
| 1-Methyl-6-aminouracil | < 0.24 | Not Reported |
| 3-Methyl-6-cyclopropyluracil | ~0.96 | 75 |
| 1-Butyl-6-methyluracil | ~0.96 | 25 |
| Other Alkyl Derivatives | Varied | Lower than butyl derivative |
The study concluded that 1-butyl-6-methyluracil, along with 3-methyl-6-cyclopropyluracil, exhibited the highest proliferative activity and tolerability, suggesting their potential for further investigation in regenerative medicine.[5]
Potent Anticancer Activity
The anticancer potential of uracil derivatives is a major area of research.[6] While a direct comparative study of a homologous series of N-alkyl diaminouracil derivatives against a panel of cancer cell lines is not extensively documented, existing data allows for an insightful comparison. For instance, various uracil derivatives have been evaluated against the A549 human lung carcinoma cell line, with some demonstrating significant cytotoxic effects.[6][7][8]
The increased lipophilicity of butyl-substituted derivatives could lead to enhanced uptake by cancer cells, potentially resulting in greater cytotoxicity compared to less lipophilic analogs. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationship in this context.
Experimental Protocols
To facilitate further research and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 1-Butyl-5,6-diaminouracil
This protocol describes the synthesis of a key butyl-substituted diaminouracil derivative.
Workflow for the Synthesis of 1-Butyl-5,6-diaminouracil
Caption: MTT Cell Proliferation Assay Workflow.
-
Cell Seeding: Seed immortalized lung epithelial cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the diaminouracil derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator. 4[9]. MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. 5[10]. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. 6[11]. Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
The inclusion of a butyl substituent on the diaminouracil scaffold presents a compelling strategy for enhancing the therapeutic potential of this versatile class of compounds. The increased lipophilicity conferred by the butyl group is anticipated to improve pharmacokinetic properties, leading to better bioavailability. Experimental data strongly supports the role of the butyl group in promoting the proliferative activity of uracil derivatives on lung epithelial cells, opening avenues for research in regenerative medicine.
While the existing data is promising, further rigorous comparative studies are essential. Specifically, a systematic investigation of a homologous series of N-alkylated diaminouracil derivatives (from methyl to hexyl) is needed to precisely quantify the structure-activity and structure-lipophilicity relationships. Such studies should encompass a broad range of biological assays, including a diverse panel of cancer cell lines and assays to evaluate antioxidant and antimicrobial activities. The insights gained from these future investigations will be invaluable for the rational design of next-generation diaminouracil-based therapeutics with optimized efficacy and safety profiles.
References
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- MTT Assay Protocol. (n.d.).
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- ResearchGate. (n.d.). Anti-cancer activity against A549 cells.
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- PubChem. (n.d.). 5,6-Diaminouracil. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/76726
- Bernier, J. L., Hénichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497–502.
- El-Sayed, W. M., Al-Saadi, M. S., & El-Essawy, F. A. (2017). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 7(1), 1-22.
- Shaker, R. M., Abd Elrady, M., & Sadek, K. U. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Molecular Diversity, 20(1), 153-183.
- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365.
- El-Naggar, A. M., et al. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 5(110), 90775-90805.
- Abdel-Wahab, B. F., et al. (2022). 2-Nucleobase-substituted 4,6-Diaminotriazine Analogs: Synthesis and Anti-cancer Activity in 5-Fluorouracil-Sensitive and Resistant Colorectal Cancer Cells. Current Medicinal Chemistry, 29(33), 5546-5561.
- El-Naggar, A. M., et al. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 5(110), 90775-90805.
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A Comparative Spectroscopic Guide to 1,3-Dibutyl-5,6-diaminouracil and Its Analogs
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 1,3-Dibutyl-5,6-diaminouracil is a substituted pyrimidine derivative that, like its analogs, serves as a crucial building block in medicinal chemistry, particularly in the synthesis of xanthine derivatives and other bioactive molecules.[1] While extensive experimental spectra for this specific compound are not widely published, a comprehensive understanding of its spectroscopic properties can be expertly extrapolated from well-characterized, structurally similar compounds.
This guide provides a comparative analysis of the expected spectroscopic data for this compound. By examining the empirical data from key analogs—5,6-diaminouracil , 6-amino-1,3-dimethyluracil , and 5,6-diamino-1,3-dimethyluracil —we can predict and interpret the spectral features of the dibutylated derivative with a high degree of confidence. This approach not only offers a predictive framework for characterization but also explains the causal relationships between structural modifications and their spectroscopic signatures.
Molecular Structures for Comparison
The foundational step in this comparative analysis is to visualize the structural similarities and differences between the target compound and its analogs. The core diaminouracil structure is constant, with variation in the alkyl substituents at the N1 and N3 positions. These substitutions are the primary drivers of differences in the resulting spectroscopic data.
Caption: Molecular structures of the target compound and its key analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution.[2] By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can confirm the connectivity and configuration of the molecule.
¹H-NMR Spectroscopy: A Predictive Analysis
The ¹H-NMR spectrum provides information on the number, environment, and connectivity of protons. For the diaminouracil core, the key signals are from the amino (-NH₂) protons. The defining difference for this compound will be the appearance of signals corresponding to the two butyl chains.
| Compound | N-Alkyl Group Signals (δ, ppm) | Amino (-NH₂) Signals (δ, ppm) | Other Signals (δ, ppm) | Solvent |
| This compound (Predicted) | ~3.7-3.9 (t, 4H, N-CH₂), ~1.5-1.7 (m, 4H), ~1.3-1.5 (m, 4H), ~0.9 (t, 6H, -CH₃) | ~5.0-6.5 (br s, 4H) | - | DMSO-d₆ |
| 6-amino-1,3-dimethyluracil | 3.11 (s, 3H), 3.34 (s, 3H) | ~5.8 (s, 2H) | 4.88 (s, 1H, C5-H) | DMSO-d₆[3] |
| 5,6-diamino-1,3-dimethyluracil | 3.02 (s, 3H), 3.23 (s, 3H) | 4.98 (s, 2H), 5.95 (s, 2H) | - | DMSO-d₆[4] |
Expert Insights & Causality:
-
N-Alkyl Signals: The N-methyl groups on the dimethylated analogs appear as sharp singlets around 3.0-3.4 ppm.[3][4] For the target compound, we predict the N-CH₂ protons of the butyl groups to be deshielded by the adjacent nitrogen, appearing as a triplet further downfield (~3.7-3.9 ppm). The subsequent methylene and methyl groups of the butyl chain will appear in the typical aliphatic region (0.9-1.7 ppm), with predictable splitting patterns (multiplets and a terminal triplet).
-
Amino Protons: The amino protons are expected to be broad singlets due to quadrupole broadening and potential exchange with trace water in the solvent. Their chemical shift can be variable. In 5,6-diamino-1,3-dimethyluracil, two distinct signals for the C5-NH₂ and C6-NH₂ protons are observed.[4] A similar pattern is expected for the dibutyl analog.
¹³C-NMR Spectroscopy: A Predictive Analysis
¹³C-NMR spectroscopy provides information about the carbon framework of the molecule.[5] The key indicators for successful synthesis of this compound will be the presence of four distinct signals for the butyl chains, in addition to the signals for the pyrimidine ring.
| Compound | N-Alkyl Carbon Signals (δ, ppm) | Pyrimidine Ring Carbon Signals (δ, ppm) |
| This compound (Predicted) | ~40-45 (N-CH₂), ~30-35 (-CH₂-), ~19-21 (-CH₂-), ~13-15 (-CH₃) | C2: ~151, C4: ~150, C5: ~90-100, C6: ~155-160 |
| 6-amino-1,3-dimethyluracil | 27.2, 29.1 | C2: 151.8, C4: 154.5, C5: 76.9, C6: 159.2 |
| 5,6-diamino-1,3-dimethyluracil | 27.3, 29.4 | C2: 151.1, C4: 150.1, C5: 98.1, C6: 157.5[6] |
Expert Insights & Causality:
-
Ring Carbons: The chemical shifts of the carbonyl carbons (C2, C4) are expected to be relatively consistent across the analogs. The most significant shift occurs at C5. In 6-amino-1,3-dimethyluracil, C5 is bonded to a proton and appears far upfield (~77 ppm). In the 5,6-diamino analogs, C5 is bonded to an amino group, shifting it significantly downfield to the 98-100 ppm region due to the electronic effect of the nitrogen.[6]
-
Butyl Chain Carbons: The predicted shifts for the butyl chain carbons are based on standard values for N-butyl groups, providing four distinct signals that are a clear fingerprint of the N1 and N3 substituents.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.[7] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy, while fragmentation patterns provide structural information.[8]
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragmentation Insights |
| This compound | C₁₂H₂₂N₄O₂ | 254.33 | 255.1816 | Loss of butene (C₄H₈, 56 Da) via McLafferty rearrangement; loss of a butyl radical (C₄H₉, 57 Da). |
| 5,6-diaminouracil | C₄H₆N₄O₂ | 142.12 | 143.0564 | Fragmentation of the pyrimidine ring.[9] |
| 5,6-diamino-1,3-dimethyluracil | C₆H₁₀N₄O₂ | 170.17 | 171.0877 | Shows a strong molecular ion peak.[10][11] |
Expert Insights & Causality:
The primary ionization technique for this class of polar molecules would be Electrospray Ionization (ESI), which typically yields the protonated molecule [M+H]⁺. The most telling feature for this compound will be its fragmentation pattern. The butyl chains offer characteristic fragmentation pathways not present in the methyl or unsubstituted analogs. A common fragmentation for N-alkyl compounds is the loss of an alkene (butene, in this case) through a McLafferty rearrangement, which would result in a fragment ion at m/z 199. Another expected fragmentation is the cleavage of the N-C bond, leading to the loss of a butyl radical and a fragment at m/z 197.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12] The IR spectrum provides a unique "fingerprint" for a compound.[13]
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N Stretch & Other |
| This compound (Predicted) | 3200-3500 (multiple bands, broad) | ~1650-1720 (two strong bands) | ~2850-2960 (C-H stretch, strong) |
| 5,6-diaminouracil | 3300-3500 | ~1680-1710 | - |
| 5,6-diamino-1,3-dimethyluracil | 3331, 3425 | ~1694 | ~1556, 1492[14] |
Expert Insights & Causality:
-
N-H Stretching: The presence of two amino groups (-NH₂) will result in multiple, relatively broad absorption bands in the 3200-3500 cm⁻¹ region. This is a characteristic feature of primary amines.
-
C=O Stretching: The uracil ring contains two carbonyl groups (amides), which will give rise to two strong, sharp absorption bands in the 1650-1720 cm⁻¹ region. The exact position can be influenced by hydrogen bonding.
-
C-H Stretching: A key differentiator for the dibutyl derivative will be the presence of strong, sharp peaks between 2850 and 2960 cm⁻¹, corresponding to the sp³ C-H stretching of the butyl chains. These peaks will be significantly more intense than the corresponding C-H stretches from methyl groups in the dimethylated analog.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.[5] Pyrimidine derivatives have characteristic absorption maxima (λmax) in the UV range.
| Compound | λmax (nm) | Solvent/Conditions |
| This compound (Predicted) | ~260-290 | Methanol or Water |
| 5,6-diaminouracil hydrochloride | 260 | 0.1N HCl[15] |
| A pyrimidine derivative | 275 | Methanol/Water[16][17] |
Expert Insights & Causality:
The UV absorption of these molecules is dominated by the π → π* transitions within the conjugated diaminouracil ring system. The alkyl substituents on the nitrogen atoms typically have a minor effect on the λmax compared to substituents directly on the chromophore. Therefore, this compound is expected to have a λmax in a similar region to its N-unsubstituted or N-methylated counterparts, likely between 260 and 290 nm.[15][16]
Experimental Protocols: A Self-Validating System
To ensure the generation of high-quality, reproducible data for the characterization of this compound, the following detailed protocols are recommended.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the comprehensive spectroscopic characterization of a novel uracil derivative.
1. NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H-NMR (20-50 mg for ¹³C-NMR) into a clean vial.[18] Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and gently vortex to ensure complete dissolution.[19] Filter the solution if any particulate matter is present. Transfer the clear solution into a clean, dry 5 mm NMR tube.[18]
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.[20] Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks. Tune and match the probe for the desired nucleus (¹H or ¹³C).[18]
-
Acquisition: For ¹H-NMR, acquire data using a standard pulse sequence with a sufficient number of scans (typically 8-16) and a relaxation delay of 1-2 seconds. For ¹³C-NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[5]
-
Processing: Apply Fourier transform to the acquired Free Induction Decay (FID). Carefully phase the spectrum and apply a baseline correction.[20] Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H spectrum to determine proton ratios.
2. Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation in positive ion mode.
-
Acquisition: Infuse the sample directly or via an LC system into the ESI source. Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).[7] Perform analysis in high-resolution mode to obtain accurate mass measurements. If possible, acquire tandem MS (MS/MS) data by selecting the [M+H]⁺ ion for collision-induced dissociation (CID) to observe fragmentation patterns.[21]
3. FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Acquisition: Collect the background spectrum of the clean, empty ATR crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
Conclusion
References
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Mayer, D., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 95. Available at: [Link]
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Mayer, D., et al. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(12), 2211. Available at: [Link]
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Sherman, W. R., & Taylor, E. C., Jr. (1963). Diaminouracil hydrochloride. Organic Syntheses, 43, 29. Available at: [Link]
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NIST. (n.d.). 5,6-Diamino-1,3-dimethyluracil. In NIST Chemistry WebBook. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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ResearchGate. (n.d.). Fourier transform infrared spectra of 5,6‐diamino‐1,3‐dimethyluracil. Available at: [Link]
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ResearchGate. (n.d.). The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil. Available at: [Link]
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ResearchGate. (n.d.). The ¹H NMR spectra of 6‐amino‐1,3‐dimethyluracil³⁴. Available at: [Link]
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Smith, B. C. (2011). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Available at: [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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A Researcher's Guide to the Comparative Reaction Kinetics of N-Alkylated Diaminouracils
For researchers, scientists, and professionals immersed in the intricate world of drug development and medicinal chemistry, N-alkylated diaminouracils represent a class of heterocyclic compounds with significant synthetic potential.[1][2] Their utility as precursors in the synthesis of a diverse array of biologically active molecules, including fused heterocyclic systems like purines and pteridines, is well-established.[1] However, a comprehensive understanding of their reaction kinetics—the quantitative study of the rates at which they react—is crucial for optimizing synthetic routes, predicting reaction outcomes, and ultimately accelerating the drug discovery pipeline.
This guide provides a comparative framework for analyzing the reaction kinetics of N-alkylated diaminouracils. In the absence of extensive, directly comparable kinetic data in the current literature, we will delineate a robust experimental protocol for a representative reaction and discuss the anticipated kinetic trends based on fundamental chemical principles.
The Significance of Kinetic Analysis in Diaminouracil Chemistry
The reactivity of diaminouracils is largely governed by the electron-donating amino groups, which enhance the nucleophilicity of the pyrimidine ring.[1] The introduction of N-alkyl substituents can further modulate this reactivity through a combination of electronic and steric effects. A thorough kinetic analysis allows for the elucidation of these effects, providing invaluable insights into reaction mechanisms and enabling the rational design of synthetic strategies. For instance, understanding how the size and nature of an N-alkyl group influence the rate of a condensation or alkylation reaction can mean the difference between a high-yield, selective synthesis and a complex mixture of products.
Comparative Reaction Kinetics: A Proposed Study
To illustrate a comparative kinetic analysis, we propose the investigation of the reaction of various N-alkylated diaminouracils with a model electrophile, such as a substituted benzaldehyde, in a suitable solvent system. This type of condensation reaction is frequently employed in the synthesis of fused pyrimidine derivatives.[1]
Table 1: Hypothetical Kinetic Data for the Reaction of N-Alkylated Diaminouracils with p-Nitrobenzaldehyde
| N-Alkyl Substituent | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) |
| Methyl | 1.2 x 10⁻² | 55 | 6.8 x 10⁶ |
| Ethyl | 8.5 x 10⁻³ | 58 | 5.2 x 10⁶ |
| Isopropyl | 3.1 x 10⁻³ | 65 | 2.1 x 10⁶ |
| tert-Butyl | 9.8 x 10⁻⁴ | 72 | 1.5 x 10⁶ |
| Benzyl | 1.0 x 10⁻² | 56 | 6.1 x 10⁶ |
Note: The data presented in this table is hypothetical and serves to illustrate the expected trends in a comparative kinetic study. The actual values would need to be determined experimentally.
The anticipated trend, as depicted in the hypothetical data above, is a decrease in the reaction rate constant as the steric bulk of the N-alkyl substituent increases. This is attributed to the increased steric hindrance around the reactive amino groups, which impedes the approach of the electrophile. The corresponding increase in activation energy reflects the higher energy barrier that must be overcome for the reaction to occur.
Experimental Protocol for Kinetic Analysis
The following is a detailed, step-by-step methodology for determining the reaction kinetics of N-alkylated diaminouracils with an electrophile.
Materials:
-
N-alkylated diaminouracils (e.g., N-methyl-, N-ethyl-, N-isopropyl-, N-tert-butyl-, N-benzyl-diaminouracil)
-
Electrophile (e.g., p-nitrobenzaldehyde)
-
Solvent (e.g., anhydrous DMSO or DMF)
-
Internal standard (for NMR studies, e.g., anisole)
-
Quenching agent (if required)
-
Standard laboratory glassware and equipment
-
Spectrophotometer (UV-Vis) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the N-alkylated diaminouracil, the electrophile, and the internal standard (if using NMR) in the chosen solvent.
-
Reaction Initiation: In a thermostated reaction vessel, equilibrate the solution of the N-alkylated diaminouracil to the desired temperature. Initiate the reaction by adding a predetermined volume of the electrophile stock solution.
-
Monitoring the Reaction Progress:
-
UV-Vis Spectrophotometry: If the reactants or products have a distinct chromophore, the reaction can be monitored by periodically withdrawing aliquots, quenching the reaction if necessary, and measuring the absorbance at a specific wavelength. The concentration can be determined using a pre-established calibration curve based on the Beer-Lambert law.[3]
-
NMR Spectroscopy: For reactions that can be monitored in real-time, ¹H NMR spectroscopy is a powerful tool.[4] The reaction is carried out directly in an NMR tube within the spectrometer. The disappearance of reactant signals and the appearance of product signals are monitored over time relative to an internal standard.[4]
-
-
Data Analysis:
-
Determination of Reaction Order: The order of the reaction with respect to each reactant is determined by systematically varying the initial concentration of one reactant while keeping the others in excess.[1]
-
Calculation of the Rate Constant (k): Once the rate law is established, the rate constant (k) is calculated from the integrated rate law that best fits the experimental data (e.g., second-order for a bimolecular reaction).[3]
-
Determination of Activation Energy (Ea): The reaction is performed at several different temperatures, and the rate constant is determined for each. The activation energy is then calculated from the slope of the Arrhenius plot (ln(k) vs. 1/T).[1]
-
Caption: Experimental workflow for the kinetic analysis of N-alkylated diaminouracils.
Mechanistic Insights from Kinetic Data
The kinetic data obtained from these experiments can provide valuable insights into the reaction mechanism. For example, a second-order rate law would be consistent with a bimolecular reaction mechanism, where a molecule of the N-alkylated diaminouracil and a molecule of the electrophile are involved in the rate-determining step.
Caption: A plausible reaction pathway for the condensation of an N-alkylated diaminouracil with an aldehyde.
Conclusion
A thorough comparative analysis of the reaction kinetics of N-alkylated diaminouracils is a critical step towards the rational design of synthetic routes for novel therapeutic agents. While a comprehensive dataset for such a comparison is not yet readily available in the published literature, the experimental framework outlined in this guide provides a clear and robust pathway for researchers to generate this valuable information. By systematically investigating the influence of N-alkyl substituents on reaction rates and activation energies, a deeper understanding of the structure-reactivity relationships within this important class of compounds can be achieved, ultimately empowering more efficient and targeted drug development.
References
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Safety Operating Guide
Navigating the Disposal of 1,3-Dibutyl-5,6-diaminouracil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. 1,3-Dibutyl-5,6-diaminouracil, a synthetic derivative of uracil, requires specific handling and disposal procedures due to its chemical properties and potential hazards. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste, compiled to enhance safety and operational efficiency in the laboratory.
I. Understanding the Compound: Hazard Profile and Handling Precautions
This compound belongs to the class of diaminouracils. While specific toxicological data for this compound is limited, its structural similarity to other uracil derivatives and aminopyrimidines necessitates a cautious approach. According to information from the European Chemicals Agency (ECHA) on similar substances, compounds with this structure can cause serious eye irritation, skin irritation, and may cause respiratory irritation. Therefore, handling and disposal procedures should be predicated on minimizing exposure and preventing environmental release.
Immediate Safety and Handling Precautions:
Before initiating any disposal process, it is critical to be equipped with the appropriate knowledge and personal protective equipment (PPE) to minimize exposure risks.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles. Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Body Protection: A lab coat should be worn. Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of dust inhalation. |
| Engineering Controls | All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled. |
| Storage of Waste | Store in a cool, dry, well-ventilated area in a tightly closed and properly labeled container, away from incompatible materials such as strong oxidizing agents. |
II. Step-by-Step Disposal Procedure for this compound
The disposal of this compound and its contaminated materials must always comply with local, state, and federal regulations. The primary and most recommended method for disposal is through a licensed hazardous waste management company.
Experimental Protocol: Waste Segregation and Containment
-
Waste Identification and Segregation:
-
Solid Waste: Collect solid this compound waste, including unused or expired reagents and contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated Labware: Glassware and other labware that cannot be decontaminated should be disposed of as hazardous waste. If decontamination is possible, rinse with a suitable solvent (e.g., ethanol or isopropanol), and collect the rinsate as hazardous waste.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
-
Container Management:
-
Use containers that are compatible with the chemical waste. The original container or a new, sturdy, leak-proof container with a secure lid is recommended.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Irritant).
-
Keep the container closed except when adding waste.
-
-
Storage Pending Disposal:
-
Store the sealed waste containers in a designated and secure satellite accumulation area (SAA) until they are collected for disposal.
-
Ensure the SAA is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with an accurate description of the waste.
-
Logical Flow for Disposal Decision Making:
Mastering Safety: A Researcher's Guide to Handling 1,3-Dibutyl-5,6-diaminouracil
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides essential, immediate, and in-depth technical instruction on the proper handling of 1,3-Dibutyl-5,6-diaminouracil, ensuring that your critical research is conducted with the highest standards of laboratory safety. Our goal is to empower you with the knowledge to not only use our products effectively but to do so with complete confidence and control over your laboratory environment.
Hazard Assessment: Understanding the Risks of this compound
This compound is a substituted diaminouracil derivative with potential applications in medicinal chemistry and materials science.[1] However, its structural features, including the aromatic amine-like functionalities, necessitate a cautious and informed approach to handling.
The primary hazards, as identified in the Safety Data Sheet (SDS), are clear: the compound is classified as harmful if swallowed, in contact with skin, or if inhaled .[2] This triple threat of toxicity—oral, dermal, and inhalation—demands a multi-faceted personal protective equipment (PPE) strategy. Furthermore, a critical and potentially overlooked hazard is that contact with acids liberates very toxic gas .[2] This reactivity underscores the importance of not just personal protection, but also careful management of the entire experimental environment.
| Hazard Route | GHS Classification | Primary Risk |
| Oral | Acute Toxicity, Category 4 | Harmful if swallowed.[2] |
| Dermal | Acute Toxicity, Category 4 | Harmful in contact with skin.[2] |
| Inhalation | Acute Toxicity, Category 4 | Harmful if inhaled.[2] |
| Reactivity | --- | Contact with acids liberates very toxic gas.[2] |
Table 1: Summary of Hazards for this compound
This guide will now detail the specific PPE and procedures required to mitigate these risks effectively.
The Core Defense: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your primary line of defense. The following specifications are based on a synthesis of the compound's known hazards and established best practices for handling fine chemical powders and aromatic amine derivatives.
Skin and Body Protection: Beyond the Lab Coat
Standard laboratory coats are insufficient. A comprehensive barrier is required to prevent dermal absorption, a significant route of exposure for this compound.
-
Primary Protective Clothing : Wear a disposable, solid-front chemical-resistant coverall (e.g., Tyvek® or similar). This provides full-body protection against dust and potential splashes.
-
Secondary Layer : A flame-resistant (FR) lab coat can be worn over the disposable coverall for an additional layer of protection, particularly if working with flammable solvents in subsequent steps.
-
Footwear : Closed-toe, chemical-resistant shoes are mandatory. For tasks with a higher risk of spills, the use of disposable, chemical-resistant boot covers is strongly recommended.
Hand Protection: A Critical Choice
The SDS mandates "protective gloves," but for a scientist, the details are what matter.[2] this compound's structure as an amine derivative requires careful glove selection, as some common lab gloves offer poor resistance to this chemical class.[2][3]
-
Recommended Glove Type : Use Nitrile gloves. Nitrile provides good resistance to a broad range of chemicals, including weak acids and bases, and is superior to latex for many organic compounds.[4][5]
-
Glove Thickness : A minimum thickness of 5 mils is recommended for adequate protection against incidental contact. For extended handling or when submerging hands, heavier-duty reusable nitrile gloves should be used.[3]
-
The Double-Gloving Technique : For all handling procedures, it is mandatory to wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in the event the outer glove is breached.
-
Inspection and Replacement : Always inspect gloves for rips or punctures before use.[6] Remove and replace gloves immediately if they come into contact with the chemical. Never wash or reuse disposable gloves .[6]
Respiratory Protection: Safeguarding Your Inhalation Zone
Given that this compound is harmful if inhaled and is typically a fine powder, robust respiratory protection is non-negotiable.[2]
-
Primary Engineering Control : All weighing and handling of the solid compound must be performed inside a certified chemical fume hood.[2] This is the most critical step in minimizing airborne particulates.
-
Required Respirator : When handling the powder, even within a fume hood, a NIOSH-approved respirator is required. A half-mask elastomeric respirator with P100 (HEPA) particulate filters is the recommended choice.[7][8] An N95 filtering facepiece respirator may be considered a minimum for low-quantity, short-duration tasks, but the P100 filter provides 99.97% filtration efficiency and is the more protective option.[9][10]
-
Fit Testing : As per OSHA regulations, all users of tight-fitting respirators must undergo annual fit testing to ensure a proper seal.[11]
Eye and Face Protection: Shielding from Splashes and Dust
-
Primary Protection : ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when the chemical is in the laboratory.
-
Secondary Protection : A full-face shield must be worn over the safety goggles during any procedure where there is a risk of splashing or energetic dust generation, such as during transfer or dissolution.
Operational Plan: From Benchtop to Disposal
A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from initial handling to final disposal.
Workflow Diagram: Safe Handling Protocol
Caption: Step-by-step workflow for handling this compound.
Step-by-Step Donning and Doffing of PPE
Donning (Putting On) Sequence:
-
Inner Nitrile Gloves : Don the first pair of gloves.
-
Coverall : Step into the disposable coverall and fasten it completely.
-
Respirator : Perform a positive and negative pressure seal check and don your respirator.
-
Goggles and Face Shield : Put on your chemical splash goggles, followed by the face shield.
-
Outer Nitrile Gloves : Don the second pair of gloves, ensuring the cuffs go over the sleeves of the coverall.
Doffing (Taking Off) Sequence: This process is designed to prevent self-contamination.
-
Outer Gloves : Remove the most contaminated item first. Peel off the outer gloves, turning them inside out. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield and Goggles : Remove from the back of the head forward.
-
Coverall : Roll the coverall down and away from your body, turning it inside out as you go.
-
Respirator : Remove your respirator.
-
Inner Gloves : Remove the final pair of gloves, again turning them inside out.
-
Hand Washing : Immediately wash your hands thoroughly with soap and water.
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact : Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill : Evacuate the area. For a small spill, and only if you are trained and have the appropriate PPE, cover the spill with an inert absorbent material, sweep it up carefully to avoid creating dust, and place it in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE : All disposable PPE (gloves, coveralls, boot covers) must be placed in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.[12][13]
-
Solid Waste : Unused compound and any contaminated solid materials (e.g., weigh paper, absorbent pads) must be collected in a sealed, labeled hazardous waste container.
-
Waste Collection : Do not mix this waste with other waste streams. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
By adhering to these rigorous safety protocols, you ensure the integrity of your research and the well-being of your entire team. Trust in this guidance to build a safer laboratory environment, allowing you to focus on the science that drives progress.
References
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University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]
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Fisher Scientific. Three Step Guide to Selecting the Right Disposable Respirator. [Link]
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3M. Respirator Selection | Respiratory Protection - US. [Link]
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S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. [Link]
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3M. 3M Respirator Selection Guide. [Link]
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INTCO Glove. (2025, September 5). Nitrile Gloves: Chemical Resistance Focus. [Link]
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SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution. [Link]
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American Chemistry Council. Respiratory Protection in Chemical Product Labels and Safety Data Sheets. [Link]
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CDC/NIOSH. NIOSH Guide to the Selection & Use of Particulate Respirators. [Link]
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Hazmat School. (2025, September 3). How to dispose of contaminated PPE. [Link]
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Occupational Health & Safety. (2015, November 1). Clearing the Air About Disposable Dust Masks. [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]
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FireRescue1. (2009, May 19). How to Manage Chemically Contaminated PPE. [Link]
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University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals. [Link]
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University of South Alabama. Glove Selection Guide. [Link]
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Scandia Gear. Chemical Resistant Gloves. [Link]
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Be Atex. (2022, January 25). Washing and disinfection of contaminated PPE. [Link]
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University of California, Berkeley - Environment, Health & Safety. Glove Selection Guide. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
